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  • Product: 4H-1,2,4-Triazole-3,4,5-triamine
  • CAS: 473-96-1

Core Science & Biosynthesis

Foundational

"synthesis of 4H-1,2,4-Triazole-3,4,5-triamine"

An In-Depth Technical Guide to the Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) Introduction: The Significance of Guanazole 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole, is a heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

Introduction: The Significance of Guanazole

4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole, is a heterocyclic compound featuring a 1,2,4-triazole core symmetrically substituted with three amino groups. Its unique structure, rich in nitrogen, imparts a range of valuable chemical properties, making it a significant building block in medicinal chemistry, materials science, and coordination chemistry. Guanazole belongs to the class of organic compounds known as triazoles, which contain a five-membered aromatic ring with two carbon and three nitrogen atoms.

Historically, Guanazole and its derivatives have been investigated for their potential as antineoplastic agents[1]. More recently, the molecule has garnered attention for its ability to act as a versatile ligand, forming coordination polymers and metal-organic frameworks with interesting physical properties, including potential applications in creating flame-retardant and antibacterial fabrics[2]. Its high nitrogen content also makes it a subject of interest in the field of energetic materials.

This guide provides a comprehensive overview of the most efficient and reliable method for synthesizing Guanazole, focusing on the reaction between dicyandiamide and hydrazine salts. It is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven protocol grounded in established chemical principles.

Core Synthesis Route: Dicyandiamide and Hydrazine Dihydrohalide

While several pathways to aminotriazoles exist, the reaction of dicyandiamide with a hydrazine salt in an aqueous medium stands out as the most effective and high-yielding method for producing Guanazole. Early attempts to react dicyandiamide with hydrazine hydrate or hydrazine monohydrochloride in solvents like alcohol resulted in poor yields and the formation of difficult-to-separate byproducts[3][4]. A pivotal discovery revealed that using a hydrazine dihydrohalide (such as dihydrochloride or dihydrobromide) specifically in water leads to a substantially theoretical yield of Guanazole, a surprising and highly effective combination of solvent and reagent[3].

Causality of Reagent and Solvent Choice

The success of this specific protocol hinges on two key factors:

  • Hydrazine Dihydrohalide: The use of the dihydro-salt form of hydrazine is critical. It is believed that the increased acidity compared to the mono-salt facilitates the protonation steps necessary for the cyclization mechanism, promoting the desired reaction pathway while suppressing side reactions.

  • Aqueous Solvent: Water acts as an ideal medium for this reaction, effectively solvating the ionic reactants (hydrazine dihydrohalide) and intermediates. Unlike alcohol, water does not interfere with the reaction pathway and allows for straightforward temperature control and product isolation[3].

The overall reaction can be visualized as the condensation and cyclization of dicyandiamide and hydrazine, with the elimination of an ammonium salt.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from initial reaction to final product purification.

G cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Workup & Purification A Dicyandiamide D Mix Reagents in Flask Warm to 30°C to Initiate A->D B Hydrazine Dihydrochloride B->D C Water (Solvent) C->D E Control Exotherm at 45-50°C (Intermittent Cooling) D->E Spontaneous Temp Rise F Maintain Temperature (2 hours total reaction time) E->F G Cool Solution & Neutralize (add NaOH solution) F->G Reaction Complete H Evaporate to Dryness (Reduced Pressure) G->H I Extract with Boiling Methanol H->I J Evaporate & Filter I->J K Pure Guanazole Crystals J->K

Caption: High-level workflow for Guanazole synthesis.

Proposed Reaction Mechanism

The reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization to form the triazole ring.

G Dicyandiamide Dicyandiamide Intermediate [Addition Intermediate] Dicyandiamide->Intermediate + H2N-NH2•2HCl Hydrazine Hydrazine Hydrazine->Intermediate Guanazole_HCl Guanazole•HCl Intermediate->Guanazole_HCl Intramolecular Cyclization NH4Cl + NH4Cl Guanazole_HCl->NH4Cl

Caption: Simplified reaction scheme for Guanazole formation.

Detailed Experimental Protocol

This protocol is adapted from the high-yield method described by Roemer and Kaiser[3].

Materials and Equipment:

  • 1 L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle or steam bath

  • Cooling bath (ice/water)

  • Rotary evaporator

  • Dicyandiamide

  • Hydrazine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

Procedure:

  • Charging the Reactor: In a 1 L three-necked flask equipped with a stirrer and thermometer, combine dicyandiamide (84.0 g, 1.0 mol), hydrazine dihydrochloride (105.0 g, 1.0 mol), and 250 mL of water.

  • Initiation and Temperature Control: Begin stirring the slurry and warm the flask using a steam bath or heating mantle to approximately 30°C. Once this temperature is reached, turn off the heat source. The reaction is exothermic, and the temperature will begin to rise spontaneously.

  • Maintaining Reaction Temperature: Use an intermittent cooling bath to maintain the reaction temperature between 45-50°C. This control is crucial, especially during the first 30 minutes when the exotherm is most vigorous. For larger-scale reactions, adding the dicyandiamide portion-wise to the hydrazine salt solution is recommended to better manage the heat generated.

  • Reaction Completion: After the initial exotherm subsides, maintain the temperature at 45-50°C using intermittent heating for a total reaction time of two hours. By the end of this period, the mixture should be a clear solution.

  • Neutralization: Cool the reaction mixture. Separately, prepare a solution of sodium hydroxide (80.0 g, 2.0 mol) in 200 mL of water. Slowly add the NaOH solution to the cooled reaction mixture to neutralize the guanazole hydrochloride and convert the ammonium chloride byproduct to sodium chloride[3].

  • Solvent Removal: Evaporate the resulting solution to dryness under reduced pressure using a rotary evaporator. The resulting dry residue will contain Guanazole, sodium chloride, and other salts.

  • Extraction and Purification: Add 1.5 L of boiling methanol to the dry residue and reflux to extract the Guanazole, which is soluble in hot methanol while sodium chloride is less so. Filter the hot solution to remove insoluble salts.

  • Crystallization and Isolation: Evaporate the methanolic solution to a low volume. Upon cooling, Guanazole will crystallize. Filter the crystals and dry them to obtain the final product. This method can yield up to 97 g (a 97% theoretical yield) of Guanazole.

Quantitative Data Summary
ParameterValueReference
Dicyandiamide1.0 mol
Hydrazine Dihydrochloride1.0 mol
SolventWater (250 mL)
Reaction Temperature45-50 °C
Reaction Time2 hours
Neutralizing BaseSodium Hydroxide (2.0 mol)
Expected Yield~97%
Process Considerations and Troubleshooting
  • Byproduct Formation: If an excess of dicyandiamide (e.g., 1.1-1.9 mols per mol of hydrazine salt) is used and the reaction time is extended to 4-8 hours, a byproduct, guanazoguanazole, may form. This byproduct is substantially insoluble in water and can be filtered off at the end of the reaction if desired[3].

  • Temperature Effects: While the 45-50°C range is optimal for control, the reaction can be run at temperatures up to 100°C, which will reduce the reaction time to just a few minutes. However, at these higher temperatures, portion-wise addition of dicyandiamide is essential to control the exotherm and prevent byproduct formation.

Physico-Chemical Properties and Safety

Properties of Guanazole
PropertyValueReference
Molecular FormulaC₂H₅N₅[5]
Molar Mass99.09 g/mol [5][6]
AppearanceColorless crystals or faintly yellow powder[6]
Melting Point202-205 °C (decomposes)[5][6][7]
Water SolubilitySoluble[5][7]
StabilityAir sensitive; reacts with acids and oxidizing agents[5][7]
Safety and Handling
  • Hydrazine Salts: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled. Ensure adequate cooling capacity is available, especially for reactions at a larger scale.

  • Dust Explosion: The final product, Guanazole, is a fine powder. Dust can be explosive when suspended in air at specific concentrations, so care should be taken to avoid generating dust clouds during handling[7].

Conclusion

The synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) from dicyandiamide and hydrazine dihydrohalide in an aqueous solution is a robust, high-yield, and scalable method. The specificity of the reagents and solvent system is crucial for its success, overcoming the poor yields of earlier methods. By carefully controlling the reaction temperature and following the detailed protocol, researchers can reliably produce high-purity Guanazole for applications in medicinal chemistry, materials science, and beyond. This self-validating system, grounded in fundamental chemical principles, provides an authoritative pathway to a valuable and versatile chemical building block.

References

  • Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole. U.S. Patent No. 2,648,671.
  • Roemer, J. J., & Kaiser, D. W. (n.d.). PREPARATION OF GUANAZOLE. Sciencemadness.org. Retrieved from [Link]

  • Kurzer, F. (1956). Syntheses of Heterocyclic Compounds from Aminoguanidine. Chemical Reviews, 56(1), 95–195.
  • Lieber, E., & Smith, G. B. L. (1938). THE CHEMISTRY OF AMINOGUANIDINE AND RELATED SUBSTANCES. Chemical Reviews, 25(2), 213-271.
  • Stepanov, A. I., et al. (2000). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Russian Patent No. RU2152389C1.
  • Cansız, A., Koparır, M., & Demirdağ, A. (2004).
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • Simons, J. K. (1948). Preparation of novel dicyandiamide derivatives. U.S. Patent No. 2,456,090.
  • Barrett, S. E., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(21), 8295-8298.
  • Grygorenko, O. O., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.
  • Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1879-1886.
  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. New Journal of Chemistry, 41(16), 8346-8356.
  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing.
  • Zhang, J., et al. (2008). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Inorganic Chemistry, 47(11), 4861-4876.
  • Shrgian, M. M., & Loo, T. L. (1981). Synthesis and evaluation of guanazole prodrugs as antineoplastic agents. Journal of Pharmaceutical Sciences, 70(11), 1281-1283.
  • El-Gendy, A. A., & El-Leithy, M. A. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326.
  • ChemBK. (n.d.). Guanazole. Retrieved from [Link]

  • High, S. M., & Ott, D. B. (1999). Improved process for the preparation of 5-aminotetrazole. European Patent No. EP0960879A2.
  • Raffin, P., & Schouteeten, A. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103.
  • Kaiser, D. W., & Roemer, J. J. (1951). Chemistry of Dicyandiamide. V. Structures of Guanazo- and Pyro-Guanazoles, and Reaction of Dicyandiamide with 3-Amino-5-Substituted-1,2,4, 4H-Triazoles. The Journal of Organic Chemistry, 16(5), 735-740.
  • Malmberg, C. E., & Chamberland, S. (2022). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE (Journal of Visualized Experiments), (186), e53593.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982136.
  • Sreenivasa, M., et al. (2014). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1185-1196.
  • Cansız, A., Koparır, M., & Demirdağ, A. (2004).
  • El-Gendy, A. A., & El-Leithy, M. A. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1326.
  • Sreenivasa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Chemical and Pharmaceutical Sciences, 12(1), 1-6.
  • Matar, R., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2728.
  • Al-Ghorbani, M. F. F., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.
  • iChemical. (n.d.). Guanazole, CAS No. 1455-77-2. Retrieved from [Link]

  • Atkinson, M. R., & Polya, J. B. (1954). Hydrazine derivatives. III. A study of alkylation of guanazole. Journal of the Chemical Society, 3319-3323.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982136.
  • Sharma, S., et al. (2013). A Review on 1, 2, 4 - Triazoles.
  • Human Metabolome Database. (2021). Showing metabocard for Guanazole (HMDB0252968). Retrieved from [Link]

  • Wang, H., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

Sources

Exploratory

An In-depth Technical Guide to 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole): Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 4H-1,2,4-triazole-3,4,5-triamine, commonly known as Guanazole. It is intended for researchers, scientists, and professionals in the field of drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4H-1,2,4-triazole-3,4,5-triamine, commonly known as Guanazole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and therapeutic potential of this heterocyclic compound.

Introduction and Core Concepts

4H-1,2,4-Triazole-3,4,5-triamine, or Guanazole, is a five-membered heterocyclic compound containing three nitrogen atoms in a triazole ring, with three amino group substituents. Its structure is foundational to its diverse chemical and biological activities. Guanazole has garnered significant interest in medicinal chemistry, primarily for its role as an antineoplastic agent.[1] This guide will delve into the essential characteristics of Guanazole, offering insights into its synthesis, characterization, and mechanism of action, with a particular focus on its application in cancer research and drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. Guanazole presents as colorless crystals or a faintly yellow powder.[2] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Guanazole
PropertyValueReference(s)
IUPAC Name 1H-1,2,4-triazole-3,5-diamine[1]
Synonyms Guanazole, 3,5-Diamino-1,2,4-triazole[3]
CAS Number 1455-77-2[4]
Molecular Formula C₂H₅N₅[4]
Molar Mass 99.09 g/mol [4]
Melting Point 202-205 °C (decomposes)[2][4]
Boiling Point 473.7 °C (Predicted)[2]
Density 1.686 g/cm³ (Predicted)[2]
Solubility Soluble in water[4]
Appearance Colorless crystals or faintly yellow powder[1][2]
Chemical Structure:

Caption: Chemical structure of Guanazole.

Spectroscopic Characterization:

Confirmation of the synthesis and purity of Guanazole is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of Guanazole is expected to show signals corresponding to the amine (NH₂) and ring (NH) protons. The chemical shifts of these protons can be influenced by the solvent used and the concentration.

    • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For Guanazole, two distinct signals are expected for the two carbon atoms in the triazole ring.[5] The chemical shifts are influenced by the electronegativity of the neighboring nitrogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum of Guanazole will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amine and ring nitrogens, C=N stretching of the triazole ring, and N-H bending vibrations.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Guanazole. The molecular ion peak corresponding to its molar mass (99.09 g/mol ) would be a key identifier.

Synthesis and Purification: A Validated Protocol

Several synthetic routes to Guanazole have been reported. A common and reliable method involves the reaction of dicyandiamide with hydrazine.[7] The following protocol details a method for the synthesis of 3,5-diamino-1,2,4-triazole nitrate, which can then be neutralized to yield Guanazole.

Experimental Protocol: Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate

Rationale: This method utilizes readily available and cost-effective starting materials. The use of nitric acid with hydrazine hydrate forms hydrazinium nitrate in situ, which then reacts with dicyandiamide. The reaction temperature is controlled to prevent decomposition and side reactions. Recrystallization is a crucial step to ensure the purity of the final product.

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Nitric acid (HNO₃, concentrated)

  • Dicyandiamide (C₂H₄N₄)

  • Deionized water

Procedure:

  • Preparation of Hydrazinium Nitrate Solution: In a reaction vessel equipped with a stirrer and a cooling bath, carefully add a calculated amount of concentrated nitric acid to hydrazine hydrate. The addition should be slow and controlled to maintain the temperature between 20-60°C. The molar ratio of hydrazine to nitric acid should be approximately 1:2.[3]

  • Reaction with Dicyandiamide: To the resulting solution of hydrazinium nitrate, add dicyandiamide portion-wise while maintaining the temperature between 40-60°C with continuous stirring. The recommended molar ratio of hydrazine:nitric acid:dicyandiamide is 1:2:1.[3][8]

  • Reaction Completion and Isolation: Continue stirring the reaction mixture at the specified temperature for at least two hours to ensure the reaction goes to completion.[8] After the reaction period, cool the mixture and filter to remove any insoluble impurities.

  • Crystallization: Cool the filtrate, which will cause the 3,5-diamino-1,2,4-triazole nitrate to precipitate. Further cooling to 0-5°C can maximize the yield.

  • Purification: The crude product is then purified by recrystallization from water to obtain pure 3,5-diamino-1,2,4-triazole nitrate.[3]

Self-Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by melting point determination.

Guanazole_Synthesis cluster_synthesis Synthesis of Guanazole Hydrazine Hydrazine Hydrate ReactionVessel Reaction at 40-60°C Hydrazine->ReactionVessel NitricAcid Nitric Acid NitricAcid->ReactionVessel Dicyandiamide Dicyandiamide Dicyandiamide->ReactionVessel Product 3,5-Diamino-1,2,4-triazole Nitrate ReactionVessel->Product Purification Recrystallization Product->Purification Guanazole Guanazole (Final Product) Purification->Guanazole

Caption: Workflow for the synthesis of Guanazole.

Mechanism of Action in Oncology

Guanazole's primary application in drug development stems from its activity as an inhibitor of ribonucleotide reductase (RNR).[9][10] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[11] By inhibiting RNR, Guanazole effectively depletes the cellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of DNA replication forks and inducing replication stress.[9][10] This ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The mechanism of RNR involves a complex interplay between its subunits to generate a tyrosyl free radical necessary for the reduction of ribonucleotides. Guanazole is believed to interfere with this process, although the precise molecular interactions are still a subject of ongoing research.

RNR_Inhibition cluster_pathway Mechanism of Guanazole Action Guanazole Guanazole RNR Ribonucleotide Reductase (RNR) Guanazole->RNR Inhibition Deoxyribonucleotides Deoxyribonucleotides (dNTPs) RNR->Deoxyribonucleotides Catalysis ReplicationStress Replication Stress RNR->ReplicationStress Depletion of dNTPs Ribonucleotides Ribonucleotides (NDPs) Ribonucleotides->RNR Substrate DNAsynthesis DNA Synthesis & Repair Deoxyribonucleotides->DNAsynthesis Apoptosis Cell Cycle Arrest & Apoptosis ReplicationStress->Apoptosis

Sources

Foundational

An In-depth Technical Guide to 3,4,5-Triamino-1,2,4-triazole (Guanazine)

Introduction In the landscape of contemporary medicinal chemistry and materials science, the 1,2,4-triazole scaffold stands out as a privileged heterocyclic core. Its unique physicochemical properties, including its capa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry and materials science, the 1,2,4-triazole scaffold stands out as a privileged heterocyclic core. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and relative stability, have made it a cornerstone in the design of a diverse array of bioactive molecules and functional materials. Among the numerous derivatives of this versatile heterocycle, 3,4,5-triamino-1,2,4-triazole, also known by its trivial name Guanazine and identified by the CAS number 473-96-1, has garnered significant interest. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and multifaceted applications of Guanazine, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Guanazine is a heterocyclic organic compound characterized by a 1,2,4-triazole ring substituted with three amino groups at positions 3, 4, and 5. The presence of these multiple amino moieties imparts a high degree of polarity and reactivity to the molecule.

Structural Attributes

The structural features of Guanazine are summarized in the table below.

IdentifierValueSource
CAS Number 473-96-1
Molecular Formula C₂H₆N₆
Molecular Weight 114.11 g/mol
IUPAC Name 1,2,4-triazole-3,4,5-triamineCheméo
Synonyms Guanazine, 3,4,5-triamino-1,2,4-triazole, 4H-1,2,4-Triazole-3,4,5-triamine
SMILES NC1=NN(N)C(N)=N1Cheméo
InChI InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7)
InChIKey JJGGIYYGVKGMQZ-UHFFFAOYSA-N
Physicochemical Properties

The physicochemical properties of Guanazine are crucial for its handling, formulation, and biological activity. A summary of its key properties is provided below.

PropertyValueSource
Melting Point 269-271 °CChemicalBook
Boiling Point (Predicted) 505.2 ± 33.0 °CChemicalBook
Density (Predicted) 2.45 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 5.63 ± 0.10ChemicalBook
Water Solubility (Predicted) log10WS: -0.98
Octanol/Water Partition Coefficient (Predicted) logPoct/wat: -3.147

Synthesis of 3,4,5-Triamino-1,2,4-triazole

The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes. A common and effective method for the synthesis of 3-amino-1,2,4-triazoles involves the condensation of an aminoguanidine salt with a carboxylic acid or its derivative, followed by cyclization.

General Synthetic Approach: Microwave-Assisted Synthesis

A widely employed method for the synthesis of 3-amino-1,2,4-triazole scaffolds is the microwave-assisted reaction of aminoguanidine bicarbonate with a suitable carboxylic acid. This method often leads to shorter reaction times and improved yields compared to conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of a 5-Substituted-3-amino-1,2,4-triazole (Representative Protocol)

  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and the desired carboxylic acid (1.2 mmol).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL). For solid carboxylic acids, isopropanol (2.0 mL) can be used as a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 3

Exploratory

A Technical Guide to the Thermal Stability of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine)

Abstract This technical guide provides a comprehensive analysis of the thermal stability of 4H-1,2,4-Triazole-3,4,5-triamine, a nitrogen-rich heterocycle commonly known as Guanazine. Given its significance as a foundatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4H-1,2,4-Triazole-3,4,5-triamine, a nitrogen-rich heterocycle commonly known as Guanazine. Given its significance as a foundational structure in the development of advanced energetic materials, understanding its thermal behavior is paramount for safe handling, formulation, and application. This document synthesizes available data, primarily from studies on its energetic salts, to elucidate the inherent stability of the Guanazine framework. We will explore the core principles governing its thermal decomposition, detail the experimental methodologies used for assessment, present a standardized protocol for thermal analysis, and propose a likely decomposition pathway. This guide is intended for researchers, chemists, and drug development professionals working with nitrogen-rich heterocyclic compounds.

Introduction to 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine)

Chemical Identity and Structural Properties

4H-1,2,4-Triazole-3,4,5-triamine (Guanazine) is a unique heterocyclic compound featuring a five-membered 1,2,4-triazole ring fully substituted with amino groups. The high nitrogen content (73.66% by mass) and the presence of multiple amine functionalities facilitate extensive hydrogen bonding, contributing significantly to its physical and chemical properties.

The aromatic character of the 1,2,4-triazole ring provides a foundational layer of stability. The molecule's structure, with its high density of nitrogen atoms and hydrogen bond donors/acceptors, makes it a subject of significant interest in materials science.

Significance and Applications

Guanazine is a key building block in the synthesis of high-energy-density materials (HEDMs). The high positive heat of formation associated with its dense network of C-N and N-N bonds makes it an attractive backbone for creating next-generation energetic compounds. Azole-based materials are noted for their high thermal stability and for producing environmentally benign N₂ as a primary combustion product[1]. The amino groups not only enhance thermal stability through hydrogen bonding but also serve as reactive sites for further chemical modification to fine-tune energetic performance[2].

Core Principles of Thermal Stability in Nitrogen-Rich Heterocycles

The thermal stability of compounds like Guanazine is governed by several key factors:

  • Aromaticity: The delocalized π-electron system of the triazole ring imparts significant resonance energy, making the ring resistant to cleavage at lower temperatures.

  • High Nitrogen Content: The formation of highly stable dinitrogen gas (N₂) upon decomposition is a major thermodynamic driving force. Compounds with high nitrogen content often exhibit high thermal stability before their rapid, energy-releasing decomposition[1].

  • Inter- and Intramolecular Hydrogen Bonding: The three amino groups on the Guanazine ring are critical. They can form a robust network of hydrogen bonds, which holds the molecules together in the crystal lattice and requires significant energy input to disrupt, thereby increasing the melting point and the onset temperature of decomposition[2].

Experimental Methodologies for Thermal Analysis

To quantitatively assess the thermal stability of a compound like Guanazine, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like Guanazine, a TGA thermogram reveals the temperature at which decomposition begins (onset temperature) and the distinct stages of mass loss. This is crucial for identifying the temperature limits of stability and understanding the general decomposition process[3].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is vital for identifying phase transitions (like melting) and characterizing the nature of decomposition. An endothermic peak typically signifies melting, while a sharp exothermic peak indicates a rapid, energy-releasing decomposition event, a critical safety parameter for energetic materials[4][5].

Workflow for Thermal Characterization

The logical workflow for assessing a new or poorly characterized energetic compound involves a sequential analysis to ensure safety and data integrity.

G cluster_0 Safety & Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Safety Safety Assessment (Literature Review, Small-Scale Sensitivity Tests) SamplePrep Sample Preparation (Dry, <2 mg, Loose Powder) Safety->SamplePrep TGA TGA Analysis (N2 Atmosphere, 10°C/min) Identifies Mass Loss Temp. SamplePrep->TGA DSC DSC Analysis (N2 Atmosphere, 10°C/min) Identifies Exotherm Temp. TGA->DSC Inform DSC Temp Range Analysis Correlate TGA & DSC Data (Onset, Peak, Mass Loss %) DSC->Analysis Report Generate Stability Report Analysis->Report

Caption: Standard workflow for thermal analysis of energetic materials.

Thermal Profile of Guanazine and Its Derivatives

While comprehensive thermal data for pure, neutral Guanazine is not prominently available in the reviewed literature, significant insights can be drawn from the analysis of its energetic salts. These salts provide a reliable indication of the thermal robustness of the protonated Guanazine cation.

Analysis of 3,4,5-triamino-1,2,4-triazole Dinitramide

Research on 3,4,5-triamino-1,2,4-triazole dinitramide, an energetic salt of Guanazine, provides critical safety and stability parameters. The decomposition is characterized by a significant exothermic reaction[6].

Thermal ParameterValueUnitSignificance
Critical Temperature of Thermal Explosion (T_b)431.71K (158.6 °C)The lowest temperature at which thermal runaway can occur.
Self-Accelerating Decomposition Temp. (T_SADT)422.28K (149.1 °C)The lowest temperature at which a substance in its transport packaging can undergo exothermic decomposition.
Apparent Activation Energy (E_a)165.57kJ mol⁻¹The minimum energy required to initiate the decomposition reaction.
Enthalpy of Activation (ΔH≠)161.90kJ mol⁻¹The change in heat content during the formation of the transition state.

Data sourced from a study on 3,4,5-triamino-1,2,4-triazole dinitramide[6].

Inferences on Guanazine's Inherent Stability

The data from its dinitramide salt indicates that the Guanazine cation is thermally stable up to approximately 150°C[6]. This is a significant level of stability for a molecule with such a high nitrogen content. For context, many salts of the related 3,4-diamino-1,2,4-triazole exhibit decomposition temperatures well over 200°C, suggesting that triazole rings with multiple amino substituents are inherently robust structures[4][5]. The stability is attributed to the aromatic triazole core and the extensive hydrogen bonding network provided by the amino groups.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of Guanazine likely initiates with the cleavage of C-NH₂ or N-NH₂ bonds, followed by the breakdown of the heterocyclic ring. The process is strongly exothermic and results in the formation of stable gaseous products, primarily N₂.

G Guanazine Guanazine Molecule (Solid Phase) Heat Δ (Heat) Guanazine->Heat Intermediate Reactive Intermediates (Radical Species) Heat->Intermediate Initial Bond Scission (e.g., C-NH₂) RingCleavage Triazole Ring Cleavage Intermediate->RingCleavage Cascade Reaction Gases Gaseous Products (N₂, NH₃, HCN, etc.) RingCleavage->Gases Exothermic Decomposition

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Guanazole and the Imperative of Solubility Guanazole is a symmetrical triazole derivative featuring three amine substituents.[2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Guanazole and the Imperative of Solubility

Guanazole is a symmetrical triazole derivative featuring three amine substituents.[2] This structure confers upon it a unique set of properties, including a high nitrogen content and the capacity for extensive hydrogen bonding. In the realm of drug development, understanding a compound's solubility is a cornerstone of preclinical assessment. It influences everything from the choice of solvent for synthesis and purification to the selection of vehicles for in vivo and in vitro assays, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). Poor solubility can be a significant impediment, leading to challenges in formulation, inaccurate biological data, and ultimately, the failure of promising drug candidates. For researchers working with Guanazole, a clear understanding of its solubility profile in various organic solvents is not merely academic—it is a practical necessity for advancing their work.[4]

Key Properties of Guanazole:

  • Molecular Formula: C₂H₅N₅[5]

  • Molecular Weight: 99.10 g/mol [2]

  • Appearance: Colorless crystals or faintly yellow powder.[2][6]

  • Melting Point: Decomposes at 204-206 °C (399-403 °F).[1][7]

Theoretical Framework: Predicting Guanazole's Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by intermolecular forces. The molecular structure of Guanazole provides several clues to its expected solubility behavior.

  • High Polarity and Hydrogen Bonding: Guanazole has a calculated topological polar surface area (TPSA) of 93.6 Ų, which is indicative of a highly polar molecule.[2] It possesses three hydrogen bond donor sites (the amine groups) and four potential hydrogen bond acceptor sites (the nitrogen atoms in the ring and exocyclic amines).[2] This extensive hydrogen bonding capability is the dominant factor influencing its solubility.

  • Expected Solubility Trend:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Guanazole is known to be soluble in water.[1][7] It is expected to exhibit moderate to good solubility in other polar protic solvents like simple alcohols, as they can readily participate in hydrogen bonding with the amine groups and triazole ring nitrogens.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong hydrogen bond acceptors. They should be effective at solvating Guanazole by interacting with its amine protons. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may be a less effective solvent.

    • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents lack the ability to form hydrogen bonds. Due to the high polarity of Guanazole, it is predicted to have very poor solubility in nonpolar organic solvents.

This theoretical framework provides a rational basis for selecting solvents for experimental trials.

Reported Solubility Data

Specific, quantitative solubility data for Guanazole in a wide range of organic solvents is sparse in publicly accessible literature. Most safety data sheets and chemical catalogs provide qualitative descriptions.

SolventTypeReported SolubilitySource(s)
WaterPolar ProticSoluble[1][7]
WaterPolar Protic"clear to hazy" solution[6]

Note: The term "soluble" is qualitative. For precise applications, experimental determination is required.

The lack of comprehensive data underscores the need for a standardized, reliable protocol that researchers can implement to determine solubility in solvents specific to their needs.

Experimental Protocol for Determining Guanazole Solubility

This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of Guanazole using the isothermal saturation method. This method is a gold standard for its reliability and accuracy.

The isothermal saturation method involves adding an excess amount of the solid compound (Guanazole) to a known volume of the test solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated and the concentration of the dissolved solute is constant. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique.

  • Reagents: Guanazole (≥98% purity), selected organic solvents (HPLC grade or equivalent).[3]

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Vials with screw caps (e.g., 4 mL or 20 mL glass vials)

    • Constant temperature shaker, incubator, or water bath

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

    • Syringes

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis Spectrophotometer)

The following diagram outlines the key steps in the isothermal saturation method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess Guanazole into vial prep2 Add precise volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil Step 2 sample1 Allow solid to settle equil->sample1 Step 3 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 Crucial Step: Remove all solid analysis1 Dilute filtrate precisely sample3->analysis1 Step 4 analysis2 Quantify concentration (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Experimental workflow for solubility determination.

  • Preparation:

    • Accurately weigh an amount of Guanazole into a glass vial that is clearly in excess of what is expected to dissolve. A starting point could be 20-50 mg for a 2 mL solvent volume.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Self-Validation: Prepare each sample in triplicate to ensure reproducibility and calculate standard deviation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 72 hours may be necessary.

    • Causality: Constant temperature is critical because solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution. Equilibrium is the point where the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution.

  • Sampling and Separation:

    • After the equilibration period, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding any solid particles.

    • Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops. Then, filter the required volume of the saturated solution into a clean, labeled collection vial.

    • Trustworthiness: This filtration step is the most critical for accuracy. Failure to remove all undissolved solid will lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[8][9] LC-MS can be used for higher sensitivity if needed.[10][11]

    • Methodology: A standard calibration curve for Guanazole must be prepared using solutions of known concentrations to accurately determine the concentration of the unknown sample.

  • Calculation:

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Account for the dilution factor to determine the concentration of the original, undiluted saturated solution. This value is the solubility.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

While a comprehensive public database on the solubility of 4H-1,2,4-Triazole-3,4,5-triamine in diverse organic solvents is currently lacking, its molecular structure provides a strong theoretical basis for predicting its behavior. Its high polarity and extensive hydrogen bonding capacity suggest favorable solubility in polar protic and aprotic solvents, with poor solubility in nonpolar media. For drug development professionals and researchers, the absence of data necessitates empirical determination. The provided isothermal saturation protocol offers a robust, reliable, and self-validating framework for accurately measuring Guanazole's solubility. By applying this methodology, researchers can generate the precise data required to overcome formulation challenges, ensure the integrity of biological assays, and successfully advance the development of Guanazole-based therapeutics and materials.

References

  • abcr Gute Chemie. AB469437 | CAS 1455-77-2. [Link]

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  • Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]

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  • ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

  • National Institutes of Health. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

  • National Institutes of Health. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • F1000Research. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]

  • National Institutes of Health. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • National Institutes of Health. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

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  • MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. [Link]

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  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • Journal of Chemical Reviews. A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. [Link]

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Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine)

Executive Summary: This technical guide provides a comprehensive, field-proven methodology for performing and interpreting quantum chemical calculations on 4H-1,2,4-triazole-3,4,5-triamine, a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive, field-proven methodology for performing and interpreting quantum chemical calculations on 4H-1,2,4-triazole-3,4,5-triamine, a molecule of significant interest in medicinal chemistry and materials science. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind key computational choices, ensuring a robust and self-validating workflow. We will delve into the application of Density Functional Theory (DFT) to determine the molecule's optimized geometry, electronic structure, and reactivity descriptors. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights.

Introduction: The Significance of 4H-1,2,4-Triazole-3,4,5-triamine

4H-1,2,4-Triazole-3,4,5-triamine, also known by the trivial name guanazine, is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring.[1][2] Its structure is distinguished by the presence of three amino (-NH2) groups attached to the triazole core, which imparts a high nitrogen content and significant chemical reactivity.[1] The molecule's multiple amino groups make it a potent hydrogen bond donor and acceptor, enhancing its potential for applications in pharmaceuticals, agrochemicals, and as a versatile ligand in coordination chemistry.[1] Understanding its fundamental electronic properties is paramount for rationally designing novel therapeutic agents or functional materials.

The Imperative for Quantum Chemical Modeling

While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive lens into a molecule's behavior at the sub-atomic level. For a molecule like guanazine, these computational methods are indispensable for:

  • Elucidating Structure-Activity Relationships (SAR): By calculating properties such as charge distribution and molecular orbital energies, we can predict how structural modifications will influence biological activity.[3]

  • Predicting Reactivity: Quantum descriptors identify the most probable sites for electrophilic and nucleophilic attack, guiding synthesis and understanding potential metabolic pathways.[3][4]

  • Interpreting Spectroscopic Data: Simulated spectra (IR, Raman, UV-Vis) can be compared with experimental results to confirm the structure and purity of synthesized compounds.[3]

  • Informing Drug Design: Understanding the molecule's electrostatic potential and frontier orbitals is crucial for modeling its interaction with biological targets like enzyme active sites.[3]

Theoretical Foundations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying organic molecules like triazole derivatives.[3][5] The accuracy of a DFT calculation hinges on two key choices: the functional and the basis set.

  • The Functional (The 'Engine'): The functional is a mathematical approximation that describes the complex electron exchange and correlation energies. For molecules of this nature, the B3LYP hybrid functional is a widely validated and robust choice.[4][6][7] It incorporates a portion of the exact Hartree-Fock exchange, providing a high degree of accuracy for a broad range of chemical systems.

  • The Basis Set (The 'Toolbox'): The basis set is a set of mathematical functions used to construct the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is highly recommended.

    • 6-311: Describes the core electrons with one function and the valence electrons with three, allowing for greater flexibility.

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are critical for accurately describing systems with lone pairs and for modeling hydrogen bonds, both of which are central to guanazine's chemistry.

    • (d,p): Adds polarization functions, which allow orbitals to change shape, leading to a more accurate description of chemical bonding.

A Self-Validating Computational Workflow

The protocol described below is designed as a self-validating system. Each step builds logically on the previous one, with a critical checkpoint to ensure the physical reliability of the results.

G A Define Molecular Structure (e.g., from SMILES: Nc1n(N)c(N)[nH]n1) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation (at same level of theory) B->C D All Frequencies Real? C->D D->B No (Imaginary Freq.) Re-optimize E Single-Point Energy Calculation & Population Analysis (MEP, Charges) D->E Yes F Analyze Electronic Properties (HOMO, LUMO, Reactivity Descriptors) E->F G Analyze Spectroscopic Properties (IR, Raman) E->G

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology
  • Molecular Structure Input:

    • Action: Generate the initial 3D coordinates of 4H-1,2,4-triazole-3,4,5-triamine. This can be done using molecular builder software (e.g., GaussView, Avogadro) from its SMILES string (Nc1n(N)c(N)[nH]n1).

    • Causality: An approximate starting structure is necessary for the optimization algorithm to converge efficiently.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization without constraints using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

    • Causality: This step is crucial as all subsequent electronic properties are highly dependent on the molecule's final, stable geometry.

  • Vibrational Frequency Analysis:

    • Action: At the exact same level of theory used for optimization, perform a frequency calculation.

    • Trustworthiness: This is the self-validating checkpoint. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry is not a stable structure and must be re-optimized.

  • Property Calculation and Analysis:

    • Action: Using the validated optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes population analysis to obtain molecular orbitals, electrostatic potential, and atomic charges.

    • Causality: Calculating properties from a non-optimized or unvalidated geometry will yield physically meaningless results.

Analysis and Interpretation of Key Quantum Descriptors

Optimized Molecular Geometry

The analysis begins with the optimized structure, examining key bond lengths and angles. The 1,2,4-triazole ring is expected to be nearly planar, consistent with its aromatic character.[2] The C-N and N-N bond lengths within the ring will typically fall between 132-136 picometers.[2]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[3]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • The HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability.[3][4] A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution around the molecule.[3] It highlights:

  • Electron-Rich Regions (Negative Potential): Typically colored red, these are sites prone to electrophilic attack and are associated with lone pairs on heteroatoms (like the nitrogen atoms in the ring).

  • Electron-Poor Regions (Positive Potential): Typically colored blue, these are sites prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms (the amino groups).

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several powerful reactivity descriptors can be calculated to quantify the molecule's behavior.[5][6][7]

G cluster_derived cluster_reactivity HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA Mu Electronic Chemical Potential (μ) μ = (E(HOMO) + E(LUMO)) / 2 IP->Mu Eta Chemical Hardness (η) η = (E(LUMO) - E(HOMO)) / 2 IP->Eta EA->Mu EA->Eta Omega Electrophilicity Index (ω) ω = μ² / (2η) Mu->Omega Eta->Omega

Caption: Relationship between orbital energies and reactivity descriptors.

ParameterFormulaInterpretation
Electronic Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons. A higher (less negative) value indicates greater reactivity.[7]
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap; soft molecules are more reactive.[7]
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the energy stabilization when the molecule accepts electrons; a measure of its electrophilic character.[6][7]

Practical Implementation: Software and Sample Input

While several software packages can perform these calculations (e.g., ORCA, Schrödinger Maestro), Gaussian remains a common choice in academic and industrial research.[4][6][8]

Below is a sample commented input file for a geometry optimization and frequency calculation of guanazine in Gaussian:

Sources

Foundational

The Discovery and Enduring Legacy of Guanazole (4H-1,2,4-Triazole-3,4,5-triamine): A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. Aimed at researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. Aimed at researchers, scientists, and drug development professionals, this document delves into the seminal synthetic methodologies, elucidates the mechanism of its notable antitumor activity, and presents its key physicochemical and spectroscopic properties. Through a blend of historical context and technical detail, this guide serves as an in-depth resource for understanding the significance and scientific journey of this important heterocyclic compound.

Introduction: The Emergence of a Biologically Significant Heterocycle

The late 19th century was a period of fervent exploration in organic chemistry, with the synthesis and characterization of novel molecular architectures paving the way for future scientific advancements. It was within this context that the story of Guanazole, a symmetrical diamino-substituted 1,2,4-triazole, began. The triazole scaffold, a five-membered ring composed of three nitrogen and two carbon atoms, was recognized early on for its unique chemical properties and potential for biological activity.[1][2] Compounds featuring the triazole ring are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[2][3] Guanazole, with its distinct structure, would later emerge as a compound of significant interest, particularly in the realm of cancer research.[4][5]

The Genesis of Guanazole: A Historical Perspective on its Synthesis

The first documented synthesis of Guanazole was achieved in 1894 by the Italian chemist Guido Pellizzari.[6] His method involved the reaction of dicyandiamide with hydrazine monohydrochloride in ethanol.[4] While groundbreaking, this early method suffered from poor yields.[4] The subsequent decades saw incremental improvements by various research groups. A significant breakthrough came with the discovery that reacting dicyandiamide with a hydrazine dihydrohalide, such as hydrazine dihydrochloride, in an aqueous solution could produce Guanazole in a substantially theoretical yield.[7] This discovery, detailed in a key patent, marked a pivotal moment in making Guanazole readily accessible for further study.[7]

Optimized Synthesis of Guanazole from Dicyandiamide and Hydrazine Dihydrochloride

The high-yield synthesis of Guanazole is predicated on the reaction of equimolar amounts of dicyandiamide and hydrazine dihydrochloride in water.[7][8] The reaction proceeds readily at temperatures between 30°C and 100°C.[7]

Reaction Scheme:

G cluster_0 Reaction cluster_1 Neutralization & Isolation DCD Dicyandiamide r1 + DCD->r1 Hydrazine Hydrazine Dihydrochloride Hydrazine->r1 GuanazoleHCl Guanazole Hydrochloride r2 + GuanazoleHCl->r2 NH4Cl Ammonium Chloride NH4Cl->r2 NaOH NaOH NaOH->r2 Guanazole Guanazole NaCl NaCl p1 + r1->p1 H2O, 45-50°C p1->GuanazoleHCl p1->NH4Cl p2 + r2->p2 Neutralization p2->Guanazole p2->NaCl

Caption: High-yield synthesis of Guanazole.

Experimental Protocol:

  • To a suitable reaction vessel equipped with a stirrer and thermometer, add dicyandiamide (1.0 mol), hydrazine dihydrochloride (1.0 mol), and water (250 mL).[8]

  • Warm the mixture to approximately 30°C to initiate the reaction. The reaction is exothermic, and the temperature should be maintained between 45-50°C with intermittent cooling for the first 30 minutes.[8]

  • Continue to maintain the temperature at 45-50°C for a total reaction time of two hours.[8]

  • After cooling the reaction mixture, add a solution of sodium hydroxide (2.0 mol) in 200 mL of water to neutralize the Guanazole hydrochloride and convert ammonium chloride to sodium chloride.[8]

  • Evaporate the resulting solution to dryness under reduced pressure.[8]

  • Extract the dry residue with boiling methanol (1.5 L).[8]

  • Evaporate the methanol extract to a low volume and filter to collect the Guanazole crystals. This method can yield up to 97% of the theoretical yield.[8]

Physicochemical and Spectroscopic Profile

Guanazole is a white to light yellow crystalline powder.[6] It is soluble in water and ethanol but insoluble in nonpolar solvents like diethyl ether, chloroform, and benzene.[6]

PropertyValueReference
Molecular FormulaC₂H₅N₅[9]
Molar Mass99.09 g/mol [10]
Melting Point202-205 °C[10]
AppearanceWhite to light yellow crystalline powder[6]
SolubilitySoluble in water and ethanol[6]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of Guanazole is characterized by N-H stretching vibrations. Intermolecular hydrogen bonding in the solid state can cause a red shift of these vibrational frequencies.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of Guanazole is expected to show signals corresponding to the amine protons and the N-H proton of the triazole ring.

    • ¹³C NMR: The carbon NMR spectrum of 1,2,4-triazole derivatives typically shows signals for the carbon atoms of the triazole ring. For Guanazole, the two carbon atoms are chemically equivalent and would be expected to produce a single signal. The chemical shift of this signal provides information about the electronic environment within the heterocyclic ring.[12]

Mechanism of Antitumor Activity: Inhibition of Ribonucleotide Reductase

The primary mechanism underlying the antitumor activity of Guanazole is its function as an inhibitor of ribonucleotide reductase (RNR).[1][2] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair.[13][14] By inhibiting RNR, Guanazole effectively halts DNA synthesis, leading to the cessation of cell proliferation, particularly in rapidly dividing cancer cells.[1] This mode of action is similar to that of the well-known anticancer drug, hydroxyurea.[1]

G Ribonucleotides Ribonucleotides (NDPs) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dNDPs) DNAsynthesis DNA Synthesis Deoxyribonucleotides->DNAsynthesis RNR->Deoxyribonucleotides Apoptosis Apoptosis RNR->Apoptosis Guanazole Guanazole Guanazole->RNR Inhibition CellProliferation Cell Proliferation DNAsynthesis->CellProliferation DNAsynthesis->Apoptosis

Caption: Guanazole's inhibition of Ribonucleotide Reductase.

Studies have shown that Guanazole inhibits the incorporation of precursors into DNA to a much greater extent than into RNA in leukemia cells.[1] This specificity for DNA synthesis underscores its targeted effect on the RNR enzyme.

Structure-Activity Relationship (SAR) and Derivatives

The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring.[15] For Guanazole, the two amino groups at positions 3 and 5 are crucial for its antitumor activity. The development of prodrugs and analogs of Guanazole has been an area of interest to improve its pharmacological properties.[4] The exploration of various derivatives has been a common strategy in medicinal chemistry to enhance the efficacy and reduce the toxicity of parent compounds.[3][11]

Safety and Handling

Guanazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear protective gloves, clothing, and eye protection.[16][17] Guanazole is sensitive to air and dust can be explosive when suspended in air at specific concentrations.[18] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3][8]

Conclusion and Future Perspectives

From its initial synthesis by Pellizzari to the development of high-yield production methods, Guanazole has carved a significant niche in the history of medicinal chemistry. Its role as a ribonucleotide reductase inhibitor highlights the importance of targeting fundamental cellular processes in the fight against cancer. While newer and more targeted therapies have emerged, the study of Guanazole and its derivatives continues to provide valuable insights into the design and development of novel antineoplastic agents. The foundational knowledge of its synthesis, mechanism of action, and structure-activity relationships serves as a valuable resource for researchers and drug development professionals, inspiring the next generation of discoveries in heterocyclic chemistry and cancer therapeutics.

References

  • Brockman, R. W., Shaddix, S., Laster Jr, W. R., & Schabel Jr, F. M. (1970). Inhibition of Ribonucleotide Reductase, DNA Synthesis, and L1210 Leukemia by Guanazole. Cancer Research, 30(9), 2358–2368.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Sathish Kumar, S., & Helen, P. K. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Mini-Reviews in Organic Chemistry, 10(1), 40-65.
  • ResearchGate. (n.d.). Experimental IR spectra of guanazole, C2H6OS and guanazole-C2H6OS solution. Available at: [Link]

  • Sciencemadness.org. (n.d.). PREPARATION OF GUANAZOLE. Available at: [Link]

  • Google Patents. (n.d.). US2648671A - Preparation of guanazole.
  • PubMed. (1981). Synthesis and evaluation of guanazole prodrugs as antineoplastic agents. Available at: [Link]

  • Wikipedia. (n.d.). Guanazol. Available at: [Link]

  • Oxford Academic. (1972). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). I. Antitumor Activity of Guanazole. Available at: [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

  • ResearchGate. (n.d.). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Available at: [Link]

  • Wikidata. (n.d.). guanazole. Available at: [Link]

  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available at: [Link]

  • National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available at: [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. Available at: [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR. Available at: [Link]

  • ChemBK. (n.d.). Guanazole. Available at: [Link]

  • Wikipedia. (n.d.). Ribonucleotide reductase inhibitor. Available at: [Link]

Sources

Exploratory

Tautomerism in 3,4,5-Triamino-4H-1,2,4-triazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the tautomeric landscape of 3,4,5-triamino-4H-1,2,4-triazole, a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric landscape of 3,4,5-triamino-4H-1,2,4-triazole, a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct comprehensive studies on the tautomerism of the neutral form of this specific molecule are limited, this guide synthesizes available spectroscopic and computational data from its protonated salts and closely related amino-1,2,4-triazoles to build a robust predictive framework. We will delve into the potential tautomeric forms, their predicted relative stabilities, and the critical role of tautomerism in modulating physicochemical properties and biological activity. Detailed, field-proven experimental protocols for the elucidation of tautomeric equilibria using modern analytical techniques are provided, alongside illustrative diagrams to clarify key concepts. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively navigate the complexities of tautomerism in this important class of molecules.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of organic chemistry with profound implications for molecular properties and function.[1] In the realm of heterocyclic chemistry, prototropic tautomerism, involving the migration of a proton, is a particularly prevalent and influential phenomenon.[2] The 1,2,4-triazole scaffold is a privileged motif in drug design, and its derivatives are known to exhibit a rich tautomeric behavior.[3] The position of the mobile proton on the triazole ring fundamentally dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional conformation. Consequently, understanding and controlling the tautomeric state of a 1,2,4-triazole-based drug candidate is a critical aspect of rational drug design, impacting its solubility, membrane permeability, and ultimately, its interaction with biological targets.

3,4,5-triamino-4H-1,2,4-triazole, also known as guanazine, is a highly functionalized heterocycle with a high nitrogen content, making it a molecule of interest for energetic materials and as a versatile building block in medicinal chemistry. The presence of three amino groups introduces additional complexity to its tautomeric possibilities, making a thorough investigation of its tautomeric landscape essential for its successful application.

The Tautomeric Landscape of 3,4,5-Triamino-1,2,4-triazole

For 3,4,5-triamino-1,2,4-triazole, we can postulate the existence of several potential prototropic tautomers. The primary annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. Additionally, amino-imino tautomerism is a theoretical possibility, although for most amino-substituted nitrogen heterocycles, the amino form is overwhelmingly favored. Focusing on the more probable annular tautomerism, we can identify three principal forms:

  • 1H-3,4,5-triamino-1,2,4-triazole: The proton resides on the N1 position of the triazole ring.

  • 2H-3,4,5-triamino-1,2,4-triazole: The proton is located on the N2 position.

  • 4H-3,4,5-triamino-1,2,4-triazole: The proton is attached to the N4 position.

The relative populations of these tautomers are governed by their thermodynamic stabilities, which can be influenced by the electronic nature of the substituents, as well as environmental factors such as the physical state (solid, liquid, or gas), solvent polarity, and temperature.

tautomers T1 1H-3,4,5-triamino-1,2,4-triazole T2 2H-3,4,5-triamino-1,2,4-triazole T1->T2 H⁺ shift T4 4H-3,4,5-triamino-1,2,4-triazole T2->T4 H⁺ shift T4->T1 H⁺ shift

Caption: Annular tautomeric forms of 3,4,5-triamino-1,2,4-triazole.

Predicting Tautomer Stability: Insights from Analogs and Computational Chemistry

For substituted 1,2,4-triazoles, the position of the tautomeric equilibrium is highly sensitive to the electronic properties of the substituents. Generally, electron-donating groups, such as amino groups, tend to favor the 2H-tautomer, whereas electron-withdrawing groups often lead to a preference for the 1H-form. For 3-amino-1,2,4-triazole, a mixture of the 1H and 2H forms is observed, with the 1H tautomer being the major component.[4] In the case of 3-amino-5-nitro-1,2,4-triazole, computational studies have shown the 2H-tautomer to be the most stable in both the gas phase and in polar solvents.[5][6]

A study on the protonated form, 3,4,5-triamino-1,2,4-triazolium salts, provides valuable experimental and theoretical data. Single-crystal X-ray diffraction of the nitrate and perchlorate salts confirms that protonation occurs at the N1 position, leading to the 1H-3,4,5-triamino-1,2,4-triazolium cation. This suggests that the N1 position is a primary site of basicity.

Table 1: Predicted Relative Stabilities of 3,4,5-Triamino-1,2,4-triazole Tautomers (Hypothetical)

TautomerPredicted Relative StabilityRationale
2H-tautomerHighInfluence of three electron-donating amino groups, by analogy with other amino-1,2,4-triazoles.
1H-tautomerModerate to HighN1 is a demonstrated site of protonation, indicating high basicity.
4H-tautomerLowerGenerally less stable for many substituted 1,2,4-triazoles.

Note: This table presents a hypothesis based on the analysis of related compounds. Definitive stability orders require specific computational and experimental verification for 3,4,5-triamino-1,2,4-triazole.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric forms of 3,4,5-triamino-1,2,4-triazole in different states and environments.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_computation Computational Modeling S Synthesis of 3,4,5-triamino-1,2,4-triazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) S->NMR UV_Vis UV-Vis Spectroscopy S->UV_Vis IR_Raman IR & Raman Spectroscopy S->IR_Raman X_Ray Single-Crystal X-ray Diffraction S->X_Ray DFT DFT Calculations (Relative Energies) S->DFT NMR->DFT Correlate UV_Vis->DFT Correlate IR_Raman->DFT Correlate X_Ray->DFT Correlate

Caption: Integrated workflow for the investigation of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of 3,4,5-triamino-1,2,4-triazole in a deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the signals of the N-H protons. In the case of slow exchange, distinct signals for the N-H protons of different tautomers may be observed. In the case of rapid exchange, a single, broadened signal may be present.

    • The ¹H NMR spectrum of the 3,4,5-triamino-1,2,4-triazolium cation in DMSO-d₆ shows broad singlets at approximately 5.67 ppm, 7.07 ppm, and 12.46 ppm, corresponding to the different amino and N-H protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the tautomeric form.

    • The ¹³C NMR spectrum of the protonated form shows a single resonance at 150.86 ppm in DMSO-d₆. The neutral form also exhibits a single peak, indicating the equivalence of the C3 and C5 carbons.[3]

  • ¹⁵N NMR Spectroscopy:

    • If available, ¹⁵N NMR can provide direct information about the nitrogen environment. The chemical shifts of the ring nitrogens will be significantly different depending on whether they are pyrrole-type (-NH-) or pyridine-type (-N=).

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures. Changes in the spectra with temperature can provide information about the thermodynamics of the tautomeric equilibrium and the kinetics of interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule, which are affected by the tautomeric form.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of 3,4,5-triamino-1,2,4-triazole in solvents of varying polarity (e.g., water, ethanol, acetonitrile, dioxane).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the absorption maxima (λ_max) and molar absorptivities (ε) in different solvents. Significant shifts in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. The spectra can be compared to those of N-alkylated derivatives, which are "locked" in a specific tautomeric form, to aid in the assignment of the observed bands to specific tautomers.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its structure. The N-H stretching and bending frequencies are particularly useful for distinguishing between tautomers.

Experimental Protocol for Vibrational Spectroscopy:

  • Sample Preparation:

    • IR: Prepare a KBr pellet of the solid sample or analyze a thin film. For solution-state analysis, use a suitable IR-transparent solvent and cell.

    • Raman: Analyze the solid sample directly or a solution in a cuvette.

  • Spectral Acquisition: Record the IR and Raman spectra.

  • Data Analysis:

    • Look for characteristic N-H stretching bands in the 3100-3500 cm⁻¹ region. The number and position of these bands can help identify the tautomeric form.

    • Analyze the "fingerprint" region (below 1600 cm⁻¹) for characteristic ring vibrations.

    • The IR spectrum of the 3,4,5-triamino-1,2,4-triazolium nitrate salt shows strong N-H stretching bands between 3165 and 3416 cm⁻¹ and a broad band from 2500-2900 cm⁻¹, indicative of N-H⁺ stretching.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the structure of a molecule in the solid state, providing unambiguous identification of the tautomeric form present in the crystal lattice.

Experimental Protocol for X-ray Diffraction:

  • Crystal Growth: Grow single crystals of 3,4,5-triamino-1,2,4-triazole of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve the crystal structure. The positions of all atoms, including the hydrogen atoms, will reveal the tautomeric form present in the solid state.

The Interplay of Tautomerism and Biological Activity

The biological activity of a drug molecule is intimately linked to its three-dimensional structure and its ability to engage in specific interactions with its biological target. Tautomerism can profoundly influence these interactions. Different tautomers of a molecule will present different hydrogen bond donor and acceptor patterns, have different dipole moments, and may adopt different preferred conformations.

For example, one tautomer might be able to form a crucial hydrogen bond with an amino acid residue in the active site of an enzyme that another tautomer cannot. This can lead to a significant difference in binding affinity and, consequently, biological activity. Therefore, a thorough understanding of the tautomeric preferences of 3,4,5-triamino-1,2,4-triazole and its derivatives is paramount for the design of effective therapeutic agents.

drug_target cluster_receptor Biological Target (e.g., Enzyme Active Site) cluster_tautomers Tautomers Receptor H-bond Acceptor (e.g., C=O) TautomerA Tautomer A (H-bond Donor) TautomerA->Receptor Strong Interaction (High Activity) TautomerB Tautomer B (No H-bond Donor) TautomerB->Receptor Weak/No Interaction (Low Activity)

Caption: Influence of tautomerism on drug-target interactions.

Conclusion

The tautomerism of 3,4,5-triamino-4H-1,2,4-triazole is a complex and multifaceted phenomenon with significant implications for its chemical and biological properties. While the 1H, 2H, and 4H tautomers are all theoretically possible, their relative populations are dictated by a subtle interplay of electronic and environmental factors. Based on the available data from closely related analogs and the protonated form of the molecule, it is hypothesized that the 2H-tautomer is a major contributor to the tautomeric equilibrium in the neutral state.

A comprehensive experimental and computational approach, as outlined in this guide, is essential for a complete understanding of the tautomeric landscape of this promising molecule. Such knowledge is not merely of academic interest but is a critical prerequisite for the successful design and development of novel therapeutics and advanced materials based on the 3,4,5-triamino-1,2,4-triazole scaffold.

References

  • Sorescu, D. C., Bennett, C. M., & Thompson, D. L. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(50), 10348–10357. [Link]

  • SpectraBase. (n.d.). 3,4,5-TRIAMINO-1,2,4-TRIAZOLE;GUANAZINE. [Link]

  • Hiskey, M. A., Goldman, N., & Stine, J. R. (2002). Structural and Theoretical Investigation of 3,4,5-Triamino-1,2,4-Triazolium Salts. Defense Technical Information Center. [Link]

  • Scilit. (n.d.). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 3,4,5‐Triamino‐1,2,4‐Triazolium 5‐Nitrotetrazolate. [Link]

  • International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 1-86. [Link]

  • ResearchGate. (n.d.). UV-VIS Absorption spectra of 3-amino-1,2,4-triazole and 3-diazonium-1,2,4-triazole. [Link]

  • PubMed. (2018). UV-Vis, Fluorescence, and Resonance Raman Spectroscopic and Density Functional Theoretical Studies on 3-Amino-1,2,4-triazole: Microsolvation and Solvent-Dependent Nonadiabatic Excited State Decay in Solution. [Link]

  • Royal Society of Chemistry. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[3][5][6]triazolo[4,3-b][3][5][6]triazole and its energetic salts. [Link]

  • Wikipedia. (n.d.). Tautomer. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Geometry of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular geometry of 4H-1,2,4-triazole-3,4,5-triamine, a nitrogen-rich heterocycle c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of 4H-1,2,4-triazole-3,4,5-triamine, a nitrogen-rich heterocycle commonly known as Guanazine. We delve into the critical aspects of its structural characterization, underpinned by experimental crystallographic data and theoretical computational models. This guide elucidates the nuanced interplay of bond lengths, bond angles, and tautomeric forms that define the molecule's three-dimensional architecture. Detailed methodologies for experimental determination and computational prediction of its geometry are presented, offering field-proven insights for researchers in medicinal chemistry and materials science. The content is structured to provide a deep understanding of the molecule's structural landscape, which is fundamental to its chemical reactivity and potential applications in drug design and development.

Introduction: The Significance of 4H-1,2,4-Triazole-3,4,5-triamine

4H-1,2,4-Triazole-3,4,5-triamine, with the chemical formula C₂H₆N₆ and a molecular weight of 114.11 g/mol , is a heterocyclic compound of significant interest in various scientific fields.[1] Also known by its trivial name Guanazine, this molecule is characterized by a five-membered 1,2,4-triazole ring substituted with three amino groups. This high nitrogen content contributes to its unique chemical properties and potential as a building block in the synthesis of more complex molecules.

The 1,2,4-triazole scaffold is a prevalent motif in many pharmaceutical agents, exhibiting a wide range of biological activities.[2] Understanding the precise molecular geometry of Guanazine is paramount for several reasons:

  • Drug Design and Discovery: The three-dimensional shape of a molecule is a key determinant of its interaction with biological targets such as enzymes and receptors. A detailed knowledge of Guanazine's geometry can inform the rational design of novel therapeutics.

  • Material Science: The arrangement of atoms and the potential for intermolecular interactions, such as hydrogen bonding, influence the solid-state properties of materials. This is crucial for the development of new energetic materials or functional polymers.

  • Chemical Reactivity: The bond lengths and angles, as well as the electronic distribution within the molecule, dictate its reactivity in chemical transformations.

A critical aspect of the molecular geometry of 1,2,4-triazole derivatives is the phenomenon of tautomerism . Prototropic tautomerism, involving the migration of a proton, can lead to different isomers with distinct geometries and electronic properties. This guide will explore the potential tautomeric forms of Guanazine and their relative stabilities.

Experimental Determination of Molecular Geometry

The most definitive method for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.

Crystallographic Data of 3,4,5-Triamino-1,2,4-triazole

The crystal structure of 3,4,5-triamino-1,2,4-triazole (Guanazine) has been determined and is available in the Cambridge Structural Database (CSD) with the deposition number CCDC 632624. The crystallographic data provides a wealth of information regarding the molecule's geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general workflow for obtaining crystallographic data.

dft_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis mol_build Build Initial Structures of Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Geometric Data (Bond Lengths, Angles) verify_min->extract_data rel_energy Calculate Relative Energies (Including ZPE Correction) verify_min->rel_energy

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 4H-1,2,4-Triazole-3,4,5-triamine in Medicinal Chemistry

Introduction: The Strategic Importance of the 4H-1,2,4-Triazole-3,4,5-triamine Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a rich tapestry of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4H-1,2,4-Triazole-3,4,5-triamine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a rich tapestry of biological activities is paramount. Among these, nitrogen-rich heterocycles have consistently demonstrated their value, with the 1,2,4-triazole core being a prominent example. This application note focuses on a particularly intriguing derivative: 4H-1,2,4-triazole-3,4,5-triamine , also known as guanazine . This molecule presents a unique trifecta of amino groups attached to a stable triazole ring, offering multiple points for chemical modification. Its structural resemblance to guanine, a fundamental component of nucleic acids, positions it as a compelling bioisostere, capable of interacting with biological targets that recognize the native purine.[1] The derivatization of this scaffold opens avenues for the development of novel therapeutics, particularly in oncology and infectious diseases, by enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of 4H-1,2,4-triazole-3,4,5-triamine, aimed at researchers and professionals in drug discovery and development.

Core Principles of Derivatization: A Multi-pronged Approach

The three distinct amino groups of 4H-1,2,4-triazole-3,4,5-triamine (at positions C3, N4, and C5) exhibit differential reactivity, which can be exploited for selective functionalization. Understanding these nuances is key to designing a rational derivatization strategy.

  • The N4-Amino Group: This exocyclic amino group, directly attached to a ring nitrogen, displays reactivity characteristic of a primary aromatic amine. It is readily susceptible to condensation reactions with aldehydes and ketones to form Schiff bases.

  • The C3 and C5-Amino Groups: These amino groups, attached to the carbon atoms of the triazole ring, behave more like typical primary aromatic amines. Their nucleophilicity is influenced by the electronic nature of the triazole ring. Studies on analogous 3,5-diamino-1,2,4-triazoles suggest that the C3-amino group may exhibit slightly higher reactivity towards acylating agents due to electronic factors within the heterocyclic system.

This differential reactivity allows for a stepwise and often regioselective derivatization, enabling the synthesis of a diverse library of compounds from a single, versatile starting material.

Workflow for Derivatization and Biological Screening

The following diagram illustrates a general workflow for the derivatization of 4H-1,2,4-triazole-3,4,5-triamine and subsequent biological evaluation.

Derivatization Workflow General Workflow for Derivatization and Screening cluster_0 Synthesis cluster_1 Characterization & Purification cluster_2 Biological Evaluation Start 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine) N4_Deriv N4-Derivatization (e.g., Schiff Base Formation) Start->N4_Deriv Protocol 2 C3_C5_Deriv C3/C5-Derivatization (e.g., Acylation, Sulfonylation) Start->C3_C5_Deriv Protocol 3 Combined_Deriv Combined N4 and C3/C5 Derivatization N4_Deriv->Combined_Deriv Sequential Reaction C3_C5_Deriv->Combined_Deriv Sequential Reaction Analysis Spectroscopic Analysis (NMR, IR, MS) Combined_Deriv->Analysis Purification Chromatography / Recrystallization Analysis->Purification Screening In vitro Screening (e.g., Kinase Assays, Anticancer Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Kinase Inhibition Interaction of a Derivatized Guanazine with a Kinase Active Site cluster_0 Kinase Active Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor 4H-1,2,4-Triazole-3,4,5-triamine Core R¹ Substituent R² Substituent Inhibitor:f0->Hinge H-Bonds Inhibitor:f1->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor:f2->Hydrophobic_Pocket Hydrophobic Interactions

Sources

Application

Application Notes &amp; Protocols: Electrochemical Synthesis of High-Performance Energetic Materials from 3,4,5-Triamino-1,2,4-Triazole

Introduction: A Greener Approach to Energetic Materials The synthesis of high-nitrogen energetic materials is a cornerstone of modern defense and aerospace research. Traditionally, this involves multi-step, hazardous pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Greener Approach to Energetic Materials

The synthesis of high-nitrogen energetic materials is a cornerstone of modern defense and aerospace research. Traditionally, this involves multi-step, hazardous processes that utilize harsh reagents like concentrated acids and generate significant toxic waste.[1] Electrochemical synthesis offers a paradigm shift, providing an inherently greener, safer, and more efficient alternative.[2][3] By replacing chemical oxidants and reductants with electrons, electrosynthesis minimizes waste, often proceeds under ambient conditions, and allows for precise control over reaction pathways that may be inaccessible through conventional methods.[3][4]

This guide focuses on the electrochemical synthesis of a high-performing, insensitive energetic material, 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT), through the oxidative coupling of 3,4,5-triamino-1,2,4-triazole (TAT). TAT is an ideal precursor due to its high nitrogen content, stability, and multiple amine groups, which are amenable to forming azo linkages (–N=N–).[5][6] The resulting azo-linked compound, TAABT, exhibits remarkable thermal stability and low sensitivity to impact and friction, making it a promising candidate for next-generation insensitive high explosives.[4][7] This electrochemical route represents a single-step transformation that is not feasible using traditional chemical methods, highlighting the unique advantages of electro-organic chemistry.[7]

Mechanistic Rationale and Causality

The core of this process is the selective anodic oxidation of the C-NH2 groups on the 3,4,5-triamino-1,2,4-triazole (TAT) molecule.[7] The electrochemical potential applied at the anode is precisely controlled to initiate a dehydrogenative N-N coupling reaction.

The proposed mechanism involves two key steps:

  • Oxidation at the Anode: The TAT molecule is oxidized at the anode surface, leading to the loss of electrons and protons from the amino groups. This generates highly reactive radical intermediates.

  • Dimerization: These intermediates rapidly couple to form a stable azo (–N=N–) bond, resulting in the dimerized product, TAABT.

This method is highly chemoselective, favoring the coupling of C-NH2 groups over N-NH2 groups.[7] The choice of an aqueous solution is a key advantage, eliminating the need for volatile and often toxic organic solvents. At the cathode, a corresponding reduction reaction occurs, typically the evolution of hydrogen gas from water, creating a valuable co-product and enhancing the atom economy of the process.[8]

Experimental Design and Required Materials

Electrochemical Cell and Equipment

A divided (H-type) electrochemical cell is recommended to prevent the cathodic reduction of the anodically generated product.

  • Potentiostat/Galvanostat: A device capable of maintaining a constant potential (potentiostatic) or constant current (galvanostatic).

  • Electrochemical Cell: H-type glass cell with a porous separator (e.g., Nafion® membrane or fine porosity glass frit).

  • Working Electrode (Anode): Platinum (Pt) foil or mesh is preferred due to its high catalytic activity and stability under oxidative conditions.

  • Counter Electrode (Cathode): Platinum (Pt) foil or mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Magnetic Stirrer and Stir Bar.

  • Standard laboratory glassware, filtration apparatus, and drying oven.

Reagents and Consumables
  • Precursor: 3,4,5-Triamino-1,2,4-triazole (TAT) (CAS: 1750-46-5).

  • Supporting Electrolyte: Sulfuric Acid (H₂SO₄), 0.5 M solution in deionized water. The electrolyte provides conductivity to the solution and facilitates the desired reaction.

  • Deionized Water: For preparing all solutions.

  • Filter Paper.

Detailed Electrochemical Synthesis Protocol

This protocol is adapted from established literature for the synthesis of TAABT.[4][7]

Step 1: Preparation of the Electrolyte Solution

  • Carefully prepare a 0.5 M sulfuric acid solution by slowly adding concentrated H₂SO₄ to deionized water in a fume hood. Allow the solution to cool to room temperature.

  • Dissolve 3,4,5-triamino-1,2,4-triazole (TAT) in the 0.5 M H₂SO₄ solution to a final concentration of approximately 0.1 M. Gentle stirring may be required.

Step 2: Electrochemical Cell Assembly

  • Assemble the H-type cell, ensuring the porous separator is correctly positioned between the two compartments.

  • Place the platinum foil working electrode and the reference electrode in one compartment (the anodic chamber).

  • Place the platinum foil counter electrode in the other compartment (the cathodic chamber).

  • Fill both compartments with the TAT electrolyte solution prepared in Step 1, ensuring the electrodes are submerged and the liquid levels are equal.

  • Place a magnetic stir bar in the anodic chamber.

Workflow for Electrochemical Synthesis of TAABT

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Electrosynthesis cluster_workup Phase 3: Product Isolation & Analysis A Prepare 0.5 M H₂SO₄ Electrolyte Solution B Dissolve TAT Precursor in Electrolyte (0.1 M) A->B C Assemble H-Type Electrochemical Cell B->C Load Cell D Apply Constant Potential (e.g., +1.0 V vs. SCE) C->D E Monitor Reaction Progress (Color change, current decay) D->E F Filter Precipitated Product E->F Reaction Complete G Wash with DI Water and Dry F->G H Characterize Product (FTIR, NMR, DSC) G->H

Caption: Overall workflow from precursor preparation to final product characterization.

Step 3: Constant Potential Electrolysis (Potentiostatic)

  • Place the assembled cell on the magnetic stirrer and begin gentle stirring in the anodic compartment.

  • Connect the electrodes to the potentiostat: working, reference, and counter leads to their respective electrodes.

  • Apply a constant potential to the working electrode. A potential of approximately +1.0 V (vs. SCE) is a suitable starting point for the oxidation of TAT.

  • Run the electrolysis for several hours. The reaction progress can be monitored by observing the formation of a precipitate (the TAABT product is insoluble in the acidic medium) and a decrease in the current over time.

Step 4: Product Isolation and Purification

  • Once the reaction is complete (indicated by the current dropping to a low, steady value), turn off the potentiostat.

  • Carefully disassemble the cell.

  • Collect the precipitated solid from the anodic chamber by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Dry the bright yellow product, 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT), in an oven at 60-80 °C.

Data Presentation and Expected Results

The following tables summarize typical experimental parameters and expected characterization data for the synthesized TAABT.

Table 1: Recommended Electrochemical Synthesis Parameters

Parameter Value/Type Rationale
Mode Potentiostatic (Constant Potential) Allows for selective oxidation of the target functional group.
Working Electrode Platinum (Pt) High catalytic efficiency and stability.
Applied Potential +1.0 V (vs. SCE) Sufficient to oxidize TAT without over-oxidizing the product.
Precursor 3,4,5-Triamino-1,2,4-triazole (TAT) High-nitrogen, stable starting material.
Solvent/Electrolyte 0.5 M H₂SO₄ (aqueous) "Green" solvent, provides conductivity, and facilitates product precipitation.

| Cell Type | Divided H-Type Cell | Prevents reduction of the desired product at the cathode. |

Table 2: Characterization Data for 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT)

Property Expected Result Significance
Appearance Bright yellow solid Characteristic of azo-linked triazole compounds.
Yield > 80% Demonstrates the high efficiency of the electrochemical method.
Decomposition Temp. > 300 °C (via DSC) Indicates high thermal stability, a key feature for insensitive explosives.
FTIR Spectroscopy Disappearance of certain N-H stretches; appearance of N=N stretch (~1550-1650 cm⁻¹) Confirms the formation of the azo bridge and dimerization of the precursor.
Impact Sensitivity > 40 J Classifies the material as insensitive, enhancing safety.[4]

| Friction Sensitivity | > 360 N | Classifies the material as insensitive to friction.[4] |

Safety and Handling Precautions

While TAABT is classified as an insensitive energetic material, all work involving energetic compounds must be conducted with extreme caution.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Small Scale: Initial synthesis should be performed on a small scale (milligram to gram quantities).

  • Avoid Ignition Sources: Keep the product and reaction setup away from sparks, flames, and static discharge.

  • Handling: Use non-sparking tools (e.g., ceramic or plastic spatulas). Avoid grinding or subjecting the material to heavy impact.

  • Waste Disposal: Dispose of all chemical waste, including residual electrolyte and filtered solutions, according to institutional safety guidelines for hazardous materials.

Simplified Electrochemical Cell Diagram

Caption: Diagram of a divided H-type cell for selective electrosynthesis.

Conclusion and Future Outlook

The electrochemical synthesis of 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole from TAT is a powerful demonstration of modern, green chemistry principles applied to the field of energetic materials.[10] This method is not only environmentally friendly but also enables the creation of novel materials with superior performance and safety characteristics that are difficult to obtain through traditional synthetic routes.[4] Future research may focus on scaling up this process, exploring different electrode materials to enhance efficiency, and applying this technique to a wider range of nitrogen-rich precursors to develop new classes of advanced energetic materials.

References

  • Piercey, D. G., et al. (n.d.). 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials. RSC Publishing. Available at: [Link]

  • Piercey, D. G., et al. (2020). 4,4′,5,5′-Tetraamino-3,3′-Azo-bis-1,2,4-Triazole and the electrosynthesis of high-performing insensitive energetic materials. ResearchGate. Available at: [Link]

  • Piercey, D. G. (2022). Electrochemical Synthesis of High-Nitrogen Materials and Energetic Materials. ResearchGate. Available at: [Link]

  • Piercey, D. G. (2022). Electrochemical Synthesis of High-Nitrogen Materials and Energetic Materials. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. National Institutes of Health. Available at: [Link]

  • Francke, R., & Little, R. D. (2024). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Available at: [Link]

  • El-Gouri, M., et al. (2021). Electrodeposition and Characterization of Poly 3-Amino-1,2,4-Triazole-5-Thiol Films on Brass Electrode in 0.1 M Methanol. MDPI. Available at: [Link]

  • Gao, H., & Shreeve, J. M. (2018). Azo-Linked High-Nitrogen Energetic Materials. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Electrochemical N-N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1 H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. PubMed. Available at: [Link]

  • Gao, H., & Shreeve, J. M. (2018). Azo-linked high-nitrogen energetic materials. RSC Publishing. Available at: [Link]

  • Zeng, C., et al. (2020). Is electrosynthesis always green and advantageous compared to traditional methods?. National Institutes of Health. Available at: [Link]

  • Wang, J., et al. (2023). Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1 H -1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. ResearchGate. Available at: [Link]

  • Baran, P. (n.d.). Electrochemical Synthesis of Energetic Materials. SERDP and ESTCP. Available at: [Link]

  • Chavez, D. E., et al. (2025). Investigation into the Synthesis of Several TATB-Inspired Energetic Materials. PubMed. Available at: [Link]

  • Zhang, M., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. National Institutes of Health. Available at: [Link]

  • Wang, J., et al. (2023). Electrochemical N–N Oxidatively Coupled Dehydrogenation of 3,5-Diamino-1H-1,2,4-triazole for Value-Added Chemicals and Bipolar Hydrogen Production. ACS Publications. Available at: [Link]

  • Ghorai, S., et al. (2020). Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. RSC Publishing. Available at: [Link]

  • Kumar, D., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

  • Joseph, B. (2022). Synthesis and Characterization of Energetic Materials. Purdue University Graduate School. Available at: [Link]

  • Kumar, D., et al. (2023). Triazole-Based Tricyclic Energetics: High Performance With Tuned Insensitivity. Wiley Online Library. Available at: [Link]

  • Varghese, A. A., et al. (2021). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]

  • Joseph, B., & Piercey, D. G. (2019). An Improved Synthesis of the Insensitive Energetic Material 3‐Amino‐5‐Nitro‐1,2,4‐triazole (ANTA). ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2023). Review on Energetic Compounds Based on Triazoles. Chinese Journal of Energetic Materials. Available at: [Link]

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling. Available at: [Link]

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Method

Application Note: A Protocol for the Electrochemical Synthesis of 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT)

Abstract This document provides a detailed protocol for the synthesis of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT), a high-nitrogen energetic material with notable thermal stability and low sensitivity. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT), a high-nitrogen energetic material with notable thermal stability and low sensitivity. The outlined method is based on a novel, single-step electrochemical oxidation of 3,4,5-triamino-1,2,4-triazole (guanazine). This approach represents a significant advancement over traditional synthetic pathways, offering an environmentally friendly, efficient, and scalable route that avoids the use of hazardous reagents.[1][2][3] This guide is intended for researchers in materials science and chemistry, providing a reproducible methodology for obtaining this high-performing energetic compound.

Introduction and Scientific Principle

4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT) is a molecule of significant interest in the field of energetic materials. Its high nitrogen content, coupled with a remarkably stable molecular structure, results in a material with a favorable combination of high performance and low sensitivity to impact and friction.[2]

Traditionally, the synthesis of complex azo-linked, nitrogen-rich heterocycles can be challenging, often requiring multi-step processes and harsh or toxic reagents. The protocol detailed herein circumvents these issues by employing synthetic electrochemistry. This technique leverages a controlled anodic oxidation to achieve a selective C-C coupling between two molecules of the readily available precursor, 3,4,5-triamino-1,2,4-triazole, also known as guanazine.[1][2]

The core of this transformation is the electrochemical oxidation of guanazine in an aqueous solution. This process is believed to proceed via an oxidative nitrene generation mechanism, leading to the formation of a stable azo bridge connecting the two triazole rings.[2] The result is a highly efficient, one-step synthesis that yields the target molecule as a stable precipitate.[3][4]

Reaction_Scheme cluster_reactants Reactant cluster_product Product reactant 2 x 3,4,5-Triamino-1,2,4-triazole (Guanazine) product 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT) reactant->product Electrochemical Oxidation (Aqueous Solution, 2.0 V) [cites: 2] G A Prepare 0.1 M LiClO₄ Aqueous Electrolyte B Dissolve Guanazine in Electrolyte A->B C Assemble Three-Electrode Electrochemical Cell B->C D Apply Constant Potential (2.0 V) with Stirring C->D E Observe Formation of Red Precipitate (TAABT) D->E F Collect Precipitate via Vacuum Filtration E->F G Wash with Deionized Water F->G H Dry Product G->H I Characterize Final Product (NMR, IR, DSC, etc.) H->I

Figure 2: Step-by-step workflow for the electrochemical synthesis of TAABT.

Characterization and Validation

The synthesized product should be a red solid. For definitive structural confirmation and assessment of its properties, the following characterization techniques are recommended, as reported in the literature. [2]

  • Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the molecular structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=N, N=N).

  • Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature.

  • Single Crystal X-ray Diffraction: For unambiguous structural elucidation. Single crystals can be grown by slow diffusion of water into a DMSO solution of the product. [2]* Elemental Analysis: To confirm the empirical formula.

PropertyValueSource
Appearance Red Solid[2]
Thermal Stability (DSC) High[2][3]
Impact Sensitivity Low[2][3]
Friction Sensitivity Low[2][3]

Table 1: Key Properties of Synthesized 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole.

Safety and Handling

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • While TAABT is reported to be an insensitive energetic material, it should be handled with the care appropriate for such compounds. Avoid excessive grinding, impact, or exposure to high temperatures.

  • Lithium perchlorate is a strong oxidizer and should be handled with care. Avoid contact with flammable materials.

  • The synthesis should be performed in a well-ventilated area or a fume hood.

Conclusion

The electrochemical synthesis of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole offers a modern, efficient, and environmentally conscious alternative to classical synthetic methods. [1]This single-step protocol, conducted in an aqueous medium at room temperature, provides a direct route to a high-performing, insensitive energetic material from a readily available precursor. [2][3]This method is amenable to scale-up and demonstrates the utility of electrochemistry in producing novel materials that are otherwise difficult to obtain. [1]

References

  • Yount, J. R., Zeller, M., Byrd, E. F. C., & Piercey, D. G. (2020). 4,4′,5,5′-Tetraamino-3,3′-Azo-bis-1,2,4-Triazole and the electrosynthesis of high-performing insensitive energetic materials. ResearchGate. Available at: [Link]

  • Yount, J. R., Zeller, M., Byrd, E. F. C., & Piercey, D. G. (2020). 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials. Journal of Materials Chemistry A. Royal Society of Chemistry. Available at: [Link]

  • Yount, J. R., Zeller, M., & Byrd, E. F. C. (2020). 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials. ChemRxiv. Available at: [Link]

  • Yount, J. R., Zeller, M., Byrd, E. F. C., & Piercey, D. G. (2021). 4,4′-Dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole: A High-Performing Zwitterionic Energetic Material. Inorganic Chemistry, 60(20), 15370-15376. ACS Publications. Available at: [Link]

  • Yount, J. R., Zeller, M., Byrd, E. F. C., & Piercey, D. G. (2020). 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials. RSC Publishing. Available at: [Link]

Sources

Application

Application Notes and Protocols for 4H-1,2,4-Triazole-3,4,5-triamine in Coordination Chemistry

Introduction: The Versatility of 4H-1,2,4-Triazole-3,4,5-triamine as a Ligand 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole, is a heterocyclic organic compound characterized by a triazole ring structure w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4H-1,2,4-Triazole-3,4,5-triamine as a Ligand

4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole, is a heterocyclic organic compound characterized by a triazole ring structure with three attached amino groups.[1] This unique molecular architecture, rich in nitrogen atoms, bestows upon it a remarkable versatility as a ligand in coordination chemistry. The presence of multiple amino groups and the triazole ring provides several potential coordination sites, allowing for a diverse range of bonding modes with various metal ions.[1] Guanazole can act as a multidentate ligand, bridging metal centers to form coordination polymers with fascinating structural topologies and functionalities. Its coordination diversity is further enriched by its ability to form extensive hydrogen bonding networks, which play a crucial role in the supramolecular assembly of the resulting complexes.

The coordination chemistry of Guanazole has garnered significant interest due to the wide array of applications for its metal complexes. These applications span from materials science, where they exhibit interesting magnetic and photoluminescent properties, to medicinal chemistry, where they have shown promise as anticancer and antimicrobial agents.[2][3] This guide provides an in-depth exploration of the application of Guanazole in coordination chemistry, offering detailed protocols for the synthesis of its metal complexes and insights into their potential uses.

Coordination Modes and Structural Diversity

Guanazole is a highly versatile ligand capable of adopting various coordination modes, ranging from bidentate to quadridentate bridging.[4] This flexibility allows for the construction of a wide array of coordination architectures, from discrete polynuclear complexes to one-, two-, and three-dimensional coordination polymers.

The final structure of a Guanazole-metal complex is influenced by several factors, including:

  • The nature of the metal ion: Different metal ions have distinct coordination preferences in terms of coordination number and geometry.

  • The metal-to-ligand ratio: Stoichiometry plays a critical role in determining the connectivity and dimensionality of the resulting framework.

  • The presence of counter-anions: Anions can either coordinate to the metal center or act as templates, directing the self-assembly process and influencing the final structure.[4] For instance, the use of different halide anions (F-, Cl-, Br-) can lead to the formation of three-dimensional frameworks with novel quadridentate bridging modes of Guanazole.[4]

  • Reaction conditions: Parameters such as temperature, solvent, and pH can significantly impact the crystallization process and the resulting polymorph. Hydrothermal and solvothermal methods are often employed to facilitate the formation of crystalline coordination polymers.

Experimental Protocols

Protocol 1: Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

A common method for the synthesis of Guanazole involves the reaction of dicyandiamide with hydrazine.

Materials:

  • Dicyandiamide

  • Hydrazine hydrate (80%)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve dicyandiamide in water.

  • Slowly add hydrazine hydrate to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product will precipitate out of the solution. Collect the solid by filtration.

  • Recrystallize the crude product from a water-ethanol mixture to obtain pure 4H-1,2,4-Triazole-3,4,5-triamine as a white crystalline solid.

Causality of Experimental Choices:

  • Refluxing: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction between dicyandiamide and hydrazine.

  • Recrystallization: This purification step is crucial to remove any unreacted starting materials and by-products, yielding a high-purity ligand essential for the synthesis of well-defined coordination complexes.

Protocol 2: Hydrothermal Synthesis of a Copper(II)-Guanazole Coordination Polymer

This protocol describes the synthesis of a one-dimensional copper(II) coordination polymer using Guanazole as a bridging ligand.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

  • Distilled water

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of CuSO₄·5H₂O in 10 mL of distilled water.

  • In a separate beaker, dissolve 0.1 mmol of Guanazole in 10 mL of distilled water with gentle heating.

  • Slowly add the Guanazole solution to the copper sulfate solution with constant stirring.

  • Seal the autoclave and heat it to 140 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature at a rate of 5 °C/hour.

  • Blue block-shaped crystals of the copper(II)-Guanazole coordination polymer will form.

  • Collect the crystals by filtration, wash with distilled water and then ethanol, and air-dry.

Causality of Experimental Choices:

  • Hydrothermal Synthesis: This method utilizes high temperature and pressure to increase the solubility of the reactants and facilitate the growth of high-quality single crystals of the coordination polymer. The slow cooling process is critical for obtaining well-defined crystals suitable for X-ray diffraction analysis.

  • Teflon-lined Autoclave: The Teflon liner is inert and prevents the reaction mixture from coming into contact with the stainless steel vessel, which could introduce impurities.

Experimental Workflow for Hydrothermal Synthesis

G cluster_prep Reactant Preparation prep_cu Dissolve CuSO4·5H2O in Distilled Water mix Mix Reactant Solutions prep_cu->mix prep_gz Dissolve Guanazole in Distilled Water prep_gz->mix autoclave Seal in Teflon-lined Autoclave mix->autoclave heat Heat at 140°C for 72h autoclave->heat cool Slow Cool to Room Temperature heat->cool isolate Filter, Wash, and Dry Crystals cool->isolate product Crystalline Cu(II)-Guanazole Coordination Polymer isolate->product

Caption: Hydrothermal synthesis workflow for a Cu(II)-Guanazole complex.

Protocol 3: Solvothermal Synthesis of a Cobalt(II)-Guanazole Metal-Organic Framework

This protocol details the synthesis of a three-dimensional cobalt(II) metal-organic framework (MOF) using Guanazole and a dicarboxylic acid co-ligand.

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Co(NO₃)₂·6H₂O and 0.1 mmol of H₂BDC in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Guanazole in 5 mL of ethanol.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Pink crystals of the Co(II)-Guanazole MOF will have formed.

  • Collect the crystals by filtration, wash them with fresh DMF and then ethanol, and dry them under vacuum.

Causality of Experimental Choices:

  • Solvothermal Synthesis: Similar to the hydrothermal method, solvothermal synthesis uses elevated temperatures and pressures to promote crystal growth. The use of organic solvents like DMF can influence the coordination environment of the metal ion and the resulting framework structure.

  • Co-ligand: The dicarboxylic acid acts as a linker, connecting cobalt-guanazole units to form a three-dimensional framework. The geometry and length of the co-ligand are critical in determining the porosity and topology of the MOF.

Applications in Research and Drug Development

The coordination complexes of Guanazole have shown significant potential in various fields, driven by their diverse structural and electronic properties.

Materials Science
  • Luminescent Materials: Many Guanazole-metal complexes, particularly those with Cd(II) and Zn(II), exhibit strong photoluminescence in the solid state.[4] These materials are promising candidates for applications in chemical sensors, light-emitting diodes (LEDs), and bio-imaging. The emission properties can often be tuned by modifying the metal center or the co-ligands.

  • Nonlinear Optical (NLO) Materials: Some non-centrosymmetric coordination polymers of Guanazole have been shown to exhibit second-order NLO properties.[4] These materials have potential applications in optical data storage, signal processing, and telecommunications.

  • Magnetic Materials: The bridging nature of Guanazole can facilitate magnetic exchange interactions between metal centers. This has led to the synthesis of polynuclear complexes with interesting magnetic properties, such as single-molecule magnet (SMM) behavior and magnetic ordering.

Catalysis

While the catalytic applications of Guanazole complexes are still an emerging area of research, related triazole-metal complexes have demonstrated catalytic activity in various organic transformations. For instance, copper-triazole complexes have been shown to catalyze the oxidation of styrene. The nitrogen-rich environment provided by the Guanazole ligand can stabilize different oxidation states of the metal center, making these complexes promising candidates for redox catalysis. Potential catalytic applications include:

  • Oxidation Reactions: Catalyzing the oxidation of alcohols, alkenes, and other organic substrates.

  • Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

  • Lewis Acid Catalysis: The metal centers in Guanazole complexes can act as Lewis acids to activate substrates in various organic reactions.

Drug Development

The triazole moiety is a well-known pharmacophore present in numerous approved drugs.[3] The coordination of metal ions to Guanazole can enhance its biological activity, leading to promising therapeutic agents.

  • Anticancer Activity: Metal complexes of triazole derivatives have shown significant in vitro cytotoxicity against various cancer cell lines. The proposed mechanisms of action include DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. For example, cadmium(II) and zinc(II) complexes of a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ligand exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values of 28.45 ± 2.34 μM and 52.57 ± 4.72 μM, respectively.[2]

  • Antimicrobial Activity: Guanazole-metal complexes have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The chelation of the metal ion to the ligand is believed to enhance its lipophilicity, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential cellular processes, leading to microbial cell death.

Logical Relationship of Guanazole Complex Applications

G cluster_synthesis Coordination Chemistry cluster_applications Applications Guanazole 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) Coord_Chem Coordination with Metal Ions (Cu, Zn, Cd, Co, etc.) Guanazole->Coord_Chem Versatile Ligand Materials Materials Science (Luminescence, NLO, Magnetism) Coord_Chem->Materials Catalysis Catalysis (Oxidation, Coupling Reactions) Coord_Chem->Catalysis DrugDev Drug Development (Anticancer, Antimicrobial) Coord_Chem->DrugDev

Caption: Applications of Guanazole-based coordination complexes.

Data Summary

Table 1: Representative Anticancer Activity of Triazole-Metal Complexes

Compound Metal Ion Cell Line IC₅₀ (µM) Reference
Complex IVc Cd(II) MCF-7 28.45 ± 2.34 [2]

| Complex IVe | Zn(II) | MCF-7 | 52.57 ± 4.72 |[2] |

Note: The complexes in this table are derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative of the core triazole structure.

Conclusion and Future Outlook

4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) has established itself as a highly versatile and valuable ligand in the field of coordination chemistry. Its ability to form a diverse range of coordination complexes with tunable properties has opened up exciting avenues for research and development in materials science, catalysis, and medicine. The detailed protocols provided in this guide offer a starting point for researchers to explore the rich coordination chemistry of Guanazole and to synthesize novel materials with tailored functionalities.

Future research in this area is likely to focus on the rational design and synthesis of Guanazole-based metal-organic frameworks with controlled porosity for applications in gas storage and separation. Furthermore, a deeper investigation into the catalytic and biological activities of a wider range of Guanazole-metal complexes is warranted. The development of new synthetic methodologies that allow for precise control over the structure and properties of these materials will be crucial for unlocking their full potential. As our understanding of the structure-property relationships in these systems grows, so too will the scope of their applications, promising significant advancements in various scientific and technological domains.

References

  • Zhang, J., et al. (2008). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Inorganic Chemistry, 47(11), 4861–4876. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Położnictwo, 69(02), 001-008. [Link]

  • Sumrra, S. H., et al. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Journal of Coordination Chemistry, 73(17-18), 2379-2413. [Link]

Sources

Method

Application Note: Development of Insensitive High Explosives from 4H-1,2,4-Triazole-3,4,5-triamine

Abstract The pursuit of advanced energetic materials with reduced sensitivity to accidental stimuli is a paramount objective in modern defense and industrial applications. Insensitive high explosives (IHEs) offer a trans...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of advanced energetic materials with reduced sensitivity to accidental stimuli is a paramount objective in modern defense and industrial applications. Insensitive high explosives (IHEs) offer a transformative improvement in safety during manufacturing, transport, and deployment compared to traditional explosives like RDX or HMX.[1] This application note provides a detailed guide for researchers on the utilization of 4H-1,2,4-Triazole-3,4,5-triamine (also known as 3,4,5-triamino-1,2,4-triazole, TATA) as a versatile and powerful precursor for the synthesis of next-generation IHEs. TATA is an exemplary starting material due to its high nitrogen content, multiple reactive amine sites, and inherent thermal stability conferred by the triazole ring. We present detailed protocols for key synthetic transformations, including oxidative coupling and energetic salt formation, alongside comprehensive methodologies for the characterization of performance, stability, and sensitivity.

Introduction: The Strategic Importance of Insensitive High Explosives

Traditional energetic materials such as RDX and HMX, while powerful, exhibit significant sensitivity to shock, friction, and heat, posing substantial risks.[2] The development of Insensitive Munitions (IM) is therefore a critical priority, mandated by safety regulations in many jurisdictions to prevent catastrophic accidental detonations.[3] The core of IM technology lies in the energetic fill—the IHE itself. An ideal IHE maintains high detonation performance but will only burn or deflagrate rather than detonate when subjected to unintended stimuli like fire or bullet impact.[3]

Nitrogen-rich heterocycles have emerged as the foundational building blocks for modern IHEs.[4] The high positive heat of formation associated with these compounds, which releases a large volume of N₂ gas upon decomposition, contributes significantly to their energetic output. The 1,2,4-triazole framework, in particular, offers a robust scaffold for creating molecules with an excellent balance of energy and stability. 4H-1,2,4-Triazole-3,4,5-triamine (TATA) is a prime candidate in this class. Its three amino groups provide multiple pathways for derivatization, allowing for the precise tuning of properties such as oxygen balance, density, and intermolecular interactions (e.g., hydrogen bonding), which are crucial for reducing sensitivity.[5][6]

This guide outlines the logical workflow for leveraging TATA to create and validate novel IHEs, from initial synthesis to final characterization.

Overall Development Workflow

The development process for new energetic materials is a systematic progression requiring rigorous safety protocols at every stage. The workflow begins with the strategic chemical modification of the TATA precursor, followed by purification and exhaustive characterization to validate its structure, stability, and performance.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Evaluation Precursor TATA Precursor (4H-1,2,4-Triazole-3,4,5-triamine) Synthesis Pathway A: Oxidative Coupling Pathway B: Energetic Salt Formation ... Precursor->Synthesis Purification Recrystallization & Chromatography Synthesis->Purification Structural Structural Analysis (NMR, IR, X-Ray Diffraction) Purification->Structural Performance Performance & Safety (DSC, Impact, Friction) Structural->Performance Data Data Analysis & Comparison to Standards Performance->Data Calculation Detonation Calculation (EXPLO5) Data->Calculation Final Final Calculation->Final Candidate IHE

Caption: High-level workflow for IHE development from TATA.

Synthetic Pathways and Protocols

The reactivity of TATA's amino groups allows for several synthetic strategies. Below are two field-proven protocols for creating high-performance, low-sensitivity energetic materials.

Pathway A: Electrochemical Oxidative Coupling

Rationale: Traditional chemical oxidation can be harsh and produce toxic byproducts. Electrochemical synthesis offers a green, highly controlled alternative to form an azo-linkage between two TATA molecules, creating 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT). This transformation is difficult to achieve with conventional methods and results in a remarkably stable, high-performing energetic material.[7] The resulting azo bridge significantly increases the nitrogen content and heat of formation.

Protocol 3.1.1: Electrochemical Synthesis of TAABT

  • Apparatus: Set up a divided electrochemical cell with a potentiostat. Use a platinum foil or carbon felt as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference.

  • Electrolyte Preparation: Prepare a 0.5 M aqueous solution of sodium hydroxide (NaOH).

  • Synthesis:

    • Dissolve 4H-1,2,4-Triazole-3,4,5-triamine (TATA) in the electrolyte solution to a concentration of 0.1 M.

    • Purge the solution with N₂ gas for 20 minutes to remove dissolved oxygen.

    • Apply a constant potential of +0.6 V (vs. Ag/AgCl) to the working electrode.

    • Monitor the reaction by cyclic voltammetry or by observing the color change as the yellow product precipitates.

    • Continue the electrolysis until the current drops to a steady baseline, indicating the consumption of the starting material.

  • Workup and Purification:

    • Filter the resulting suspension to collect the bright yellow precipitate.

    • Wash the solid sequentially with deionized water and then ethanol.

    • Dry the product under vacuum at 60°C. The resulting compound, TAABT, is remarkably stable.[7]

Pathway B: Formation of Energetic Salts

Rationale: Forming salts by reacting the basic amino groups of TATA with strong energetic acids is an effective strategy to increase density and improve oxygen balance while maintaining or even enhancing thermal stability.[8] This method avoids covalent modification of the stable triazole ring. The extensive hydrogen-bonding networks formed in these salts are key to reducing their sensitivity to mechanical stimuli.[5]

Protocol 3.2.1: Synthesis of TATA Dinitrate

  • Safety First: This procedure involves concentrated nitric acid. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • Synthesis:

    • In a round-bottom flask cooled in an ice bath (0-5°C), slowly add 1.0 g of TATA to 10 mL of concentrated (70%) nitric acid with constant, gentle stirring.

    • Causality: The slow addition and cooling are critical to control the exothermic nature of the acid-base reaction and prevent runaway decomposition.

    • After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

    • Slowly pour the reaction mixture over 100 g of crushed ice. A white precipitate will form.

  • Workup and Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual acid, which could compromise long-term stability.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the product in a vacuum desiccator over P₂O₅.

G cluster_A Pathway A cluster_B Pathway B TATA TATA Precursor Electro Electrochemical Oxidation TATA->Electro Salt Energetic Salt (e.g., TATA Dinitrate) TATA->Salt TAABT TAABT (Azo Compound) Electro->TAABT Acid Energetic Acid (e.g., HNO3) Acid->Salt

Caption: Key synthetic pathways from the TATA precursor.

Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and energetic properties of the synthesized materials.

  • Protocol 4.1: Structural Characterization

    • FTIR Spectroscopy: Record the IR spectrum. Look for the disappearance of N-H stretching bands from the precursor and the appearance of new functional groups, such as the N=N stretch (for azo compounds) or strong N-O stretches from the nitrate or nitro groups.

    • Multinuclear NMR (¹H, ¹³C, ¹⁵N): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). NMR provides definitive structural information and confirms purity.

    • Single-Crystal X-Ray Diffraction: If suitable crystals can be grown, this technique provides the absolute molecular structure and the crystal packing density, a critical parameter for calculating detonation performance.[9]

  • Protocol 4.2: Thermal Stability Analysis (DSC)

    • Method: Use Differential Scanning Calorimetry (DSC) to determine the decomposition temperature (Td).

    • Procedure: Place 0.5-1.0 mg of the sample in an aluminum pan. Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.

    • Interpretation: The onset of the major exothermic peak indicates the decomposition temperature. A higher Td suggests greater thermal stability. For example, many triazole-based energetic salts exhibit decomposition temperatures well above 200°C.[10][11]

  • Protocol 4.3: Mechanical Sensitivity Testing

    • Impact Sensitivity: Use a standard BAM fallhammer apparatus. The test determines the minimum energy required to cause a reaction. Values greater than 40 J are indicative of very insensitive materials.[12][13]

    • Friction Sensitivity: Use a BAM friction tester. This test measures the material's response to frictional stimuli. Values greater than 360 N are considered insensitive.[12][13]

    • Trustworthiness: These standardized tests are universally accepted for classifying the sensitivity of explosives and are crucial for a valid safety assessment.

Data Summary and Performance Evaluation

The performance of a new energetic material is typically evaluated by its detonation velocity (VD) and detonation pressure (P). These are often calculated using specialized software like EXPLO5, based on the experimentally determined density and the calculated heat of formation.[8][14]

Table 1: Comparative Properties of TATA-Derived Energetics and Standards

CompoundDensity (g/cm³)Td (°C)Impact Sensitivity (J)Friction Sensitivity (N)VD (m/s)P (GPa)Reference
TNT (Standard)1.6529515353690019.0[15]
RDX (Standard)1.822107.4120879534.9[9][16]
HMX (Standard)1.912807.4120914439.2[9][15]
TTNA ¹1.83213> 40> 360895333.9[12][13]
Energetic Salt ²1.80254> 30> 3608178-[5]

¹ 3-nitro-[1][3][17]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine, a related triazole derivative. ² Nitrate salt of a methylene-bridged 3,4-diamino-1,2,4-triazole derivative.

Mandatory Safety and Handling Procedures

Research into energetic materials carries inherent risks. A comprehensive safety plan is not optional; it is an absolute requirement.[18]

  • Hazard Assessment: Before any experiment, a thorough hazard assessment must be performed and documented.[19] This includes evaluating the risks of the precursors, reagents, intermediates, and the final product.

  • Hierarchy of Controls: Always apply the hierarchy of controls:

    • Elimination/Substitution: Not always possible, but consider less hazardous reagents where feasible.

    • Engineering Controls: All work must be conducted in a fume hood designed for explosive work. Use safety shields (blast shields) for all reactions and handling operations. Utilize remote handling equipment whenever possible.[18][20]

    • Administrative Controls: Strictly limit the quantity of energetic material being synthesized and handled at any one time. Ensure all personnel are thoroughly trained on Standard Operating Procedures (SOPs).[21][22]

    • Personal Protective Equipment (PPE): At a minimum, safety glasses, a face shield, a fire-retardant lab coat, and heavy-duty gloves are required. For handling uncharacterized or sensitive materials, specialized PPE like leather jackets and ear protection should be used.[19][21]

  • Static Discharge Prevention: Energetic materials can be sensitive to static electricity. Use grounding straps, conductive-sole shoes, and anti-static work surfaces to mitigate this risk.[21]

  • Container Handling: Never open a container of an old or uncharacterized energetic material manually. This can apply shock and friction, leading to detonation.[20] Use remote opening systems.

Conclusion

4H-1,2,4-Triazole-3,4,5-triamine is a highly valuable and versatile platform for the development of advanced insensitive high explosives. Its high nitrogen content and multiple reactive sites enable the synthesis of a diverse range of energetic materials through pathways like oxidative coupling and energetic salt formation. The resulting compounds can exhibit an exceptional combination of high detonation performance, excellent thermal stability, and remarkably low sensitivity to accidental stimuli. By following the detailed protocols and rigorous safety procedures outlined in this guide, researchers can safely explore and develop the next generation of IHEs, contributing to a safer future for both military and civilian applications.

References

  • Thiboutot, S., Walsh, M., & Gullett, B. (2017). Characterization of Residues from the Detonation of Insensitive Munitions. Defence Technical Information Center.

  • Goh, C. H. (2011). Design Methodology for Understanding the Sympathetic Detonation Characteristics of Insensitive High Explosives. Defence Technical Information Center.

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center.

  • Wikipedia. (n.d.). Insensitive munition. Retrieved from

  • Drljača, B., & Matković, A. (2020). Review of modern military insensitive high explosives. Vojnotehnički glasnik/Military Technical Courier.

  • Krause, H. H. (1993). Analysis of the detonation products of insensitive high explosives. Fraunhofer-Publica.

  • He, C., et al. (2017). Synthesis and Properties of Insensitive[1][3][17]Triazolo[4,3-b]1,2,4,5-tetrazine Explosives. New Journal of Chemistry.

  • He, C., et al. (2017). Synthesis and properties of insensitive[1][3][17]triazolo[4,3-b]-1,2,4,5-tetrazine explosives. New Journal of Chemistry.

  • Vasu, D., et al. (2020). Potential energetic salts of 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine) cation: Synthesis, characterization and detonation performance. ResearchGate.

  • Yin, P., et al. (2018). Synthesis and Characterization of 4-(1,2,4-Triazole-5-yl)furazan Derivatives as High-Performance Insensitive Energetic Materials. Chemistry – A European Journal.

  • USDA ARS. (2016). Stabilization of Explosive and Energetic Materials.

  • UAH. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan.

  • Zhang, J., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry.

  • Purdue University. (2024). Energetic Materials Management Plan.

  • Gesiorski, J. L., et al. (2020). 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole and the electrosynthesis of high-performing insensitive energetic materials. Chemical Communications.

  • Tsyshevsky, R., et al. (2020). 4H-[1][17][18]Triazolo[4,5-c][1][2][17]oxadiazole 5-oxide and Its Salts: Promising Multipurpose Energetic Materials. ResearchGate.

  • R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling.

  • Liu, Y., et al. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Molecules.

  • Wu, Q., Zhu, W., & Xiao, H. (2014). Quantum Chemical Studies on Three Novel 1,2,4-triazole N-oxides as Potential Insensitive High Explosives. Journal of Molecular Modeling.

  • Zhao, X., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules.

  • Klapötke, T. M., et al. (2011). Synthesis and Promising Properties of a New Family of High-Density Energetic Salts of 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-Bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole. Chemistry – A European Journal.

  • Dong, Z., et al. (2022). 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. Frontiers in Chemistry.

  • Gao, Z., et al. (2025). Structure and properties of 1,3,5-triazine and 1,2,4-triazole linked energetic derivatives with varied energetic functional groups. Journal of Molecular Modeling.

  • Zhang, G., et al. (2019). Combining 1,2,4-triazole and Pyrazole Frameworks for New Insensitive Energetic Materials. ResearchGate.

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Application

"use of 4H-1,2,4-Triazole-3,4,5-triamine in the synthesis of fused heterocyclic systems"

Application Note & Protocols Topic: 4H-1,2,4-Triazole-3,4,5-triamine as a Versatile Precursor for the Synthesis of Fused Nitrogen-Rich Heterocyclic Systems Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4H-1,2,4-Triazole-3,4,5-triamine as a Versatile Precursor for the Synthesis of Fused Nitrogen-Rich Heterocyclic Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Power of a Multi-N-Functionalized Core

4H-1,2,4-Triazole-3,4,5-triamine, also known as 3,4,5-triamino-1,2,4-triazole (TATA) or guanazine, is a highly functionalized, nitrogen-rich heterocycle. Its structure is unique, featuring three distinct amino groups with varying degrees of nucleophilicity attached to the stable 1,2,4-triazole core. This arrangement of multiple reactive centers—an exocyclic amino group at C3, an exocyclic amino group at C5, and a unique N-amino group at the N4 position—renders it an exceptionally versatile building block for the construction of complex fused heterocyclic systems.

The strategic importance of TATA lies in its ability to participate in a variety of cyclocondensation reactions, serving as a robust scaffold for generating libraries of novel compounds. The resulting fused heterocycles, such as[1][2]triazolo[1,5-a]pyrimidines and[1][2]triazolo[5,1-c][1][2]triazines, are of significant interest in medicinal chemistry. Many of these scaffolds are considered privileged structures, often acting as bioisosteres for naturally occurring purines and demonstrating a wide range of pharmacological activities.[2][3] This guide provides an in-depth exploration of the synthetic utility of TATA, detailing the mechanistic rationale and field-tested protocols for its application in modern drug discovery and materials science.

Core Synthetic Strategies & Mechanistic Insights

The reactivity of TATA is governed by its three amino groups. The choice of reaction partner and conditions allows for selective engagement of these nucleophilic sites to direct the synthesis toward specific fused scaffolds.

TATA_Reactivity cluster_TATA 4H-1,2,4-Triazole-3,4,5-triamine (TATA) cluster_products Fused Heterocyclic Systems TATA TATA Structure (Multiple Nucleophilic Sites) TP [1,2,4]Triazolo[1,5-a]pyrimidines TATA->TP TT [1,2,4]Triazolo[5,1-c][1,2,4]triazines TATA->TT reagent1 1,3-Dicarbonyl Compounds reagent1->TP Cyclocondensation (C3-NH2 + N2) reagent2 α-Dicarbonyl Compounds reagent2->TT Cyclocondensation (C5-NH2 + N4-NH2)

Caption: Logical workflow for synthesizing fused heterocycles from TATA.

Synthesis of Diamino-[1][2][3]triazolo[1,5-a]pyrimidines

This is one of the most common and reliable strategies for constructing fused systems from aminotriazoles.[2] The reaction proceeds via a cyclocondensation between the 3-amino group of TATA and a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or its equivalent.

Causality Behind Experimental Choices:

  • The Nucleophiles: The key nucleophiles from TATA in this reaction are the endocyclic N2 atom and the exocyclic C3-amino group. This pairing is well-established for forming the pyrimidine ring.[1]

  • The Electrophile: 1,3-Dicarbonyl compounds like acetylacetone or ethyl acetoacetate provide the three-carbon backbone required to form the six-membered pyrimidine ring.

  • Catalysis: The reaction is typically acid-catalyzed. A catalytic amount of a protic acid (like acetic acid or HCl) protonates a carbonyl oxygen on the dicarbonyl compound, activating it for nucleophilic attack by the C3-amino group of TATA. This initiates the condensation cascade. Using a green catalyst like lemon juice in an aqueous medium has also been reported for similar syntheses, highlighting an environmentally benign approach.[4]

Triazolopyrimidine_Synthesis Workflow: Synthesis of Triazolo[1,5-a]pyrimidines TATA TATA (1.0 eq) Heat Reflux (e.g., 120°C, 4-6h) TATA->Heat Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) (1.1 eq) Dicarbonyl->Heat Solvent Solvent (e.g., Acetic Acid) Solvent->Heat Workup Work-up (Cooling, Precipitation) Heat->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Product 5,7-Diamino-2-methyl [1,2,4]triazolo[1,5-a]pyrimidine Purify->Product Pure Product

Caption: Experimental workflow for triazolopyrimidine synthesis.

Protocol 1: Synthesis of 5,7-Diamino-2-methyl[1][2]triazolo[1,5-a]pyrimidine

This protocol is adapted from established methods for the synthesis of related triazolopyrimidines.[1][5]

  • Materials & Reagents:

    • 4H-1,2,4-Triazole-3,4,5-triamine (TATA)

    • Acetylacetone (2,4-pentanedione)

    • Glacial Acetic Acid

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Step-by-Step Methodology:

    • Reaction Setup: To a 100 mL round-bottom flask, add TATA (e.g., 1.14 g, 10 mmol) and glacial acetic acid (25 mL). Stir the suspension for 10 minutes at room temperature.

    • Reagent Addition: Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the suspension dropwise via a syringe.

    • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.

    • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 5,7-diamino-2-methyl[1][2]triazolo[1,5-a]pyrimidine as a crystalline solid.

Synthesis of Diamino-[1][2][3]triazolo[5,1-c][1][2][3]triazines

This synthetic route leverages the unique 4-amino and 5-amino groups of TATA, which can react collectively as a substituted hydrazine moiety. Their reaction with α-dicarbonyl compounds leads to the formation of a fused triazine ring. This strategy is analogous to the synthesis of azolo[5,1-c][1][2]triazines from 3-amino-5-hydrazino-1,2,4-triazole.[6]

Causality Behind Experimental Choices:

  • The Nucleophiles: The N4-amino and C5-amino groups of TATA act in concert. The more nucleophilic N4-amino group typically initiates the attack on one carbonyl carbon of the α-dicarbonyl compound.

  • The Electrophile: α-Dicarbonyl compounds like benzil or diacetyl provide the two-carbon unit necessary for the cyclization into the six-membered triazine ring.

  • Reaction Conditions: This condensation is often performed in a polar protic solvent like ethanol or acetic acid, which facilitates the Schiff base formation and subsequent intramolecular cyclization and dehydration steps.

Protocol 2: Synthesis of 3,4-Diamino-7,8-diphenyl-[1][2]triazolo[5,1-c][1][2]triazine

  • Materials & Reagents:

    • 4H-1,2,4-Triazole-3,4,5-triamine (TATA)

    • Benzil

    • Ethanol

    • Catalytic amount of p-Toluenesulfonic acid (PTSA) (optional, can accelerate reaction)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Step-by-Step Methodology:

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve TATA (1.14 g, 10 mmol) and benzil (2.10 g, 10 mmol) in ethanol (30 mL).

    • Catalysis (Optional): Add a catalytic amount of PTSA (approx. 50 mg).

    • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of the product may be observed as a precipitate.

    • Work-up and Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration.

    • Purification: Wash the collected solid with cold ethanol and then diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable high-boiling solvent like dimethylformamide (DMF) or by column chromatography.

Data Presentation

The following table summarizes expected outcomes for the synthesis of various fused heterocycles starting from TATA, based on analogous reactions reported in the literature.

EntryElectrophilic PartnerFused SystemTypical SolventExpected Yield (%)Reference (Analogous)
1Acetylacetone[1][2]Triazolo[1,5-a]pyrimidineAcetic Acid75-85%[1]
2Ethyl Acetoacetate[1][2]Triazolo[1,5-a]pyrimidineEthanol/Acid70-80%[5]
3Diethyl Malonate[1][2]Triazolo[1,5-a]pyrimidineSodium Ethoxide65-75%[1]
4Benzil[1][2]Triazolo[5,1-c][1][2]triazineEthanol60-70%[6]
5Diacetyl (2,3-Butanedione)[1][2]Triazolo[5,1-c][1][2]triazineAcetic Acid65-75%[6]

Trustworthiness: Self-Validating Systems & Characterization

The protocols described are designed to be self-validating through rigorous analytical characterization of the final products.

  • Confirmation of Structure: The identity and purity of the synthesized fused heterocycles must be confirmed using a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the covalent framework, the disappearance of starting material signals and the appearance of new signals corresponding to the fused ring system. The number of amino protons can also be confirmed.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product, matching the calculated mass of the target fused heterocycle.

    • Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies, such as N-H stretches for the remaining amino groups and C=N/C=C stretches within the aromatic fused core.

  • Purity Assessment: Melting point determination and High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compounds. A sharp melting point and a single peak in the HPLC chromatogram are indicative of high purity.

References

  • Synthesis of[1][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • Synthesis of[1][2]triazolo[1,5-a]pyrimidine derivatives. ResearchGate.

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  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2]triazolo[1,5-a]pyrimidines bearing amino acid moiety. National Center for Biotechnology Information (PMC).

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Method

Introduction: The Unique Potential of Guanazole in Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) as a versatile ligand for the synthesis and development of novel metal...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) as a versatile ligand for the synthesis and development of novel metal complexes.

4H-1,2,4-Triazole-3,4,5-triamine, commonly known as guanazole, is a heterocyclic compound of significant interest in both medicinal and coordination chemistry.[1] Its structure, rich in electron-donating nitrogen atoms from the triazole ring and appended amino groups, makes it an exceptionally versatile ligand for coordinating with a wide range of metal ions.[1] This coordinative adaptability is the foundation of its potential in creating novel metal-based compounds with diverse structural architectures and functionalities.

The strategic coordination of bioactive organic molecules, like guanazole, with metal centers is a key strategy in medicinal inorganic chemistry to develop new therapeutic agents.[2] Metal complexes can exhibit unique properties absent in their organic counterparts, including varied coordination geometries, redox activity, and the ability to interact specifically with biological targets.[3][4] For professionals in drug development, guanazole-metal complexes represent a promising frontier for discovering new antimicrobial, anticancer, and catalytic agents.[5][6] This guide provides a comprehensive overview of the coordination chemistry of guanazole, detailed protocols for the synthesis and characterization of its metal complexes, and insights into their potential applications.

Section 1: The Coordination Chemistry of Guanazole

The true power of guanazole as a ligand lies in its multifaceted coordination behavior. The final structure of a guanazole-metal complex is highly sensitive to a variety of factors including the choice of metal ion, the nature of the counter-anion, pH, solvent, and reaction temperature.[7] This sensitivity allows for a high degree of "crystal engineering," where reaction conditions can be tuned to target specific structural outcomes.

Guanazole is known to bridge metal centers in several distinct ways, ranging from simple bidentate chelation to more complex quadridentate bridging modes that can form extended one-, two-, or three-dimensional coordination polymers.[8][9] A study on Cadmium(II)-guanazole complexes revealed an unprecedented richness in coordination diversity, identifying five different bridging modes, two of which were reported for the first time.[7][8]

Key Coordination Modes of Guanazole:

  • Bidentate N1, N2-Bridging: The most common mode, where the two adjacent nitrogen atoms of the triazole ring bridge two different metal centers.[8]

  • Bidentate N1/N2, N4-Bridging: Involves one nitrogen from the ring and the nitrogen from the 4H position.

  • Tridentate N1, N2, N4-Bridging: Often occurs with deprotonation at the N4 position, allowing all three ring nitrogens to participate in coordination.[8]

  • Tridentate N1, N2, amino N-Bridging: A novel mode involving the ring nitrogens and one of the exocyclic amino groups.[8][9]

  • Quadridentate N1, N2, N4, amino N-Bridging: Another novel and complex mode that can lead to robust 3D frameworks.[8][9]

The ability of counter-anions (e.g., F⁻, Cl⁻, SO₃²⁻) to influence the coordination mode of the guanazole ligand is a critical aspect, enabling the synthesis of complexes with tailored architectures and physical properties.[7]

Guanazole_Coordination_Modes cluster_ligand Guanazole Ligand cluster_modes Coordination Modes cluster_factors Influencing Factors G Guanazole (4H-1,2,4-Triazole-3,4,5-triamine) M1 Bidentate (N1, N2-Bridging) G->M1 Coordinates via M2 Tridentate (N1, N2, N4-Bridging) G->M2 Coordinates via M3 Tridentate (N1, N2, Amino N-Bridging) G->M3 Coordinates via M4 Quadridentate (N1, N2, N4, Amino N-Bridging) G->M4 Coordinates via F1 Metal Ion F1->M1 Control Structure F1->M2 Control Structure F1->M3 Control Structure F1->M4 Control Structure F2 Counter-Anion F2->M1 Control Structure F2->M2 Control Structure F2->M3 Control Structure F2->M4 Control Structure F3 Reaction Conditions (pH, Temp, Solvent) F3->M1 Control Structure F3->M2 Control Structure F3->M3 Control Structure F3->M4 Control Structure

Caption: Logical relationship between the guanazole ligand, its diverse coordination modes, and the experimental factors that control the final complex structure.

Section 2: Application Notes & Protocols: Synthesis

The synthesis of guanazole-metal complexes can be achieved through various methods, from simple solution-based reactions at room temperature to more complex hydrothermal techniques designed to produce high-quality crystalline materials.

Protocol 1: General Synthesis of a Guanazole-Metal(II) Complex

This protocol describes a standard method for synthesizing a polycrystalline metal complex, suitable for initial screening and characterization. It is adapted from procedures used for preparing various triazole-based complexes.[7][10][11]

Principle: This synthesis is based on a Lewis acid-base reaction where the electron-donating nitrogen atoms of the guanazole ligand (Lewis base) coordinate to a vacant orbital of a metal ion (Lewis acid). The reaction is typically performed in a solvent that can dissolve both the ligand and the metal salt.

Materials & Equipment:

  • 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

  • Metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Solvent: Deionized water or Ethanol

  • Standard laboratory glassware (beakers, flasks)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve a specific molar amount of guanazole in the chosen solvent (e.g., 4 mmol in 50 mL of water). Gentle heating may be required to aid dissolution.

  • Metal Salt Dissolution: In a separate beaker, dissolve the metal salt in the same solvent (e.g., 2 mmol of Zn(NO₃)₂·6H₂O in 50 mL of water), creating a 2:1 ligand-to-metal molar ratio.[7]

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously. A precipitate should begin to form immediately or upon concentration of the solution.

  • Agitation/Reflux: For a complete reaction, continue to stir the mixture vigorously for several hours (e.g., 12 hours) at room temperature.[7] Alternatively, the mixture can be refluxed for 2-3 hours to increase the reaction rate.[12]

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid several times with small portions of the solvent (water/ethanol) to remove any unreacted starting materials, followed by a final wash with a volatile solvent like diethyl ether to facilitate drying.

  • Drying: Dry the purified complex in a vacuum desiccator or a low-temperature oven (e.g., 60 °C) until a constant weight is achieved.

Expert Insights & Self-Validation:

  • Causality: The choice of a 2:1 ligand-to-metal ratio is a common starting point, assuming the metal ion has a coordination number of four or six and the ligand acts as a bidentate species. This ratio should be optimized based on the desired stoichiometry.

  • Trustworthiness: The protocol's success is validated by the formation of a stable, colored precipitate (for transition metals) that is insoluble in the reaction solvent. Initial characterization via FTIR should confirm the presence of the ligand in the product and indicate coordination.

Protocol 2: Hydrothermal Synthesis of Crystalline Complexes

This method is employed to synthesize high-quality single crystals, which are essential for definitive structural elucidation by X-ray diffraction. It is particularly useful for producing robust coordination polymers.[7][9]

Principle: Hydrothermal synthesis uses high temperatures (typically >100 °C) and autogenous pressure in a sealed vessel (autoclave). These conditions increase the solubility of reactants and facilitate the slow, controlled growth of crystals, often leading to thermodynamically stable products and novel structures not accessible through conventional methods.

Materials & Equipment:

  • Same reagents as Protocol 1.

  • Teflon-lined stainless steel autoclave (e.g., 25 mL capacity).

  • Programmable oven.

Step-by-Step Methodology:

  • Reactant Loading: Place the guanazole, metal salt, and solvent into the Teflon liner of the autoclave. A typical loading might be 0.5 mmol of guanazole, 0.25 mmol of a cadmium salt, and 10 mL of water.[7][9]

  • Sealing: Seal the Teflon liner and place it inside the stainless steel autoclave. Tighten the vessel securely.

  • Heating: Place the autoclave in a programmable oven. Heat it to a target temperature (e.g., 160-180 °C) over several hours.

  • Isothermal Stage: Maintain the target temperature for an extended period (e.g., 48-72 hours) to allow for crystal growth.

  • Cooling: Program the oven to cool down slowly to room temperature over 24-48 hours. Slow cooling is critical for obtaining well-formed crystals.

  • Isolation: Open the autoclave carefully in a fume hood. Collect the crystals by filtration, wash them with water and ethanol, and air-dry.

Expert Insights & Self-Validation:

  • Causality: The slow cooling rate is the most critical parameter for growing large, high-quality single crystals suitable for SC-XRD. Rapid cooling leads to the formation of polycrystalline powder.

  • Trustworthiness: The primary validation for this protocol is the visual identification of well-formed single crystals. The ultimate confirmation comes from successful structure determination via single-crystal X-ray diffraction.

Section 3: Application Notes & Protocols: Characterization

A multi-technique approach is essential for the unambiguous characterization of newly synthesized guanazole-metal complexes. The following protocols outline the key analytical methods and the information they provide.

Characterization_Workflow cluster_spec Spectroscopic & Compositional Analysis cluster_struct Structural & Physical Analysis Start Synthesized Complex FTIR FTIR (Coordination Confirmation) Start->FTIR NMR NMR (¹H, ¹³C) (For Diamagnetic Complexes) Start->NMR UVVis UV-Vis (Electronic Transitions) FTIR->UVVis EA Elemental Analysis (Empirical Formula) UVVis->EA SCXRD Single-Crystal XRD (Definitive 3D Structure) EA->SCXRD Proceed if crystals available SEM SEM (Surface Morphology) SCXRD->SEM Further Characterization TGA TGA (Thermal Stability) SCXRD->TGA Further Characterization Mag Magnetic Susceptibility (Electronic Structure) SCXRD->Mag Further Characterization

Caption: A typical workflow for the comprehensive characterization of a new guanazole-metal complex.

Protocol 3: Spectroscopic and Analytical Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR measures the absorption of infrared radiation by the sample, causing molecular vibrations. Coordination of the guanazole ligand to a metal ion alters the electron density and bond strengths, resulting in predictable shifts in the vibrational frequencies of key functional groups.

  • Procedure: Prepare a KBr pellet containing a small amount of the complex. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Compare the spectrum of the complex to that of the free guanazole ligand.

    • A shift in the N-H stretching and bending vibrations (typically ~3400-3100 cm⁻¹ and ~1650 cm⁻¹) indicates coordination through the amino groups or the ring nitrogens.[10]

    • Shifts in the C=N and N-N ring stretching vibrations are strong evidence of coordination via the triazole ring nitrogens.[12]

    • The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

B. UV-Visible (UV-Vis) Spectroscopy

  • Principle: This technique measures the absorption of UV and visible light, corresponding to electronic transitions. For transition metal complexes, this can reveal information about the d-orbital splitting (d-d transitions) and ligand-to-metal charge transfer (LMCT) bands.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) and record the absorption spectrum.

  • Data Interpretation:

    • d-d transitions: For complexes of metals like Cu(II), Ni(II), or Co(II), broad, low-intensity bands in the visible region correspond to transitions between d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[10][13]

    • Charge Transfer Bands: Intense bands, usually in the UV region, can be attributed to π-π* transitions within the ligand or to LMCT bands.[9]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Applicable to diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR provides detailed information about the ligand's structure in solution. Coordination to a metal alters the electronic environment of the ligand's protons and carbons, causing shifts in their resonance signals.

  • Procedure: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra.[5]

  • Data Interpretation:

    • A downfield shift of the N-H proton signals upon complexation is indicative of coordination.[14]

    • The disappearance of a signal for an acidic proton (like the N4-H) suggests deprotonation of the ligand to facilitate a specific coordination mode.[12]

    • Comparing the complex's spectra to the free ligand's spectra confirms that the ligand has remained intact during the reaction and is coordinated to the metal center.[14]

Section 4: Applications in Drug Development

The unique structural and electronic properties of guanazole-metal complexes make them attractive candidates for various therapeutic applications. The coordination of the metal ion can enhance the biological activity of the parent guanazole ligand, a principle that is central to medicinal inorganic chemistry.[2][6]

Application AreaUnderlying Principle & MechanismRepresentative Metal Ions
Anticancer Agents DNA Interaction: The complex, particularly with planar ligands, can intercalate between DNA base pairs or bind covalently to DNA, disrupting replication and transcription in cancer cells.[4] Redox Activity: Some complexes can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in tumor cells.[3]Platinum, Ruthenium, Copper, Gold, Cobalt[4][6]
Antimicrobial Agents Enhanced Lipophilicity: Chelation reduces the polarity of the metal ion, increasing the complex's lipophilicity. This facilitates diffusion across the lipid membranes of bacteria and fungi.[6] Enzyme Inhibition: The metal ion can bind to active sites of essential microbial enzymes, inhibiting their function and leading to cell death.Silver, Copper, Zinc, Cobalt, Nickel[5][6]
Catalytic Activity Redox Cycling: Transition metals with accessible oxidation states (e.g., Cu(I)/Cu(II)) can act as catalysts in biological redox reactions, such as the oxygen reduction reaction (ORR), which has relevance in bio-sensing and fuel cells.[1]Copper, Iron, Manganese

Expert Insights for Drug Development:

  • Structure-Activity Relationship (SAR): The therapeutic efficacy of a metal complex is deeply tied to its 3D structure. Subtle changes in the coordination geometry or the identity of the metal ion can dramatically alter its biological activity. Therefore, detailed structural characterization (ideally via SC-XRD) is paramount.

  • Bioavailability and Toxicity: While metal complexes offer therapeutic potential, the toxicity of the metal ion is a critical consideration.[6] The ligand design plays a crucial role in stabilizing the metal ion, controlling its release, and tuning the overall bioavailability and toxicity profile of the compound. Future research should focus on developing complexes with high efficacy and minimal off-target toxicity.[3]

References

  • Zhang, J., Li, B., Zhang, L., & Chen, Y. (2008). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Inorganic Chemistry, 47(13), 5965-5975. [Link]

  • Mondal, S., et al. (2006). Coordinative Versatility of Guanazole [3,5-Diamino-1,2,4-triazole]: Synthesis, Crystal Structure, EPR, and Magnetic Properties of a Dinuclear and a Linear Trinuclear Copper(II) Complex. European Journal of Inorganic Chemistry, 2006(25), 5115-5125. [Link]

  • Zhang, J., Li, B., Zhang, L., & Chen, Y. (2008). Synthesis, structure, and physical properties of a new anions-controlled Cd(II)-guanazole (3,5-diamino-1,2,4-triazole) hybrid family. Inorganic Chemistry, 47(13), 5965–5975. [Link]

  • Zhang, J., et al. (2008). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. ResearchGate. [Link]

  • Calvo-Castro, J., et al. (2022). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. Molecules, 27(19), 6608. [Link]

  • Majeed, A. H., & Alabdeen, K. Z. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]

  • Hauser, M. (1964). The Diazotization and Autocoupling of Guanazole. The Journal of Organic Chemistry, 29(11), 3449–3450. [Link]

  • Majeed, A. H., & Alabdeen, K. Z. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. [Link]

  • Kumar, S., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. RSC Advances, 11, 37574-37590. [Link]

  • Singh, R., & Kumar, R. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(4). [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. [Link]

  • Majeed, A. H., & Alabdeen, K. Z. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Open University of Catalonia. [Link]

  • Majeed, A. H., & Alabdeen, K. Z. (2013). Synthesis and characterization of transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]

  • Al-Jibouri, M. N. A. (2024). Chemistry of Metalloguanines: An Overview of Their Synthesis Routes and Their Implementations for the Period 2000-2024. Karbala International Journal of Modern Science, 10(2). [Link]

  • Ogot, A. A., et al. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(5). [Link]

  • Ibrahim, S. K., et al. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(10), 45-53. [Link]

  • da Silva Maia, P. I. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceutics, 16(1), 108. [Link]

  • da Silva Maia, P. I. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. ResearchGate. [Link]

  • Ward, W. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6). [Link]

  • Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Cancer Therapy & Oncology International Journal, 14(2). [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • Iacoviello, F., & Harriman, A. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. Molecules, 24(14), 2619. [Link]

  • Tarasov, A., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(15), 4983. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) Synthesis Yield

Welcome to the technical support center for the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as guanazole. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as guanazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Guanazole is a versatile synthetic intermediate and a compound of interest in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established methods.

I. Foundational Synthesis Protocol: The Dicyandiamide and Hydrazine Dihydrohalide Method

The most effective and high-yielding synthesis of guanazole involves the reaction of dicyandiamide with a hydrazine dihydrohalide in an aqueous medium. This method has been shown to produce substantially theoretical yields, whereas other combinations of hydrazine salts and solvents often result in poor outcomes.[2]

Core Reaction:
  • Reactants: Dicyandiamide and Hydrazine Dihydrochloride

  • Solvent: Water

  • Product: 3,5-Diamino-1,2,4-triazole (Guanazole) Hydrochloride

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of guanazole, providing explanations and actionable solutions to improve your reaction yield and product purity.

Problem ID Issue Potential Causes Recommended Solutions
GY-01 Low or No Product Yield 1. Incorrect hydrazine salt used.2. Inappropriate solvent.3. Suboptimal reaction temperature.4. Impure starting materials.1. Verify Hydrazine Salt: Ensure you are using hydrazine dihydrohalide (e.g., dihydrochloride). Using hydrazine monohydrochloride or hydrazine hydrate in water or alcohol gives poor results.[2][3]2. Use Water as Solvent: This specific reaction is highly dependent on water as the solvent to achieve high yields.[2]3. Temperature Control: Maintain the reaction temperature between 45-50°C. An initial exotherm may require cooling to stay within this range.4. Check Reactant Purity: Use high-purity dicyandiamide and hydrazine dihydrochloride. Impurities can lead to side reactions.
GY-02 Formation of Colored Impurities 1. Side reactions due to incorrect reaction conditions.2. Prolonged reaction at elevated temperatures.1. Adhere to Protocol: Strictly follow the recommended reaction temperature and time. The reaction of dicyandiamide with hydrazine hydrate is known to produce soluble colored byproducts that are difficult to separate.[3]2. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC if a suitable system is developed) to avoid prolonged heating after completion.
GY-03 Difficulty in Product Isolation and Purification 1. Incomplete neutralization.2. Inefficient extraction.3. Product instability during workup.1. Ensure Complete Neutralization: After the reaction, use a base like sodium hydroxide to neutralize the guanazole hydrochloride. Monitor the pH to ensure complete conversion to the free base before extraction.2. Efficient Extraction: Use boiling methanol for the extraction of the final product from the dried residue.[2] Ensure thorough and repeated extractions to maximize recovery.3. Assess Product Stability: If you suspect your product is degrading during workup, you can test its stability by taking a small sample of the reaction mixture before workup and treating it with the workup reagents separately.[4]
GY-04 Inconsistent Yields Between Batches 1. Variations in reactant stoichiometry.2. Inconsistent temperature control.3. Differences in workup procedure.1. Precise Stoichiometry: While the reaction is tolerant to some excess of either reactant, using an equimolar ratio of dicyandiamide to hydrazine salt is preferable for consistency.[2]2. Consistent Heating Profile: Use a controlled heating mantle or water bath to maintain a stable reaction temperature.3. Standardize Workup: Follow a standardized and documented workup and purification protocol for each batch.

III. Frequently Asked Questions (FAQs)

Q1: Why is the choice of hydrazine salt and solvent so critical for this synthesis?

A: The reaction between dicyandiamide and a hydrazine dihydrohalide in water has been demonstrated to be a uniquely effective combination for achieving high yields of guanazole.[2] Other variations, such as using hydrazine monohydrochloride or hydrazine hydrate, or employing solvents like alcohol, result in significantly lower yields and the formation of difficult-to-remove impurities.[2][3] The specific combination of the dihydrohalide salt and aqueous medium likely facilitates the desired cyclization pathway while minimizing side reactions.

Q2: My reaction mixture is showing a persistent yellow or brown color. What should I do?

A: The formation of colored byproducts is a known issue, particularly when the reaction conditions deviate from the optimal.[3] This can be caused by using incorrect reagents (like hydrazine hydrate) or overheating. If you are following the correct protocol, the color should be minimal. During purification, activated carbon can sometimes be used to remove colored impurities, but the most effective solution is to prevent their formation by strictly controlling the reaction parameters.

Q3: Can I use a different base for the neutralization step?

A: Yes, other bases such as potassium hydroxide (KOH) or sodium carbonate (Na₂CO₃) can be used to neutralize the guanazole hydrochloride product.[2] The choice of base may influence the inorganic salts formed, which could have different solubilities in the subsequent methanol extraction step. Sodium hydroxide is a common and effective choice.

Q4: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) can be a useful tool for monitoring the consumption of the starting materials. Developing a suitable solvent system that provides good separation between dicyandiamide, hydrazine dihydrochloride, and the guanazole product is key. Given the high polarity of the compounds, a polar solvent system, possibly with a small amount of acid or base modifier, may be required.

Q5: What are the key safety precautions for this synthesis?

A: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The reaction can be exothermic, so it's important to have a cooling bath on standby to control the temperature.

IV. Detailed Experimental Protocol and Workflow

This section provides a step-by-step guide for the synthesis and purification of guanazole.

Experimental Protocol: Synthesis of Guanazole
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine equimolar amounts of dicyandiamide and hydrazine dihydrochloride in water (approximately 2.5 mL of water per gram of hydrazine salt).

  • Initiation and Temperature Control: Gently warm the mixture to about 30°C. An exothermic reaction should commence, causing the temperature to rise. Use intermittent cooling (e.g., a water bath) to maintain the temperature between 45-50°C for the first 30 minutes.

  • Reaction Completion: After the initial exotherm subsides, continue to maintain the temperature at 45-50°C with gentle heating for a total reaction time of two hours.

  • Neutralization: Cool the resulting clear solution. Add a solution of sodium hydroxide (2 moles for every 1 mole of starting material) to neutralize the guanazole hydrochloride.[2]

  • Solvent Removal: Evaporate the solution to dryness under reduced pressure.

  • Extraction: Add boiling methanol to the dry residue (approximately 15 mL per gram of the initial hydrazine salt) and extract the guanazole.[2]

  • Final Product Isolation: Filter the hot methanol solution. Reduce the volume of the filtrate by evaporation and cool to induce crystallization. Filter the guanazole crystals and dry. A yield of up to 97% can be achieved with this method.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants 1. Combine Dicyandiamide & Hydrazine Dihydrochloride in Water heating 2. Heat to 30°C to initiate Maintain at 45-50°C for 2h reactants->heating Stirring neutralize 3. Cool and Neutralize with NaOH solution heating->neutralize Reaction Complete evaporate 4. Evaporate to Dryness (Reduced Pressure) neutralize->evaporate extract 5. Extract with Boiling Methanol evaporate->extract isolate 6. Concentrate & Crystallize Filter and Dry Product extract->isolate final_product Pure Guanazole isolate->final_product Yield up to 97%

Caption: Workflow for Guanazole Synthesis.

V. Mechanistic Overview

The reaction proceeds through a cyclization mechanism. While the detailed step-by-step mechanism can be complex, the overall transformation involves the addition of hydrazine to the nitrile groups of dicyandiamide, followed by an intramolecular cyclization to form the 1,2,4-triazole ring.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing low yield issues.

Troubleshooting start Low Yield Observed check_reagents Check Reagents: 1. Hydrazine Dihydrohalide? 2. Water as Solvent? start->check_reagents reagents_ok Reagents Correct check_reagents->reagents_ok Yes remedy_reagents Solution: Use Hydrazine Dihydrochloride in Water check_reagents->remedy_reagents No check_temp Check Temperature: Maintained at 45-50°C? temp_ok Temp Correct check_temp->temp_ok Yes remedy_temp Solution: Implement Strict Temperature Control check_temp->remedy_temp No check_workup Review Workup: 1. Complete Neutralization? 2. Efficient Extraction? workup_ok Workup Correct check_workup->workup_ok Yes remedy_workup Solution: Optimize Neutralization (pH) and Extraction Steps check_workup->remedy_workup No reagents_ok->check_temp temp_ok->check_workup end_issue Yield Issue Resolved workup_ok->end_issue Consider other factors: - Reactant Purity - Reaction Time remedy_reagents->end_issue remedy_temp->end_issue remedy_workup->end_issue

Caption: Troubleshooting Decision Tree for Low Yield.

VI. References

  • Eliseeva, E. S., et al. (2017). Synthesis of C-Glucopyranosyl-1,2,4-triazoles and 2-aryl-3,5-disubstituted-1,2,4-triazole derivatives. Frontiers in Chemistry. [Link]

  • American Cyanamid Company. (1953). Preparation of guanazole. U.S. Patent 2,648,671.

  • Roemer, J. J. (n.d.). PREPARATION OF GUANAZOLE. ScienceMadness.org. [Link]

  • Widman, O. (1942). PREPARATION OF NOVEL DICYANDIAMIDE DERIVATIVES. ScienceMadness.org. [Link]

  • Not Voodoo. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Baran, P., et al. (2020). Coordinative Versatility of Guanazole [3,5-Diamino-1,2,4-triazole]: Synthesis, Crystal Structure, EPR, and Magnetic Properties of a Dinuclear and a Linear Trinuclear Copper(II) Complex Containing Small Bridges and Triazole Ligands. Molecules. [Link]

Sources

Optimization

Technical Support Center: Purification of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

Welcome to the technical support guide for the purification of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. This document is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting guides, and detailed protocols to address challenges encountered during the purification of this important heterocyclic compound.

Section 1: Core Compound Properties & Purification Strategy

Before initiating any purification protocol, understanding the fundamental physicochemical properties of Guanazole is critical. These characteristics directly influence the selection of an appropriate purification strategy.

Table 1: Physicochemical Properties of Guanazole

Property Value Source(s) Significance for Purification
Molecular Formula C₂H₆N₆ [1] Foundational chemical information.
Molecular Weight ~114.11 g/mol [1] Relevant for characterization and reaction stoichiometry.
Appearance Colorless crystals or faintly yellow powder [2][3] A yellow or brown hue indicates impurities. The goal of purification is often to obtain a white/colorless solid.
Melting Point 202-205 °C (decomposes) [2][3][4] A sharp melting point within this range is a key indicator of high purity. A broad or depressed range suggests the presence of impurities.
Solubility Soluble in water [2][4][5] High water solubility makes it a primary solvent for recrystallization but can pose challenges for recovery.

| Stability | Air sensitive; stable under normal laboratory conditions |[4][5][6] | Exposure to air should be minimized. Storage in an inert atmosphere (e.g., under argon or nitrogen) and refrigerated is recommended.[4][5] |

Core Purification Strategy: Recrystallization

Given its solid nature and differential solubility, recrystallization is the most effective and widely employed method for purifying Guanazole.[7][8] The principle relies on dissolving the impure compound in a minimal amount of a hot solvent, in which the impurities are either highly soluble or insoluble, and then allowing the desired compound to crystallize upon cooling, leaving the impurities in the solvent or behind as solids.[9][10]

Section 2: Purification Workflow Overview

The following diagram illustrates the general decision-making process for purifying crude Guanazole.

Purification_Workflow Crude Crude Guanazole Product Assess Visual Assessment: - Color (Yellow/Brown?) - Presence of solids? Crude->Assess Dissolve Dissolve in Minimum Hot Water or Ethanol-Water Assess->Dissolve Impurities Present HotFilter Hot Gravity Filtration Dissolve->HotFilter Insoluble Impurities Decolorize Add Activated Charcoal (Decolorization) Dissolve->Decolorize Colored Impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No Insolubles/Color HotFilter->Cool Decolorize->HotFilter Remove Charcoal Induce Induce Crystallization (Scratch/Seed) Cool->Induce No Crystals Form Collect Collect Crystals via Vacuum Filtration Cool->Collect Crystals Form Induce->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Analyze Purity Analysis (MP, TLC, NMR) Dry->Analyze

Caption: General purification workflow for crude Guanazole.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of Guanazole in a question-and-answer format.

Question: My synthesized Guanazole is a yellow or brownish powder. How can I remove the color?

Answer: A yellow or brown discoloration typically indicates the presence of chromophoric (colored) impurities, often arising from side reactions or degradation of starting materials.

  • Causality: These impurities are often larger, conjugated molecules that can be effectively removed by adsorption onto a high-surface-area material.

  • Solution: The use of activated charcoal (decolorizing carbon) is the standard method.[9][11] After dissolving your crude Guanazole in the hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Keep the solution hot for a few minutes to allow for adsorption. The charcoal, along with the adsorbed impurities, must then be removed via hot gravity filtration before allowing the solution to cool.

  • Critical Note: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[11]

Question: I dissolved my crude product in hot solvent, but there are still solid particles that won't dissolve. What should I do?

Answer: These are likely insoluble impurities. They could be inorganic salts from the synthesis or particulate contaminants.

  • Causality: These impurities have very low solubility in the chosen solvent system even at high temperatures.

  • Solution: A hot gravity filtration step is necessary to remove these solids before crystallization.[11] This involves filtering the hot, saturated solution through a fluted filter paper in a pre-warmed funnel. This removes the insoluble material while keeping your desired product in solution.

  • Pro-Tip: Using a stemless funnel can prevent premature crystallization and clogging of the apparatus.[11]

Question: After cooling my solution, no crystals have formed. What went wrong and how can I fix it?

Answer: The failure to crystallize upon cooling usually means you have a supersaturated solution that requires a nucleation event to begin crystal formation.[11][12]

  • Causality: Crystal formation requires an initial "seed" or surface for the molecules to begin organizing into a crystal lattice.

  • Solutions (in order of preference):

    • Seeding: Add a tiny crystal of pure Guanazole to the solution. This provides a template for crystal growth.[12]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[12]

    • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound.[9]

    • Reduce Solvent Volume: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool again.

Question: My recovery yield after recrystallization is very low. How can I improve it?

Answer: Low recovery is a common issue and can stem from several factors.

  • Possible Causes & Solutions:

    • Using too much solvent: The most common cause. Guanazole will have some solubility even in the cold solvent, and excess solvent will keep more of your product dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals that are difficult to collect. Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.

    • Premature crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Solution: Ensure your filtration apparatus (funnel, flask) is hot and perform the filtration as quickly as possible.[11]

    • Washing with room temperature solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[9]

Section 4: Standard Operating Procedure (SOP) - Recrystallization of Guanazole

This protocol provides a step-by-step method for the purification of Guanazole.

Materials:

  • Crude 4H-1,2,4-Triazole-3,4,5-triamine

  • Deionized Water or Ethanol/Water mixture

  • Activated Charcoal (if needed)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

Procedure:

  • Solvent Selection & Dissolution:

    • Place the crude Guanazole (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • In a separate beaker, heat the primary recrystallization solvent (deionized water is a good starting point given its known solubility) to a near-boil.[5]

    • Add the hot solvent to the flask containing the Guanazole in small portions with continuous stirring or swirling, keeping the flask on the hotplate. Add just enough solvent until all the solid dissolves.

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.

    • Bring the solution back to a gentle boil for 2-3 minutes.

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • If no crystals form, use the troubleshooting techniques described in Section 3.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.[9]

    • Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Verification:

    • Determine the melting point of the dried crystals. A pure sample should have a sharp melting point in the range of 202-205 °C.[2]

    • (Optional) Analyze the purity using techniques like ¹H-NMR, ¹³C-NMR, or LC-MS.[13][14]

References

  • ChemBK. (2024). Guanazole. Retrieved from [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Retrieved from [Link]

  • LookChem. (n.d.). Guanazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Prakash, O., Kumar, R., & Kumar, S. (2013). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Retrieved from [Link]

  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • Klapötke, T. M., Krumm, B., & Ilg, R. (2009). Synthesis and characterization of 4,5-dicyano-2H-1,2,3-triazole and its sodium, ammonium, and guanidinium salts. Inorganic chemistry, 48(5), 1839–1846. Retrieved from [Link]

  • Zhang, J., et al. (2013). Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as g...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as guanazole. As a critical intermediate in pharmaceutical and materials science, successfully scaling its synthesis from the bench to pilot or production scale is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges encountered during scale-up. Our approach is grounded in established chemical principles to ensure you can diagnose and resolve issues effectively.

The most reliable and high-yielding synthesis of guanazole involves the reaction of dicyandiamide with a hydrazine dihydrohalide salt in an aqueous medium.[1] While straightforward at the lab scale, this process presents distinct challenges related to thermal management, byproduct formation, and purification as the volume increases.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: My reaction is experiencing a thermal runaway or is difficult to control, especially after the initial heating. What is happening and how can I fix it?

A1: This is the most critical challenge in scaling up this synthesis and is caused by the exothermic nature of the reaction between dicyandiamide and the hydrazine salt.

  • Causality: The reaction can generate heat faster than it can be dissipated, especially in large reactors where the surface-area-to-volume ratio is significantly lower than in laboratory glassware.[2] The initial heating brings the reactants to the activation temperature, after which the reaction proceeds spontaneously, often with a rapid temperature increase.

  • Troubleshooting & Solutions:

    • Controlled Reagent Addition: Do not charge all reactants at once. Instead, add the dicyandiamide portion-wise to the heated aqueous solution of hydrazine dihydrochloride. This allows you to control the reaction rate by limiting one of the reactants, thereby managing heat generation.

    • Enhanced Heat Removal: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacket with a circulating coolant). Monitor the internal temperature and the jacket temperature closely to anticipate and counteract the exotherm.

    • Lower Initial Temperature: While the reaction can be run at up to 100°C for faster kinetics, a lower temperature range of 45-50°C is recommended for better control during scale-up. The reaction will proceed smoothly without generating an unmanageable exotherm.

    • Dilution: Increasing the amount of water can help absorb the heat generated, acting as a heat sink. However, this may increase reactor cycle time and downstream processing costs, so it requires optimization.

Q2: My yield of guanazole is significantly lower than expected on a larger scale, despite following the lab protocol.

A2: A drop in yield during scale-up often points to issues with mass and heat transfer or stoichiometry control.

  • Causality:

    • Poor Mixing: Inadequate agitation in a large vessel can create "dead zones" with localized high concentrations of dicyandiamide. This can promote the formation of the primary byproduct, guanazoguanazole.[1][2]

    • Incorrect Stoichiometry: An excess of dicyandiamide, even if slight, will drive the formation of guanazoguanazole, especially if the reaction time is extended.[1]

    • Thermal Gradients: Uneven heating can lead to localized hot spots where byproduct formation is accelerated.[2]

  • Troubleshooting & Solutions:

    • Verify Stirrer Efficiency: Ensure your reactor's overhead stirrer is appropriate for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

    • Strict Stoichiometric Control: Use an equimolar ratio of dicyandiamide to hydrazine dihydrochloride. Carefully weigh all reactants and ensure complete transfer into the reactor.

    • Optimize Reaction Time: Do not extend the reaction time unnecessarily. For a reaction at 50°C, two to three hours is typically sufficient.[1] Monitor the reaction progress (e.g., via HPLC) to determine the optimal endpoint before significant byproduct formation occurs.

    • Controlled Addition: As mentioned for thermal control, portion-wise addition of dicyandiamide also helps maintain a more homogenous reaction mixture and prevents localized concentration spikes.

Q3: I'm observing a significant amount of an insoluble white precipitate in my reaction mixture that is not the desired product.

A3: This is almost certainly the byproduct guanazoguanazole.

  • Causality: Guanazoguanazole is formed when the initially produced guanazole reacts with an excess of dicyandiamide.[1] This side reaction is favored by using more than an equimolar amount of dicyandiamide and by extending the reaction time.[1]

  • Troubleshooting & Solutions:

    • Correct the Molar Ratio: The most effective solution is to maintain a strict 1:1 molar ratio of hydrazine dihydrochloride to dicyandiamide.

    • Reduce Reaction Time: If you must use a slight excess of dicyandiamide for any reason, limit the reaction time to prevent the secondary reaction from occurring. At 50°C, this means keeping the reaction time under three hours.[1]

    • Isolation (If Formed): Guanazoguanazole is substantially insoluble in water. If it has already formed, it can be removed by filtration from the aqueous reaction mixture before proceeding to the neutralization and purification of the desired guanazole product.

Q4: The final, isolated product is discolored (e.g., yellow or brown) and difficult to purify.

A4: Product discoloration is a common issue in syntheses involving hydrazine and can be exacerbated at scale.

  • Causality: The formation of colored byproducts has been noted, particularly in syntheses that use hydrazine hydrate instead of a stable salt.[3] These impurities can arise from minor side reactions or the degradation of reactants or products, especially if localized overheating occurs.

  • Troubleshooting & Solutions:

    • Use High-Purity Starting Materials: Ensure the dicyandiamide and hydrazine dihydrochloride are of high purity.

    • Maintain an Inert Atmosphere: While not always required, conducting the reaction under a nitrogen atmosphere can prevent oxidative side reactions that may contribute to color formation.

    • Strict Temperature Control: Avoid overheating and hot spots through controlled reagent addition and efficient cooling, as described in Q1.

    • Recrystallization: If the final product is discolored, an additional recrystallization step may be necessary. Water or alcohol-water mixtures are suitable solvents for recrystallizing guanazole.

Q5: The methanol extraction during work-up is inefficient and requires very large solvent volumes at scale. Are there better options?

A5: The described lab-scale purification involves evaporating the neutralized solution to dryness and then extracting the residue with boiling methanol. This becomes impractical and hazardous at an industrial scale.

  • Causality: The goal is to separate guanazole from inorganic salts like NaCl and NH₄Cl. Methanol is effective because guanazole is soluble, while the salts are much less so. However, the large volume of salts produced requires a correspondingly large volume of solvent for an effective slurry extraction.

  • Alternative Purification Strategies:

    • Optimized Crystallization: Instead of evaporating to dryness, concentrate the neutralized aqueous solution under reduced pressure. Cool the concentrated solution to induce crystallization of guanazole. The inorganic salts will have higher solubility in the aqueous mother liquor. This process may require optimization of concentration and temperature profiles.

    • Solvent-Antisolvent Crystallization: After neutralization, filter off any precipitated salts. Then, add a water-miscible solvent in which guanazole is insoluble (an "antisolvent") to the aqueous filtrate to precipitate the product, leaving more soluble impurities behind. Acetone or isopropanol could be investigated for this purpose.

    • Aqueous Recrystallization: Guanazole has moderate solubility in hot water and lower solubility in cold water. After neutralization and removal of the bulk of the inorganic salts by filtration, the aqueous filtrate can be heated to dissolve the guanazole, then cooled to recrystallize it in a purer form.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is hydrazine dihydrochloride in water the recommended reagent combination?

A1: This specific combination has been found to be uniquely effective for producing high yields of guanazole. Reacting dicyandiamide with hydrazine monohydrochloride or hydrazine hydrate, especially in solvents like alcohol, results in poor yields.[1] The use of hydrazine dihydrochloride in an aqueous solution surprisingly provides a nearly theoretical yield of the guanazole hydrohalide salt, which is then neutralized to obtain the final product.[1]

Q2: What is the optimal temperature range for this reaction at scale?

A2: The reaction can be performed between 30°C and 100°C.[1] For large-scale synthesis, a temperature of 45-50°C is highly recommended. This range provides a good balance between reaction rate and, most importantly, manageable exothermicity. Higher temperatures (80-100°C) will reduce reaction times but demand robust cooling systems and slow, portion-wise addition of dicyandiamide to prevent thermal runaway.

Q3: How critical is the stoichiometry of the reactants?

A3: It is extremely critical. An equimolar (1:1) ratio of dicyandiamide to hydrazine dihydrochloride is optimal for achieving high yields and purity. Using an excess of dicyandiamide is the primary cause of guanazoguanazole formation, a key impurity that reduces the yield of the desired product.[1]

Q4: What are the primary safety concerns when scaling up this synthesis?

A4:

  • Hydrazine Toxicity: Hydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[4]

  • Thermal Hazard: The reaction exotherm is a significant risk. A failure to control the temperature could lead to a runaway reaction, causing a rapid increase in pressure and potential reactor failure.

  • Gas Evolution: The neutralization step with a base like sodium hydroxide will liberate ammonia from the ammonium chloride byproduct, requiring adequate ventilation. Thermal decomposition can also lead to the release of irritating gases like nitrogen oxides (NOx).[4]

  • Solvent Flammability: If using methanol or other flammable solvents for extraction or recrystallization, all equipment must be properly grounded, and ignition sources must be eliminated.

Part 3: Key Experimental Protocol & Data
Optimized Scale-Up Protocol for Guanazole Synthesis

This protocol is adapted from established methods with modifications for safer scale-up.

  • Reactor Setup: Charge a jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel with deionized water (approx. 2.5 L per kg of hydrazine dihydrochloride).

  • Reactant Charging: With stirring, charge hydrazine dihydrochloride (1.0 mol equivalent) into the water. Heat the mixture to 45-50°C to form a clear solution.

  • Controlled Addition: Prepare a slurry of dicyandiamide (1.0 mol equivalent) in a minimal amount of water or plan to add it as a solid. Add the dicyandiamide to the hydrazine solution portion-wise over 1-2 hours, carefully monitoring the internal temperature. Use jacket cooling to maintain the temperature between 45-50°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 45-50°C for an additional 2 hours. Monitor the reaction completion by a suitable in-process control (e.g., HPLC).

  • Cooling & Neutralization: Cool the clear reaction solution to 10-15°C. Slowly add a solution of sodium hydroxide (2.0 mol equivalents) while maintaining the temperature below 25°C. This will neutralize the guanazole hydrochloride and convert ammonium chloride to ammonia and sodium chloride. Ensure adequate ventilation to handle the liberated ammonia.

  • Isolation & Purification:

    • Cool the neutralized mixture to 0-5°C and hold for 2-4 hours to crystallize the guanazole.

    • Filter the resulting slurry and wash the filter cake with cold deionized water to remove the bulk of the inorganic salts.

    • For higher purity, the wet cake can be recrystallized from hot water.

  • Drying: Dry the purified white crystals under vacuum at 60-70°C to a constant weight.

Table 1: Comparison of Lab vs. Scale-Up Parameters
ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Rationale for Change
Reagent Addition All at oncePortion-wise addition of dicyandiamide over 1-2 hoursTo control exotherm and maintain homogeneity.
Temperature Control Heating mantle, intermittent coolingJacketed vessel with automated cooling loopEssential for managing large-scale exotherm.[2]
Mixing Magnetic stir barOverhead mechanical stirrer with bafflesEnsures efficient mass and heat transfer.[2]
Purification Evaporation & Methanol ExtractionControlled aqueous crystallizationImproves safety, efficiency, and scalability.
Reaction Time ~2 hours at 50°C2-3 hours post-addition at 50°CMust be monitored to prevent byproduct formation.[1]
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield dot

G start Low Yield Observed check_temp Review Temperature Profile start->check_temp exotherm Was Exotherm Uncontrolled? check_temp->exotherm check_stoich Verify Stoichiometry stoich_excess Was Dicyandiamide in Excess? check_stoich->stoich_excess check_byproduct Analyze for Guanazoguanazole byproduct_present Is Byproduct Present? check_byproduct->byproduct_present exotherm->check_stoich No fix_temp Implement Portion-wise Addition & Enhanced Cooling exotherm->fix_temp Yes stoich_excess->check_byproduct No fix_stoich Use Strict 1:1 Molar Ratio stoich_excess->fix_stoich Yes fix_time Reduce Reaction Time byproduct_present->fix_time Yes yield_ok Yield Improved fix_temp->yield_ok fix_stoich->yield_ok fix_time->yield_ok

Sources

Optimization

Technical Support Center: Synthesis of 3,4,5-Triamino-4H-1,2,4-triazole

Welcome to the technical support center for the synthesis of 3,4,5-triamino-4H-1,2,4-triazole, also known as Guanazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5-triamino-4H-1,2,4-triazole, also known as Guanazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights to ensure a successful and efficient reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. Each entry is formatted as a question and answer to directly resolve common experimental hurdles.

Q1: My reaction yield of 3,4,5-triamino-4H-1,2,4-triazole is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yields in this synthesis are a frequent issue, typically stemming from one of three areas: incomplete reaction, prevalence of side reactions, or loss of product during workup and purification.

Primary Causes & Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the triazole can be slow. If the reaction time is too short or the temperature is too low, you may isolate unreacted intermediates.

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a persistent spot for the starting materials or intermediates, consider extending the reflux or heating time in 2-hour increments. A patent for a similar synthesis describes reaction times of up to 24 hours to ensure completion.[1]

  • Competing Side Reactions: The most common synthesis route involves the self-condensation of intermediates derived from hydrazine and a guanidine source. Under certain conditions, particularly with excess heat, these intermediates can dimerize or polymerize into undesired, often insoluble, byproducts instead of forming the triazole ring.

    • Troubleshooting: Maintain precise temperature control. A steam bath, which provides a steady temperature around 100°C, is often recommended to avoid excessive heat that can promote side reactions.[1]

  • Product Loss During Purification: 3,4,5-triamino-4H-1,2,4-triazole is soluble in water, which can lead to significant losses during aqueous workups or recrystallization if not performed carefully.[1]

    • Troubleshooting Protocol: When purifying by recrystallization, use a minimal amount of hot water to dissolve the crude product. After dissolution and optional decolorization with activated carbon, add a less polar solvent like ethanol (e.g., four volumes relative to water) to precipitate the purified product upon cooling.[1] This anti-solvent technique significantly reduces the product's solubility in the mother liquor.

G

Q2: The reaction mixture turned a dark red or brown color. Is this a concern, and can it be prevented?

A2: Yes, a significant color change to dark red, brown, or even black is a common observation and often indicates the formation of degradation products or impurities. While a faint pink or yellow hue in the final product can sometimes be acceptable, a dark solution suggests that side reactions are occurring.

Primary Causes & Solutions:

  • Oxidation/Decomposition: Hydrazine and its derivatives can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of highly colored impurities.

    • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This simple step minimizes the presence of oxygen and can significantly reduce the formation of colored byproducts.

  • Reaction with Hydrazine Hydrate: Some literature reports specifically note that the use of hydrazine hydrate, as opposed to anhydrous hydrazine, can lead to the formation of dark red solutions and decreased yields. This is potentially due to side reactions involving the water or impurities present.

    • Troubleshooting: If feasible and safe, using anhydrous hydrazine is preferred.[1] If you must use hydrazine hydrate, ensure it is of high purity and consider that a subsequent decolorization step will likely be necessary.

  • Impurity Removal: If a colored solution is unavoidable, the impurities can often be removed during the workup.

    • Purification Protocol: After the reaction is complete, dissolve the crude product in a minimum of hot water. Add a small amount of activated carbon (charcoal) to the hot solution and stir for 5-10 minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with crystallization.[1]

Q3: My purified product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities?

A3: The presence of multiple spots on TLC or unexpected peaks in an NMR spectrum points to a mixture of compounds. In this synthesis, impurities often arise from unreacted starting materials, partially reacted intermediates, or the products of side reactions.

Likely Impurities & Identification:

ImpurityPotential OriginIdentification Notes
Diaminoguanidine Incomplete cyclization of the intermediate.More polar than the final product on TLC. Can be identified by comparing with a standard or by its characteristic NMR signals if isolated.
1-Amino-3-cyanamidoguanidine An intermediate in the stepwise dimerization to the final product.This reactive intermediate may be present in small amounts if the reaction is stopped prematurely.
N,N-Dimethylurea If using dimethylcyanamide as a starting material, hydrolysis can occur, especially with hydrazine hydrate.Can be identified by its distinct NMR and IR spectra.
Dimer/Oligomer Byproducts Self-condensation of intermediates under harsh conditions.Often less soluble and may appear as a baseline spot on TLC. NMR spectra can be broad and complex.

Troubleshooting & Characterization:

  • Spectroscopic Analysis: Use a combination of analytical techniques.

    • ¹H NMR: In a suitable solvent like DMSO-d₆, pure 3,4,5-triamino-4H-1,2,4-triazole should show distinct signals for the different amine protons. Impurities will introduce additional peaks.

    • IR Spectroscopy: Look for the characteristic N-H stretching and C=N vibrations. The presence of carbonyl peaks (around 1650-1700 cm⁻¹) could indicate urea-type impurities.

    • Mass Spectrometry: This can help identify the molecular weights of the components in your mixture, aiding in the identification of impurities.

  • Enhanced Purification: If standard recrystallization is insufficient, consider column chromatography. However, due to the high polarity of the target compound, this can be challenging. A more effective method may be to convert the base into a salt (e.g., hydrochloride or hydrobromide), which often has different solubility properties and may crystallize more readily, leaving impurities behind in the mother liquor.[1]

// Nodes Crude [label="Crude Product\n(Mixture)"]; Recrystal [label="Recrystallization\n(Water/Ethanol)"]; Salt [label="Salt Formation\n(e.g., with HCl)"]; PureBase [label="Pure Triazole Base", fillcolor="#D4EDDA", fontcolor="#202124"]; PureSalt [label="Pure Triazole Salt", fillcolor="#D4EDDA", fontcolor="#202124"]; Impurities [label="Soluble Impurities\n(in Mother Liquor)", fillcolor="#FAD2D2", fontcolor="#202124"];

// Edges Crude -> Recrystal; Crude -> Salt; Recrystal -> PureBase; Recrystal -> Impurities; Salt -> PureSalt; Salt -> Impurities; PureSalt -> PureBase [label="Neutralization"]; } Figure 2. Purification workflow options.

Frequently Asked Questions (FAQs)

  • What are the most critical safety precautions for this synthesis? Hydrazine and its derivatives are highly toxic and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a quench solution (e.g., sodium hypochlorite) available. Avoid heating hydrazine solutions to dryness.

  • Which synthesis route generally gives the best yields? The reaction of dimethylcyanamide with hydrazine is reported to produce yields of around 75%.[1] Another common method is the treatment of thiosemicarbazide with an oxidizing agent like mercuric oxide.[2] The choice of route often depends on the availability and cost of the starting materials.

  • Can microwave irradiation be used to accelerate this reaction? Yes, microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times for the formation of triazole rings, often from hours to minutes.[3] However, this requires specialized equipment and careful optimization to prevent pressure buildup and decomposition.

  • What is the expected melting point of pure 3,4,5-triamino-4H-1,2,4-triazole? The reported melting point varies slightly across different sources but is generally in the range of 255-265°C, often with decomposition.[1] A broad melting range is a strong indicator of impurities.

References

  • A new synthesis of 3,4,5-triamino-4H-1,2,4-triazole (guanazine) . The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 3,4,5‐triamino‐4H‐1,2,4‐triazole (guanazine) and its 4‐arylideneamino derivatives . Archiv der Pharmazie. Available at: [Link]

  • Process of preparing 3, 4, 5-triamino-4h-1, 2, 4-triazole. Google Patents (US3265707A).
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids . MDPI. Available at: [Link]

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles . NIH National Library of Medicine. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1,2,4-Triazole Synthesis

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in the synthesis of these vital heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity during 1,2,4-triazole synthesis?

The primary challenge lies in the differential nucleophilicity of the nitrogen atoms in the 1,2,4-triazole ring. For pre-formed triazoles, direct alkylation can lead to a mixture of N1 and N2 substituted isomers, and in some cases, N4 isomers.[1] The ratio of these isomers is highly dependent on reaction conditions. In de novo syntheses, such as cycloaddition reactions, the regioselectivity is influenced by the electronic and steric properties of the precursors, as well as the choice of catalyst.[2][3]

Q2: What is the difference between kinetic and thermodynamic control in the context of triazole alkylation?

Kinetic and thermodynamic control dictate the final product ratio in a reaction with competing pathways.[4][5]

  • Kinetic control is favored under conditions where the reaction is essentially irreversible, such as at low temperatures.[4][6] The major product will be the one that is formed the fastest, meaning it has the lowest activation energy.[4][7]

  • Thermodynamic control is favored when the reaction is reversible, typically at higher temperatures, allowing the system to reach equilibrium.[6][8] The major product will be the most stable one, not necessarily the one that forms the fastest.[5]

For 1,2,4-triazole alkylation, the N1-substituted isomer is often the kinetic product, while the N2-substituted isomer can be the thermodynamic product under certain conditions.

Q3: How can I reliably characterize the different regioisomers of a substituted 1,2,4-triazole?

A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the triazole ring protons and carbons are sensitive to the substitution pattern. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence for the connectivity and spatial relationships between the substituent and the triazole ring.

  • X-ray Crystallography: This is the gold standard for determining the exact structure of a crystalline compound, providing unequivocal proof of regiochemistry.[9]

  • Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes offer clues about the substitution pattern.

Q4: Are there catalyst systems that can selectively produce one regioisomer over another in cycloaddition reactions?

Yes, catalyst-controlled regioselectivity is a significant area of research. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst can favor the formation of 1,5-disubstituted isomers.[10][3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or Incorrect Regioselectivity in N-Alkylation of a Pre-formed 1,2,4-Triazole Ring

Symptoms:

  • You obtain a mixture of N1 and N2 (and sometimes N4) alkylated isomers.

  • The desired regioisomer is the minor product.

  • Product ratios are inconsistent between batches.

Potential Causes & Solutions:

  • Cause A: Inappropriate Base and Solvent Combination. The choice of base and solvent significantly influences the site of alkylation. Strong, non-nucleophilic bases in polar aprotic solvents often favor the formation of the N1-substituted product.

    💡 Solution: Employ a Bulky, Non-Nucleophilic Base. Using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as THF can lead to high regioselectivity for the N1-isomer.[11] The use of potassium carbonate in an ionic liquid under microwave conditions has also been reported to be highly regioselective for the 1-alkyl-1,2,4-triazole.[12][13]

    Experimental Protocol: DBU-Mediated N1-Alkylation

    • Dissolve the 1,2,4-triazole (1 equivalent) in anhydrous THF.

    • Add DBU (1.1 equivalents) and stir for 15 minutes at room temperature.

    • Add the alkylating agent (1 equivalent) dropwise.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product.

    • Purify by column chromatography.

  • Cause B: Thermodynamic vs. Kinetic Control. Your reaction conditions may favor the thermodynamically more stable, but undesired, isomer.

    💡 Solution: Adjust Reaction Temperature. To favor the kinetic product (often the N1-isomer), perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).[1] Conversely, if the desired product is the thermodynamic one, running the reaction at a higher temperature for a longer duration might increase its yield.

    Decision Workflow for Temperature Adjustment

    G start Is the desired product the major product? yes Yes start->yes no No start->no is_kinetic Is the desired product the kinetic product? no->is_kinetic lower_temp Lower the reaction temperature (e.g., to 0°C or -78°C) is_kinetic->lower_temp Yes higher_temp Increase the reaction temperature and reaction time is_kinetic->higher_temp No end Optimize other parameters lower_temp->end higher_temp->end

    Workflow for temperature optimization.
  • Cause C: Steric Hindrance. The steric bulk of both the triazole substituents and the alkylating agent can influence the regioselectivity.

    💡 Solution: Modify Reactants. If possible, consider using a less sterically hindered alkylating agent if the N1 position is sterically crowded. Conversely, a bulkier alkylating agent might favor substitution at the less hindered nitrogen.

Problem 2: Undesired Regioisomer Formation in De Novo Triazole Synthesis (e.g., Cycloadditions)

Symptoms:

  • Formation of a mixture of regioisomeric triazoles (e.g., 1,3,5-trisubstituted vs. 1,4,5-trisubstituted).

  • Low yield of the desired regioisomer.

Potential Causes & Solutions:

  • Cause A: Lack of Catalyst Control. For reactions like [3+2] cycloadditions, the absence of a suitable catalyst can lead to poor regioselectivity.

    💡 Solution: Implement a Regioselective Catalyst System. As mentioned, different metal catalysts can direct the cycloaddition to favor specific regioisomers. For example, in the synthesis of 1,2,4-triazoles from isocyanides and diazonium salts, Ag(I) catalysis can lead to 1,3-disubstituted products, while Cu(II) catalysis can yield 1,5-disubstituted products.[10]

    Comparative Table of Catalytic Systems

    Catalyst Reactants Predominant Regioisomer Reference
    Ag(I) Isocyanides + Diazonium Salts 1,3-Disubstituted 1,2,4-Triazole [10]
    Cu(II) Isocyanides + Diazonium Salts 1,5-Disubstituted 1,2,4-Triazole [10]

    | Copper Nanoparticles | Azides + Alkynes | 1,4-Disubstituted 1,2,3-Triazole |[14] |

  • Cause B: Electronic Effects of Substituents. The electron-donating or electron-withdrawing nature of the substituents on your starting materials can strongly influence the regiochemical outcome of the cycloaddition.

    💡 Solution: Modify Substituents or Employ a Directing Group. If feasible, altering the electronic properties of the substituents can steer the reaction towards the desired isomer. Alternatively, installing a directing group that can be removed later is a powerful strategy to control regioselectivity.[15]

    Conceptual Diagram of a Directing Group Strategy

    G start Starting Material add_dg Install Directing Group (DG) start->add_dg cycloaddition Regioselective Cycloaddition add_dg->cycloaddition remove_dg Remove Directing Group cycloaddition->remove_dg product Desired Regioisomer remove_dg->product

    Directing group strategy workflow.
Problem 3: Difficulty in Separating Regioisomers

Symptoms:

  • Co-elution of regioisomers during column chromatography.

  • Inability to obtain a pure sample of the desired isomer.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Isomers. The regioisomers may have very similar polarities, making them difficult to separate by standard chromatographic techniques.

    💡 Solution: Optimize Chromatographic Conditions or Use a Derivatization Strategy.

    • Chromatography Optimization: Experiment with different solvent systems (both normal and reverse-phase), different stationary phases (e.g., silica, alumina, C18), and consider preparative HPLC for challenging separations.

    • Derivatization: If one isomer has a reactive handle that the other lacks (or if their reactivity differs), you can selectively derivatize one isomer to drastically change its polarity, making separation easier. The derivatizing group can then be removed.

Problem 4: Ambiguous Characterization of Regioisomers

Symptoms:

  • 1H and 13C NMR spectra are insufficient to definitively assign the structure.

  • Uncertainty about the point of attachment of a substituent to the triazole ring.

Potential Causes & Solutions:

  • Cause A: Insufficient Spectroscopic Data. Standard 1D NMR may not provide enough information for a conclusive assignment.

    💡 Solution: Employ Advanced 2D NMR Techniques.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing a correlation between a proton on your substituent and a carbon in the triazole ring, you can definitively establish the connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other. This can be particularly useful for confirming the regiochemistry by observing NOEs between protons on the substituent and protons on the triazole ring.

    Simplified Logic for 2D NMR-based Structure Elucidation

    Decision tree for using 2D NMR.

References

  • Davenport, R., Prud'homme, A., Masse, F., & Schäfer, G. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]

  • Liu, X., et al. (2018). Catalyst-Controlled Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles.
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Monatshefte für Chemie - Chemical Monthly, 147(6), 1153-1158. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

  • Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron, 59(35), 6819-6827.
  • Journal of Chemical Sciences. (n.d.). Facile route for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole using copper nanoparticles supported on nanocellulose as recyclable heterogeneous catalyst. [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Frontiers Media. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. [Link]

  • SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][10][16][17]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. [Link]

  • ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. [Link]

  • ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. [Link]

  • MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]

Sources

Optimization

Technical Support Center: Stability of 4H-1,2,4-Triazole-3,4,5-triamine Under Acidic Conditions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole). This guide provides in-depth information, tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole). This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate and resolve stability-related challenges in your experiments.

Introduction

4H-1,2,4-Triazole-3,4,5-triamine, commonly known as guanazole, is a versatile heterocyclic compound with significant applications in medicinal chemistry, notably as an antineoplastic agent.[1] Its structure, featuring a 1,2,4-triazole core with three amino groups, confers unique chemical properties. While the aromaticity of the triazole ring provides considerable stability, the presence of multiple amino groups and the potential for protonation can influence its behavior in solution, especially under acidic conditions.[2] This guide will delve into the nuances of guanazole's stability, offering practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How stable is the 4H-1,2,4-triazole ring in acidic solutions?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. Generally, these structures are resistant to cleavage under mild acidic conditions. Many synthetic procedures involving 1,2,4-triazole derivatives utilize acidification with mineral acids, such as HCl, for product precipitation, indicating good short-term stability in acidic media. However, prolonged exposure to harsh acidic conditions, such as high acid concentrations and elevated temperatures, can lead to degradation.

Q2: What are the typical acidic conditions that 4H-1,2,4-Triazole-3,4,5-triamine can tolerate?

A2: For routine experimental procedures like acidic workups or short-term storage in moderately acidic buffers (pH 3-6) at room temperature, significant degradation is not expected. The compound has also been investigated as a corrosion inhibitor in acidic environments, which suggests a degree of resilience.[3] However, for long-term storage, neutral or slightly acidic conditions are recommended to minimize the risk of hydrolysis.

Q3: How do the amino groups on the triazole ring affect its stability in acid?

A3: The three amino groups on the guanazole molecule are basic and can be protonated in acidic solutions. The primary sites of protonation in acidic media will be the nitrogen atoms of the triazole ring and the exocyclic amino groups. This protonation increases the solubility of the compound in aqueous acidic solutions. While protonation itself doesn't inherently destabilize the ring, it can make the ring more susceptible to nucleophilic attack by water, which is the initial step in acid-catalyzed hydrolysis.

Q4: What is the pKa of 4H-1,2,4-Triazole-3,4,5-triamine?

A4: The predicted pKa of guanazole is approximately 12.10.[4] This value reflects the basicity of the amino groups. In contrast, the pKa for the protonated 1,2,4-triazole ring (triazolium ion) is about 2.45.[5] This indicates that in strongly acidic solutions, both the ring and the amino groups will be protonated.

Q5: Are there any known degradation products of 4H-1,2,4-Triazole-3,4,5-triamine in acid?

A5: While specific degradation products for guanazole are not extensively documented in publicly available literature, the general mechanism of degradation for 1,2,4-triazoles under harsh acidic conditions is believed to be hydrolysis, which can lead to ring-opening. A plausible, though hypothetical, degradation pathway is illustrated in the troubleshooting section of this guide. Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 4H-1,2,4-Triazole-3,4,5-triamine in acidic environments.

Issue 1: Unexpected Precipitation or Insolubility in Acidic Buffers
  • Observation: You dissolve guanazole in an acidic buffer, but observe precipitation over time, or the compound does not fully dissolve.

  • Probable Causes:

    • Salt Formation: While guanazole is generally more soluble in acidic solutions due to the formation of protonated species, the formation of a specific salt with the buffer components could lead to a less soluble species.

    • Incorrect pH: The pH of your solution may not be optimal for the desired solubility.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your final solution.

    • Solubility Profile: If possible, determine the solubility of guanazole across a range of pH values to identify the optimal pH for your experiment.

    • Buffer Choice: Consider using a different buffer system. Simple hydrochloride or phosphate buffers are often a good starting point.

    • Fresh Solutions: Always prepare fresh solutions of guanazole for your experiments whenever possible to avoid potential issues with long-term stability in solution.

Issue 2: Appearance of New Peaks in HPLC Analysis Over Time
  • Observation: When analyzing your guanazole solution in an acidic mobile phase or after storing a sample in an acidic buffer, you observe new, unexpected peaks in your HPLC chromatogram.

  • Probable Cause:

    • Acid-Catalyzed Degradation: This is a strong indication that the compound is degrading under your storage or analytical conditions. Even at moderately low pH, slow degradation can occur, and the rate will depend on temperature, pH, and the specific components of the solution.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Reduce the time your sample is in an acidic environment before analysis.

    • Temperature Control: If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light to slow down the degradation rate.

    • Mobile Phase pH: If using an acidic mobile phase for HPLC, ensure it is freshly prepared and consider if a less acidic mobile phase could still achieve the desired separation.

    • Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study as outlined in the "Experimental Protocols" section below.

Issue 3: Loss of Compound Activity After Storage in Acidic Solution
  • Observation: A biological or chemical assay shows a decrease in the activity of your guanazole solution after it has been stored in an acidic buffer.

  • Probable Cause:

    • Chemical Degradation: The loss of activity is likely due to the degradation of the parent compound into inactive or less active byproducts.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to use freshly prepared solutions for all assays.

    • Stability Assessment: If storage is unavoidable, perform a stability study by storing aliquots of the solution under the intended conditions for various durations. Assay these aliquots at different time points to determine the rate of activity loss.

    • Analytical Confirmation: Concurrently analyze the stored samples by a stability-indicating method, such as HPLC, to correlate the loss of activity with the appearance of degradation products.

Hypothetical Acid-Catalyzed Degradation Pathway

Under strenuous acidic conditions (e.g., concentrated acid and heat), the triazole ring of guanazole may undergo hydrolysis. The process is likely initiated by the protonation of the ring nitrogens, followed by nucleophilic attack by water, leading to ring cleavage.

Guanazole Acid Hydrolysis cluster_0 Guanazole cluster_1 Protonation cluster_2 Nucleophilic Attack cluster_3 Ring Opening cluster_4 Degradation Products Guanazole 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) ProtonatedGuanazole Protonated Guanazole Guanazole->ProtonatedGuanazole + H+ Intermediate Tetrahedral Intermediate ProtonatedGuanazole->Intermediate + H2O RingOpened Ring-Opened Intermediate Intermediate->RingOpened Proton Transfer Products e.g., Hydrazine derivatives, Urea, Ammonia RingOpened->Products Hydrolysis Forced Degradation Workflow start Start: Guanazole Sample prep Prepare 1 mg/mL Solution start->prep stress Stress Conditions (e.g., 0.1M HCl, 60°C) prep->stress neutralize Neutralize with NaOH stress->neutralize analyze Analyze via HPLC & LC-MS neutralize->analyze end End: Identify Degradation Products analyze->end

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 1,2,4-Triazole Synthesis Pathways

Welcome to the comprehensive technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic routes. Here, we delve into the nuances of experimental design, offering insights grounded in mechanistic understanding and practical experience to help you navigate the challenges of 1,2,4-triazole synthesis and optimize your reaction outcomes.

Section 1: The Pellizzari Reaction

The Pellizzari reaction, a classic method for synthesizing 1,2,4-triazoles, involves the condensation of an amide and an acylhydrazide.[1] While straightforward in principle, this thermal condensation often requires high temperatures, which can lead to challenges with yield and purity.[2]

Frequently Asked Questions (FAQs): Pellizzari Reaction

Q1: What is the fundamental mechanism of the Pellizzari reaction?

The reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3]

Q2: What are the primary challenges I should anticipate with the Pellizzari reaction?

The main hurdles include the necessity for high reaction temperatures (often exceeding 200°C), which can result in low yields and the formation of side products.[2][4] A significant issue, particularly in reactions with different acyl groups on the amide and acylhydrazide (unsymmetrical reactions), is the formation of a mixture of isomeric 1,2,4-triazoles.[3]

Q3: What are the common side products in an unsymmetrical Pellizzari reaction, and how can I minimize them?

In an unsymmetrical Pellizzari reaction, a common side reaction is the "interchange of acyl groups," which leads to a mixture of three triazoles: the desired unsymmetrical product and two symmetrical side products.[3][5] To minimize this, consider the following:

  • Optimize Reaction Temperature: Lowering the temperature to the minimum required for the reaction to proceed can reduce the extent of acyl interchange.[3]

  • Microwave Synthesis: Utilizing microwave irradiation can significantly shorten reaction times, which may reduce the formation of side products by minimizing prolonged exposure to high temperatures.[2][5]

  • Symmetrical Design: If feasible for your target molecule, designing the synthesis to use an amide and acylhydrazide with identical acyl groups will circumvent the issue of isomeric products.[3]

Troubleshooting Guide: Pellizzari Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Insufficient reaction temperature or time.- Inefficient removal of water byproduct.- Low purity of starting materials.- Gradually increase the reaction temperature in 10-20°C increments and monitor progress by TLC.- Extend the reaction time.- If your setup allows, use a Dean-Stark trap to remove water.- Ensure starting materials are pure and dry.[3]
Formation of Isomeric Triazole Mixture (Unsymmetrical Reactions) - High reaction temperatures promoting acyl interchange.- Prolonged reaction times at elevated temperatures.- Optimize the reaction temperature to the lowest effective point.- Employ microwave synthesis to shorten reaction duration.[3]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups on your substituents.- Lower the reaction temperature.- Protect sensitive functional groups on your starting materials prior to the reaction.- Utilize LC-MS to analyze the crude mixture and identify the masses of byproducts, which can provide structural clues.[6]
Difficulty in Purifying the Desired 1,2,4-Triazole - Similar polarities of the desired product and isomeric side products.- Co-crystallization of the product mixture.- Employ column chromatography with a carefully selected solvent system; a gradient elution may be necessary.- High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers.[6]
Experimental Protocol: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol provides a general guideline for a symmetrical Pellizzari reaction.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene) or perform neat

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

  • If using a solvent, add it to the flask.

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.[3]

  • Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, triturate the solid product with a suitable solvent like ethanol to remove impurities.[3]

  • The crude product can be purified by recrystallization from ethanol or acetic acid.[3]

Visualization: Pellizzari Reaction Troubleshooting Workflow

start Pellizzari Reaction Start check_yield Low or No Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No optimize_temp Increase Temperature & Extend Time check_yield->optimize_temp Yes optimize_conditions Lower Temperature & Protect Groups check_purity->optimize_conditions Yes purification Purification Strategy check_purity->purification No optimize_temp->start check_reagents Check Reagent Purity check_reagents->start optimize_conditions->purification hplc HPLC for Isomer Separation purification->hplc column Column Chromatography purification->column end Pure 1,2,4-Triazole hplc->end column->end

Caption: Troubleshooting workflow for the Pellizzari reaction.

Section 2: The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction offers another classical route to 1,2,4-triazoles, involving the condensation of an imide with a hydrazine, typically in the presence of a weak acid.[4] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides.[7]

Frequently Asked Questions (FAQs): Einhorn-Brunner Reaction

Q1: How does the regioselectivity of the Einhorn-Brunner reaction work?

When an unsymmetrical imide is used, the reaction can produce a mixture of isomeric 1,2,4-triazoles. The regiochemical outcome is primarily determined by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly be found at the 3-position of the resulting 1,2,4-triazole.[7][8][9]

Q2: What are the typical reaction conditions for the Einhorn-Brunner reaction?

The reaction is generally carried out by heating a mixture of the diacylamine (imide) and a hydrazine in a solvent like glacial acetic acid, which also acts as the acid catalyst.[10] Reflux temperatures are common, with reaction times ranging from a few hours to overnight.[11]

Troubleshooting Guide: Einhorn-Brunner Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Sub-optimal reaction temperature.- Monitor the reaction by TLC to ensure completion.- Optimize the reaction temperature; in some cases, higher temperatures may be required.
Formation of an Isomeric Mixture - Use of an unsymmetrical imide where the electronic difference between the two acyl groups is not significant.- To favor a specific isomer, design the unsymmetrical imide with one acyl group being significantly more electron-withdrawing than the other. The more electron-withdrawing group will direct the regioselectivity.[8]
Product Precipitation is Slow or Incomplete - Product is soluble in the reaction mixture even after cooling.- After cooling the reaction, pour it into ice-water to precipitate the product.[10]
Experimental Protocol: Einhorn-Brunner Reaction with an Unsymmetrical Imide

This protocol illustrates the synthesis of a 1,2,4-triazole from an unsymmetrical imide, highlighting the regioselectivity of the reaction.

Materials:

  • N-Acetylbenzamide (unsymmetrical imide)

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • Dissolve N-acetylbenzamide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The major product will be 1,5-diphenyl-3-methyl-1,2,4-triazole, as the benzoyl group is derived from the stronger acid (benzoic acid) compared to the acetyl group (from acetic acid).

Visualization: Einhorn-Brunner Reaction Regioselectivity

cluster_0 Unsymmetrical Imide cluster_1 Hydrazine R1-C(O)-NH-C(O)-R2 R1-C(O)-NH-C(O)-R2 Attack_at_R1 Preferential attack at R1 carbonyl R1-C(O)-NH-C(O)-R2->Attack_at_R1 R1 is more electron-withdrawing Attack_at_R2 Preferential attack at R2 carbonyl R1-C(O)-NH-C(O)-R2->Attack_at_R2 R2 is more electron-withdrawing R3-NH-NH2 R3-NH-NH2 Product_1 R1 at 3-position of triazole Attack_at_R1->Product_1 Forms Major Isomer Product_2 R2 at 3-position of triazole Attack_at_R2->Product_2 Forms Major Isomer

Caption: Regioselectivity in the Einhorn-Brunner reaction.

Section 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] While not a direct synthesis of the 1,2,4-triazole isomer, its prevalence in constructing triazole-containing molecules warrants its inclusion in a comprehensive guide. The principles of troubleshooting this reaction are often applicable to other copper-catalyzed transformations.

Frequently Asked Questions (FAQs): CuAAC Reaction

Q1: What are the key components of a CuAAC reaction?

A typical CuAAC reaction involves an azide, a terminal alkyne, a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate), and a ligand to stabilize the copper(I) catalyst.[11]

Q2: My CuAAC reaction is sluggish or not going to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete CuAAC reaction:

  • Catalyst Inactivation: The copper(I) catalyst can be oxidized to the inactive copper(II) state. Ensure you have an adequate amount of reducing agent present.

  • Ligand Issues: The choice and concentration of the ligand are crucial. Some ligands can be sensitive to reaction conditions.

  • Reactant Purity: Impurities in your azide or alkyne can interfere with the reaction.

  • Solvent Effects: The solubility of all components in the chosen solvent system is important for efficient reaction.

Troubleshooting Guide: CuAAC Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (oxidized to Cu(II)).- Insufficient amount of reducing agent.- Catalyst poisoning by other functional groups (e.g., thiols).- Ensure fresh reducing agent (e.g., sodium ascorbate) is used.- Degas the solvent to remove oxygen.- Increase the catalyst and ligand loading.- If thiols are present, consider using a ligand that is more tolerant or use a sacrificial metal to bind to the thiol.[3]
Slow Reaction Rate - Sub-optimal ligand.- Low concentration of reactants.- Inappropriate solvent.- Screen different copper-coordinating ligands. Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are common choices.[12]- Increase the concentration of reactants if solubility allows.- Consider using a solvent mixture (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure all components are in solution.[3]
Difficulty in Removing Copper from the Final Product - Copper ions chelating to the triazole product.- Wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.[13]- Pass a solution of the product through a plug of silica gel or alumina.[9]- Use a heterogeneous copper catalyst that can be easily filtered off.[14]
Experimental Protocol: General Procedure for CuAAC

This protocol provides a general guideline for a copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Azide (1.0 equivalent)

  • Terminal alkyne (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water)

Procedure:

  • In a reaction vessel, dissolve the azide and alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by diluting with water and extracting the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Visualization: CuAAC Troubleshooting Logic

start CuAAC Reaction Start check_conversion Low Conversion? start->check_conversion check_catalyst Check Catalyst System check_conversion->check_catalyst Yes purification Purification check_conversion->purification No check_conditions Check Reaction Conditions check_catalyst->check_conditions optimize_catalyst Increase Catalyst/Ligand Add Fresh Reductant check_catalyst->optimize_catalyst optimize_conditions_action Increase Concentration Change Solvent check_conditions->optimize_conditions_action optimize_catalyst->start optimize_conditions_action->start remove_cu Remove Copper Catalyst purification->remove_cu end Pure Triazole Product remove_cu->end

Caption: Troubleshooting logic for CuAAC reactions.

Section 4: Other Synthetic Pathways

While the Pellizzari and Einhorn-Brunner reactions are classical methods, and CuAAC is a modern staple for 1,2,3-triazoles, other routes to 1,2,4-triazoles are also valuable.

Synthesis from Amidrazones

The reaction of amidrazones with various electrophiles is a versatile method for the synthesis of 1,2,4-triazoles.[15][16]

  • Common Issue: Formation of 1,3,4-oxadiazole side products.[15]

  • Troubleshooting: Careful control of reaction conditions, such as temperature and the choice of acylating agent, can favor the formation of the desired 1,2,4-triazole.

Synthesis from Thioamides/Thiosemicarbazides

Thioamides and thiosemicarbazides are also useful precursors for 1,2,4-triazoles, particularly for the synthesis of 1,2,4-triazole-3-thiones.[17]

  • Common Issue: Incomplete cyclization.

  • Troubleshooting: The cyclization step is often promoted by a base. Optimization of the base and reaction temperature is key to achieving high yields.

References

  • Wikipedia. (2023). Einhorn–Brunner reaction. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesis-methods-of-1-2-3-1-2-4-triazoles-a-review/full]([Link] synthesis-methods-of-1-2-3-1-2-4-triazoles-a-review/full)

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

  • Wikipedia. (2023). Pellizzari reaction. [Link]

  • IP Paris Research Portal. (2010). 1,2,4-Triazole Synthesis via Amidrazones. [Link]

  • Semantic Scholar. (2006). Amidrazones in the Synthesis of 1H-1,2,4-Triazoles. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2019). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]

  • MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

  • Journal of Chemical Education. (1952). Pellizzari Reaction. [Link]

  • Carnegie Mellon University. (n.d.). Catalyst Removal. [Link]

  • Grokipedia. (2026). Pellizzari reaction. [Link]

  • ResearchGate. (2021). Most used CuAAC reaction ligands. [Link]

  • Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. [Link]

Sources

Optimization

Technical Support Center: Enhancing Safety in the Synthesis of Triazole-Based Energetic Materials

Welcome to the Technical Support Center dedicated to improving the safety of energetic material synthesis from triazoles. This resource is designed for researchers, scientists, and drug development professionals engaged...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to improving the safety of energetic material synthesis from triazoles. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of high-nitrogen compounds. Our goal is to provide practical, in-depth guidance to mitigate risks and ensure the well-being of all laboratory personnel. The information herein is grounded in established safety protocols and scientific principles to foster a culture of safety and responsibility in this critical area of research.

Section 1: Foundational Safety Principles & Hazard Analysis

The synthesis of energetic materials, particularly those based on triazole scaffolds, involves inherent risks that demand a comprehensive understanding and proactive mitigation. Triazole-based energetic compounds are valued for their high heats of formation, significant nitrogen content, and often, good thermal stability.[1] However, the journey to these stable final products is often fraught with hazards, including the use of dangerously reactive precursors and the potential for highly exothermic, runaway reactions.

A robust safety plan is the cornerstone of any experimental work with energetic materials.[2] This begins with a thorough hazard assessment for every step of a synthetic route, from precursor handling to final product characterization. The hierarchy of controls should always be applied: elimination or substitution of hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).[2]

Hazard Identification and Risk Mitigation Workflow

The following diagram outlines a systematic approach to identifying and mitigating risks in the synthesis of triazole-based energetic materials.

Hazard_Mitigation_Workflow cluster_plan Planning & Assessment cluster_control Control Measures cluster_execution Execution & Review start Start: Propose Synthesis hazard_id Identify Potential Hazards (Precursors, Intermediates, Reaction Conditions) start->hazard_id risk_eval Evaluate Risks (Likelihood & Severity) hazard_id->risk_eval elim_sub Elimination/Substitution (e.g., Safer Reagents, Flow Chemistry) risk_eval->elim_sub eng_ctrl Engineering Controls (Fume Hood, Blast Shield, Remote Operation) elim_sub->eng_ctrl admin_ctrl Administrative Controls (SOPs, Training, Restricted Access) eng_ctrl->admin_ctrl ppe Personal Protective Equipment (PPE) (FR Lab Coat, Goggles, Face Shield, Kevlar Gloves) admin_ctrl->ppe implement Implement Controls & Perform Small-Scale Synthesis ppe->implement monitor In-situ Monitoring & Effectiveness Review implement->monitor scale_up Proceed with Scale-Up? monitor->scale_up scale_up->implement No, Refine Controls end End: Synthesis Complete scale_up->end Yes

Caption: A stepwise workflow for hazard identification and mitigation in energetic material synthesis.

Section 2: Troubleshooting Guide for Common Synthetic Hazards

This section addresses specific issues that may arise during the synthesis of triazole-based energetic materials in a question-and-answer format.

Handling Azide Precursors

Question: I am using sodium azide (NaN₃) for a click chemistry reaction to form a triazole ring. What are the primary hazards and how can I handle it safely?

Answer: Sodium azide is a highly toxic and potentially explosive precursor that must be handled with extreme caution.[3][4]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[3][4][5] It can form hydrazoic acid (HN₃), a highly toxic and volatile gas, upon contact with acids or water.[3][5]

  • Explosivity: While solid sodium azide itself is relatively stable, it can form highly shock-sensitive and explosive heavy metal azides when in contact with metals such as lead, copper, silver, zinc, or brass.[3][6] This is a critical concern for laboratory equipment, including metal spatulas, magnetic stir bars with scratches, and drainpipes.[3][5][6] Violent decomposition can also occur upon heating above 275°C.[3][4]

Troubleshooting & Safe Handling Protocol:

  • Work Area: Always handle sodium azide powder and concentrated solutions (>5%) in a certified chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-glove with nitrile gloves.[3][6] Thicker nitrile gloves are recommended.[3]

  • Utensil Selection: NEVER use metal spatulas or other metal implements to handle sodium azide.[3][5] Use ceramic or plastic spatulas.

  • Quenching and Disposal:

    • Never dispose of sodium azide or azide-containing solutions down the drain, as explosive metal azides can accumulate in the plumbing.[5][6]

    • All azide waste is considered P-listed hazardous waste by the EPA and must be disposed of accordingly.[5][7]

    • For quenching residual azides in a reaction mixture, a common method is the addition of a freshly prepared 20% aqueous solution of sodium nitrite followed by the slow addition of 20% sulfuric acid until the solution is acidic.[5] This should be done with extreme caution in a fume hood due to the evolution of toxic nitrogen oxides.[5]

  • Spill Cleanup:

    • For small spills of solid sodium azide, carefully sweep it up to avoid generating dust.[3] A cloth dampened with a soapy, alkaline water solution (pH >9) can be used to wipe the area to prevent dust and the formation of hydrazoic acid.[3][7]

    • Place all cleanup materials in a clearly labeled, non-metal container for hazardous waste disposal.[3]

Managing Exothermic Nitration Reactions

Question: My nitration reaction to add a nitro group to the triazole ring is showing a rapid temperature increase, even with an ice bath. What is happening and what should I do?

Answer: Nitration reactions are notoriously exothermic and present a significant risk of thermal runaway, which can lead to an explosion.[8][9][10] The rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat dissipation. This can be caused by several factors, including too rapid addition of the nitrating agent, insufficient cooling, poor mixing, or an incorrect reagent concentration.

Troubleshooting & Mitigation Strategies:

  • Immediate Action for a Runaway: If you suspect a thermal runaway is in progress, evacuate the area immediately and alert others. Do not attempt to intervene.

  • Prevention through Flow Chemistry: The most effective engineering control to mitigate the risks of exothermic reactions is to switch from batch processing to continuous flow chemistry.[8][9][10][11][12]

    • Enhanced Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio than batch reactors, allowing for near-instantaneous heat dissipation and preventing the formation of dangerous hotspots.[8][9][12]

    • Reduced Reaction Volume: In a flow system, only a very small amount of the energetic material is reacting at any given moment, significantly reducing the potential severity of an incident.[8][11]

    • Precise Control: Flow chemistry systems allow for precise, automated control over reaction parameters such as temperature, pressure, and reagent stoichiometry.[9]

Flow_vs_Batch cluster_batch Batch Reactor cluster_flow Flow Reactor batch_reactor Large Volume Poor Heat Transfer High Risk of Hotspots flow_reactor Small Volume Excellent Heat Transfer Precise Temperature Control

Caption: Comparison of safety profiles for batch versus flow reactors in energetic material synthesis.

  • Improved Batch Procedures (If Flow Chemistry is Not an Option):

    • Slow, Controlled Addition: Add the nitrating agent (e.g., fuming nitric acid) dropwise via an addition funnel, carefully monitoring the internal reaction temperature.

    • Dilution: Use more dilute reagents where possible to slow the reaction rate and increase the thermal mass of the system.[10]

    • Efficient Cooling and Stirring: Ensure vigorous stirring and use a cooling bath with a large capacity (e.g., dry ice/acetone) to maintain the target temperature.

Unexpected Product Sensitivity

Question: I have successfully synthesized a new triazole derivative, but it appears to be sensitive to static, friction, or impact. How can I assess and handle this?

Answer: A crucial aspect of energetic material research is balancing performance with safety, particularly insensitivity to accidental stimuli.[1][13] The sensitivity of a compound is influenced by its molecular structure, crystal packing, and the presence of certain functional groups (explosophores).[13][14]

Troubleshooting & Characterization Protocol:

  • Initial Handling Precautions: Until proven otherwise, treat all new energetic compounds as highly sensitive.

    • Handle only small quantities (milligrams).

    • Work behind a blast shield.

    • Use non-sparking tools.

    • Ground yourself and your equipment to prevent static discharge.

    • Wear appropriate PPE, including Kevlar gloves or sleeves.[15]

  • Sensitivity Testing: Standardized tests are required to quantify the sensitivity of a new energetic material.

    • Impact Sensitivity: Determined by drop-weight impact tests (e.g., Bruceton method), which measure the height from which a weight must be dropped to cause a 50% probability of detonation (h₅₀).[13]

    • Friction Sensitivity: Assessed using friction apparatuses that measure the material's response to frictional stimuli.

    • Electrostatic Discharge (ESD) Sensitivity: Measures the energy required from a spark to initiate the material.

  • Thermal Stability Analysis:

    • Differential Scanning Calorimetry (DSC): This technique is essential for determining the decomposition temperature (Td) of a compound. A high decomposition temperature is generally desirable for thermal stability.[16][17]

    • Thermogravimetric Analysis (TGA): TGA can provide information on the decomposition pathway and the gases evolved.[17][18]

Data Summary: Thermal Stability of Selected Energetic Materials

CompoundDecomposition Temperature (Td) (°C)Source
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole336[16]
1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene354[16]
HNS (Hexanitrostilbene)318[16]
TATB (Triaminotrinitrobenzene)350[16]
TNT (Trinitrotoluene)Spontaneous detonation far above melting point of 80°C[19]

This table highlights how structural modifications can significantly enhance the thermal stability of triazole-based energetic materials, a key factor in their overall safety profile.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the role of in-situ monitoring in improving the safety of energetic material synthesis?

In-situ monitoring provides real-time information about a chemical reaction as it is happening.[20] Techniques like spectroscopic analysis (FTIR, Raman, UV-Vis) integrated into a flow chemistry setup can track the formation of products and the consumption of reactants.[8] This allows for immediate detection of deviations from normal reaction conditions, such as the formation of hazardous byproducts or intermediates, enabling rapid intervention before a dangerous situation develops.

Q2: Are there "greener" or more environmentally friendly approaches to synthesizing triazoles?

Yes, research is ongoing into greener synthetic routes. This includes the use of electrochemical methods, which replace hazardous oxidizing and reducing agents with electrochemical potentials.[21] Additionally, ultrasound-assisted synthesis and mechanochemistry are being explored as ways to reduce solvent use and energy consumption.[22]

Q3: How does the molecular structure of a triazole derivative affect its stability and sensitivity?

The stability and sensitivity of triazole-based energetic materials are intrinsically linked to their molecular structure. For instance, incorporating amino groups can enhance thermal stability through increased hydrogen bonding.[17] Generally, there is a trade-off between high performance (detonation velocity, pressure) and low sensitivity.[13][14] Designing molecules with a good balance of energy and safety is a primary goal in this field.[1]

Q4: What are the key considerations when scaling up a synthesis of a triazole-based energetic material?

Scaling up any energetic material synthesis is a high-risk activity that must be approached with extreme caution. A comprehensive safety plan and a thorough review of the process are mandatory.[2] Key considerations include:

  • Thermal Management: Heat dissipation becomes much more challenging in larger reactors. A reaction that was safe on a 1-gram scale may become dangerously exothermic on a 100-gram scale.

  • Mixing Efficiency: Ensuring homogenous mixing is critical to prevent localized hotspots.

  • Material Transfer: The risks associated with transferring larger quantities of hazardous materials must be carefully managed.

  • Containment: The potential consequences of an incident are much greater, requiring more robust engineering controls like reinforced reaction bays.

References

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  • Liu, Y., Chen, Y., Gou, R., & Zhang, S. (2023). Review on Energetic Compounds Based on Triazoles.
  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. (2025, August 14). Amar Equipment. Retrieved January 16, 2026, from [Link]

  • Zhang, J., et al. (2021). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • Sodium Azide NaN3. (2019, September 19). Division of Research Safety | Illinois. Retrieved January 16, 2026, from [Link]

  • Flow chemistry and the synthesis of energetic materials. (2022, March 9).
  • Synthesis of energetic materials in continuous flow. (2022, April 4). Vapourtec. Retrieved January 16, 2026, from [Link]

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
  • Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Retrieved January 16, 2026, from [Link]

  • Mathieu, D., & Zylbering, H. (2017). Sensitivity of Energetic Materials: Theoretical Relationships to Detonation Performance and Molecular Structure. Industrial & Engineering Chemistry Research.
  • Explosives Safety and Hazard Mitigation. (n.d.). Energetic Materials Center. Retrieved January 16, 2026, from [Link]

  • Venugopal, S., et al. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics (RSC Publishing).
  • Kyprianou, D., Rarata, G., Emma, G., Diaconu, G., Vahcic, M., & Anderson, D. (2022). Flow chemistry and the synthesis of energetic materials.
  • Safe Handling of Sodium Azide (SAZ). (n.d.). Environment, Health & Safety, Boston University. Retrieved January 16, 2026, from [Link]

  • Moxnes, J. F., et al. (n.d.). Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics.
  • Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center. Retrieved January 16, 2026, from [Link]

  • Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). UNM Chemistry. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. (2025, September 1).
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  • The sensitivity determination of energetic materials from laser spark spectrometry based on physical-parameter-corrected statistical methods. (2021, November 8). RSC Publishing.
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  • Energetic Materials Management Plan. (2024, July 18). Purdue University. Retrieved January 16, 2026, from [Link]

  • Theoretical Chemical Characterization of Energetic Materials. (2025, August 6).
  • Sensitivity and Performance of Energetic Materials. (n.d.).
  • In situ synthesis of [Cu(BODN)·5H2O]n@nano-Al composite energetic films with tunable properties in pyro-MEMS. (n.d.). Lab on a Chip (RSC Publishing).
  • Electrochemical Synthesis of High-Nitrogen Materials and Energetic Materials. (2022, March 15).
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  • Synthesis of high-nitrogen energetic material. (n.d.).
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  • Synthesis of Two Series of Isomeric Triazolo-Triazine Fused Energetic Salts: High Thermal Stability, Insensitivity, and High Performances. (2023, April 21).
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  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2026, January 16).
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Troubleshooting

Technical Support Center: Mitigation of By-product Formation in Triazole Cyclization Reactions

Welcome to the technical support center for triazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side react...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions. Our focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction," to help you optimize reaction outcomes and ensure the highest purity of your target 1,2,3-triazole products.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing validated protocols for mitigation.

Q1: My reaction produces a significant amount of a diyne by-product. How can I prevent this?

Probable Cause: You are observing the oxidative homo-coupling of your terminal alkyne, often referred to as Glaser coupling.[3][4] This is one of the most common side reactions in CuAAC. It occurs when the copper(I) acetylide intermediate is oxidized, typically by dissolved oxygen in the reaction mixture, leading to the formation of a symmetric 1,3-diyne.[5][6] This pathway competes directly with the desired cycloaddition.

Expert Explanation: The catalytically active species in CuAAC is Cu(I).[2][7] However, Cu(I) is readily oxidized to Cu(II) by atmospheric oxygen. Cu(II) salts are known to catalyze the homo-coupling of terminal alkynes.[6] Therefore, maintaining a reducing environment that preserves the Cu(I) oxidation state is paramount to suppressing this by-product.

Visualizing the Competing Pathways

The following diagram illustrates the main CuAAC cycle versus the diversion to the diyne by-product.

G cluster_0 Desired CuAAC Pathway cluster_1 Diyne By-product Pathway Alkyne R1-C≡CH Cu_Acetylide Cu(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Metallacycle Six-membered Cu Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R2-N3 Azide->Metallacycle Cu_Triazolide Cu(I) Triazolide Metallacycle->Cu_Triazolide Ring Contraction Protonation Protonolysis Cu_Triazolide->Protonation + H+ Product 1,4-Triazole Product Protonation->Product Product->Cu_I Regenerates Catalyst Diyne R1-C≡C-C≡C-R1 (Diyne By-product) Cu_Acetylide_2 Cu(I) Acetylide Oxidative_Coupling Oxidative Coupling (Glaser Coupling) Cu_Acetylide_2->Oxidative_Coupling + O2 O2 O2 (Oxidant) O2->Oxidative_Coupling Oxidative_Coupling->Diyne

Caption: Competing reaction pathways in CuAAC.

Recommended Solutions & Protocols
SolutionMechanism of ActionKey Considerations
1. Use a Reducing Agent Sodium ascorbate is the most common choice. It reduces any Cu(II) formed back to the catalytically active Cu(I) state, effectively scavenging oxygen and preventing oxidation.[6][7]Use a slight excess (e.g., 1.1-2 equivalents relative to copper) to maintain a reducing environment.
2. Degas Solvents Removes dissolved oxygen, the primary oxidant responsible for the oxidative coupling.Methods include sparging with an inert gas (N₂ or Ar), freeze-pump-thaw cycles, or using freshly distilled, degassed solvents.
3. Employ an Accelerating Ligand Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) oxidation state, preventing its oxidation.[6][8][9][10]THPTA is water-soluble and ideal for bioconjugation.[8] Ligands can also dramatically accelerate the desired reaction, further outcompeting the side reaction.[11]
4. Control Reaction Temperature While CuAAC is often performed at room temperature, higher temperatures can sometimes increase the rate of homo-coupling for certain substrates.[12]Start at room temperature. Modest heating (e.g., 40-50 °C) can be beneficial but should be monitored carefully.[8]
Optimized Protocol to Minimize Diyne Formation

This protocol is a robust starting point for a wide range of substrates.

  • Reagent Preparation:

    • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in H₂O).

    • Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in H₂O).

  • Solvent Degassing:

    • Sparge the reaction mixture containing the alkyne and azide with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Reaction Initiation:

    • To the stirred, degassed solution, add the sodium ascorbate solution (0.1-0.3 eq).

    • Immediately follow with the addition of the CuSO₄·5H₂O solution (0.01-0.05 eq). A color change (e.g., to pale yellow or orange) may be observed as the Cu(I) species is formed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting alkyne is consumed. Reactions are typically complete within 1-12 hours.

  • Work-up and Purification:

    • Once complete, the reaction can be quenched (e.g., with aqueous ammonia to complex the copper) and extracted with an organic solvent like ethyl acetate.[13] The crude product is then purified, typically by column chromatography.[13][14][15]

Q2: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How do I improve regioselectivity?

Probable Cause: You are likely running a thermal Huisgen 1,3-dipolar cycloaddition or using a catalyst system that does not provide high regioselectivity. The uncatalyzed reaction requires high temperatures and often yields a mixture of the 1,4- and 1,5-regioisomers because the activation barriers for both pathways are similar.[2][6][16]

Expert Explanation: The genius of the copper-catalyzed "click" reaction is its near-perfect regioselectivity for the 1,4-isomer.[2][7] The mechanism proceeds through a copper acetylide intermediate, which reacts with the azide in a stepwise fashion, exclusively forming the 1,4-disubstituted product.[17][][19] Conversely, ruthenium-based catalysts, such as Cp*RuCl(PPh₃)₂, are known to selectively produce the 1,5-isomer.[6][7]

Controlling Regioselectivity with Catalysis

G Start Azide + Terminal Alkyne Thermal Thermal Conditions (High Temp) Start->Thermal Copper Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Start->Copper Ruthenium Ru(II) Catalyst (e.g., Cp*RuCl) Start->Ruthenium Mixture Mixture of 1,4- and 1,5-isomers Thermal->Mixture Poor Selectivity Product_1_4 1,4-disubstituted Triazole Copper->Product_1_4 Excellent Selectivity Product_1_5 1,5-disubstituted Triazole Ruthenium->Product_1_5 Excellent Selectivity

Caption: Catalyst control of regioselectivity in triazole synthesis.

Recommended Solutions
  • For 1,4-Disubstituted Triazoles: Strictly use a Cu(I) catalyst system as described in the protocol for Q1. The presence of copper is essential for this regioselectivity.[2]

  • For 1,5-Disubstituted Triazoles: If this isomer is your target, switch to a ruthenium-based catalyst. This reaction is also highly regioselective but for the opposite isomer.[6]

  • Avoid High Temperatures: If you are not using a catalyst, high heat will almost certainly lead to isomeric mixtures.[2][6] The power of CuAAC is its ability to proceed rapidly at room temperature.[20]

Q3: My reaction is sluggish, and I observe decomposition of my starting materials. What could be the cause?

Probable Cause: This issue can stem from several factors, including catalyst deactivation, inherent instability of your reagents (especially the azide), or inappropriate reaction conditions.

Expert Explanation:

  • Azide Instability: Organic azides are high-energy compounds and can be sensitive to heat, light, and acid.[21][22][23][24] Low molecular weight organic azides, or those with a high nitrogen-to-carbon ratio, can be particularly unstable and potentially explosive.[23] Decomposition can lead to a complex reaction mixture and low yields.

  • Catalyst Issues: The Cu(I) catalyst can be poisoned by certain functional groups or oxidized to inactive Cu(II) if the reducing environment is insufficient. Using certain copper sources like CuI can sometimes lead to unproductive aggregates that tie up the catalyst.[8]

  • Microwave Assistance: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time for side reactions or decomposition to occur.[25]

Recommended Solutions
  • Assess Azide Stability:

    • Safety First: Always handle azides with care. Avoid friction, shock, and heating.[22] Do not use metal spatulas.[22]

    • "Rule of Six": A common safety guideline is that there should be at least six carbon atoms for every energetic group (like an azide) to render the compound relatively safe.[23]

    • Fresh Preparation: If possible, use freshly prepared azide or generate it in situ to avoid decomposition during storage.

  • Optimize Catalyst System:

    • Use a Ligand: An accelerating ligand not only protects the Cu(I) but also increases the reaction rate, which can be crucial for less reactive substrates.[8][11]

    • Choose the Right Copper Source: For most applications, generating Cu(I) in situ from CuSO₄ and sodium ascorbate is reliable and avoids issues associated with halide ions.[2][6]

  • Consider Microwave Synthesis:

    • If your equipment allows, transferring the reaction to a microwave reactor can provide rapid, uniform heating that accelerates the desired cycloaddition significantly, often leading to cleaner reactions and higher yields in a fraction of the time.[25]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when working with azides? A: Azides are energetic compounds and can be toxic.[24] Sodium azide is highly toxic and can react with acids to form the volatile, toxic, and explosive hydrazoic acid (HN₃).[22][26] Heavy metal azides (e.g., lead or copper azide) are shock-sensitive primary explosives.[24][26]

  • Always review the Safety Data Sheet (SDS) for the specific azide you are using.[23]

  • Never mix azides with strong acids unless as part of a controlled reaction protocol.

  • Avoid contact with heavy metals. Do not use metal spatulas for handling solid azides.[22]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q: Can I run the CuAAC reaction open to the air? A: While it is highly recommended to degas your solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative homo-coupling (see Troubleshooting Q1), the use of a sufficient excess of sodium ascorbate can often protect the reaction from atmospheric oxygen.[6] For small-scale reactions and robust substrates, running the reaction "on the bench" without rigorous degassing is often successful, provided ascorbate is present. For sensitive substrates, bioconjugations, or when aiming for the highest possible purity, degassing is critical.

Q: How do I choose the right ligand for my reaction? A: The choice of ligand depends on your solvent system and substrates.

  • For Bioconjugation (Aqueous Media): Water-soluble ligands like THPTA are ideal. They accelerate the reaction and protect biomolecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system.[8]

  • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA ) and its derivatives are highly effective.[6] However, some strongly coordinating ligands can be inhibitory if used in large excess relative to copper, so maintaining a proper ligand:copper ratio (typically 1:1 to 2:1) is important.[9][11]

References

  • Taylor & Francis Online. (n.d.). Homo-Coupling of Terminal Alkynes Using a Simple, Cheap Ni(dppe)Cl2/Ag2O Catalyst System.
  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions.
  • Wikipedia. (n.d.). Azide.
  • Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ).
  • National Institutes of Health. (n.d.). Accessing Skeletal Diversity Using Catalyst Control: Formation of n and n + 1 Macrocyclic Triazole Rings.
  • Unknown Source. (n.d.). Azides.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Triazole Products from "1-Ethynyl-4-dodecyloxybenzene" Reactions.
  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • RSC Publishing. (n.d.). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant.
  • ChemSee. (n.d.). ChemNote: Azides.
  • Benchchem. (n.d.). side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
  • Unknown Source. (1983). Process for making triazoles.
  • Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
  • ResearchGate. (n.d.). Oxidative homo-coupling of alkyne derivatives to form diynes.
  • SciSpace. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface.
  • AAT Bioquest. (2024). What is the mechanism of click chemistry?.
  • Justia Patents. (1978). Purification of triazoles.
  • Benchchem. (n.d.). "addressing regioselectivity issues in triazole synthesis".
  • ResearchGate. (n.d.). Representative green strategies for synthesis of triazoles.
  • PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • PubMed Central. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • PubMed Central. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment.
  • ResearchGate. (2025). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Unknown Source. (2024). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs.
  • National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
  • Benchchem. (n.d.). troubleshooting common issues in 1,2,4-triazole synthesis pathways.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • National Institutes of Health. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications.
  • PubMed. (2012). Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry').
  • ResearchGate. (2025). Copper(I)-Catalyzed Interrupted Click Reaction: Synthesis of Diverse 5-Hetero-Functionalized Triazoles | Request PDF.
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics.

Sources

Optimization

Technical Support Center: Monitoring the Synthesis of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. As a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and yield of Guanazole is paramount. This document provides in-depth troubleshooting for common analytical techniques used to monitor its synthesis, focusing on practical, field-tested solutions to challenges encountered during experimental work.

Introduction to Guanazole Synthesis and Analytical Challenges

Guanazole is a nitrogen-rich heterocyclic compound with significant applications in medicinal chemistry, often serving as a precursor for various bioactive molecules.[1] Its synthesis, typically involving the reaction of dicyandiamide with hydrazine salts, requires careful monitoring to ensure reaction completion, minimize impurity formation, and maximize yield.[2]

The primary analytical challenge in monitoring Guanazole synthesis lies in the polar nature of the starting materials, intermediates, and the final product. This can lead to difficulties in chromatographic separation and potential issues with spectroscopic analysis. This guide will address these challenges by providing detailed protocols and troubleshooting advice for the most commonly employed analytical techniques.

Analytical Workflow for Guanazole Synthesis Monitoring

A robust analytical workflow is essential for successful Guanazole synthesis. The following diagram outlines a typical approach, integrating chromatographic and spectroscopic techniques for comprehensive reaction monitoring.

Guanazole Synthesis Monitoring Workflow cluster_Synthesis Synthesis Stage cluster_Chromatography Chromatographic Analysis cluster_Spectroscopy Spectroscopic Confirmation Reaction_Mixture Reaction Mixture Aliquot TLC Thin Layer Chromatography (TLC) Reaction_Mixture->TLC Initial Check HPLC High-Performance Liquid Chromatography (HPLC) Reaction_Mixture->HPLC Quantitative Monitoring TLC->HPLC Qualitative to Quantitative NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Structural Verification MS Mass Spectrometry (MS) HPLC->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Analysis

Caption: A typical analytical workflow for monitoring Guanazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analytical monitoring of Guanazole synthesis in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantitatively monitoring the progress of the reaction by separating the starting materials, intermediates, and the final product.

FAQ 1: Why am I seeing poor peak shape (tailing or fronting) for my Guanazole peak?

  • Answer: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Guanazole is a polar, basic compound, which can lead to tailing on standard C18 columns due to interactions with residual silanols.

    • Troubleshooting Steps:

      • Column Choice: Consider using a column with low silanol activity or an alternative stationary phase like a C6-phenyl column.[3][4] Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be effective.[5]

      • Mobile Phase pH: Adjusting the mobile phase pH can significantly improve peak shape. For a basic compound like Guanazole, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can protonate the analyte and reduce tailing. For MS compatibility, formic acid is preferred over phosphoric acid.[3]

      • Buffer Concentration: Ensure an adequate buffer concentration to maintain a stable pH throughout the analysis.

      • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

FAQ 2: I'm not getting good separation between my starting materials (e.g., dicyandiamide) and Guanazole. What can I do?

  • Answer: Co-elution is a common problem when dealing with polar compounds.

    • Troubleshooting Steps:

      • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better resolution. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile).

      • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffer systems.

      • Flow Rate: Decreasing the flow rate can sometimes improve separation, although it will increase the run time.

      • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, potentially leading to better separation.

Parameter Recommended Starting Conditions Rationale
Column C18 (low silanol activity) or C6-PhenylMinimizes secondary interactions with polar analytes.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible.[3]
Detection UV at ~200-210 nmGuanazole has a UV absorbance in this range.
Flow Rate 1.0 mL/minA standard starting point for analytical HPLC.
Temperature 25-30 °CProvides stable and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the structure of the synthesized Guanazole and identifying any impurities.

FAQ 3: My ¹H NMR spectrum shows broad peaks for the amine protons. How can I resolve them?

  • Answer: Broadening of N-H protons is often due to hydrogen exchange with residual water in the NMR solvent or quadrupole broadening from the nitrogen atom.

    • Troubleshooting Steps:

      • Use Dry Solvents: Ensure you are using high-quality, dry deuterated solvents (e.g., DMSO-d₆).

      • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H peaks should disappear, confirming their identity.

      • Low Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.

FAQ 4: I see unexpected peaks in my ¹H or ¹³C NMR spectrum. What could they be?

  • Answer: Unexpected peaks can arise from starting materials, intermediates, side products, or solvent impurities.

    • Troubleshooting Steps:

      • Compare with Starting Materials: Run NMR spectra of your starting materials and compare them to the spectrum of your reaction mixture to identify unreacted components.

      • 2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

      • Literature Comparison: Compare your obtained chemical shifts with reported values for Guanazole and potential side products. For 4-amino-4H-1,2,4-triazole derivatives, characteristic triazole proton signals often appear in the δ = 8.20-8.75 ppm region in ¹H NMR.[6] The triazole carbons typically show signals between 147-149 ppm in ¹³C NMR.[6]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized Guanazole.

FAQ 5: I am not able to see the molecular ion peak for Guanazole in my mass spectrum. Why?

  • Answer: The inability to detect the molecular ion can be due to several factors, including ionization technique, instrument settings, or the stability of the molecule.

    • Troubleshooting Steps:

      • Soft Ionization Technique: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and increase the abundance of the molecular ion.

      • Check for Adducts: In ESI, molecules can form adducts with ions from the mobile phase (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Look for peaks corresponding to these adducts.

      • Optimize Instrument Parameters: Optimize parameters such as the capillary voltage, cone voltage, and desolvation temperature to maximize the signal of your target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and effective method to monitor the appearance of key functional groups of the triazole ring and the disappearance of starting material functional groups.

FAQ 6: How can I use FTIR to confirm the formation of the triazole ring?

  • Answer: The formation of the 1,2,4-triazole ring is characterized by the appearance of specific absorption bands.

    • Key Spectral Features:

      • N-H Stretching: Look for N-H stretching vibrations, which can appear in the range of 3100-3400 cm⁻¹.

      • C=N Stretching: The C=N stretching of the triazole ring typically appears in the 1600-1411 cm⁻¹ region.[7]

      • N=N Stretching: The N=N stretching vibration can be observed around 1570-1550 cm⁻¹.[7]

      • Disappearance of Starting Material Peaks: Monitor the disappearance of characteristic peaks from your starting materials (e.g., the nitrile peak from dicyandiamide).

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system.

Sample Preparation for NMR Analysis
  • Take an aliquot from the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often a good choice for polar compounds like Guanazole.

  • Transfer the solution to an NMR tube for analysis.

Concluding Remarks

Effective analytical monitoring is crucial for the successful synthesis of 4H-1,2,4-Triazole-3,4,5-triamine. By understanding the principles behind the analytical techniques and anticipating potential challenges, researchers can efficiently troubleshoot issues and ensure the quality and purity of their final product. This guide provides a foundation for developing robust analytical methods for Guanazole synthesis and can be adapted for other similar chemical transformations.

References

  • SIELC Technologies. Separation of Guanazole on Newcrom R1 HPLC column.
  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • BenchChem.
  • BenchChem. "addressing regioselectivity issues in triazole synthesis".
  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles.
  • National Institutes of Health.
  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • ResearchGate.
  • SciSpace.
  • National Institutes of Health. Synthesis and evaluation of guanazole prodrugs as antineoplastic agents.
  • Google Patents.
  • National Institutes of Health. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazole-Based Energetic Precursors: Synthesis, Characterization, and Performance Analysis

The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance and operational safety.[1] Nitrogen-rich heterocycles, particularly those based on the...

Author: BenchChem Technical Support Team. Date: January 2026

The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance and operational safety.[1] Nitrogen-rich heterocycles, particularly those based on the 1,2,4-triazole framework, have emerged as a cornerstone in the development of next-generation energetic materials.[2][3] Their inherent properties, including high positive heats of formation, high nitrogen content, and significant thermal stability, make them ideal precursors for advanced explosives, propellants, and pyrotechnics.[3][4][5]

This guide provides a comparative analysis of various triazole-based energetic precursors, moving beyond a simple catalog of properties to explain the causal relationships between molecular structure and energetic performance. We will delve into the synthesis strategies, detail the critical characterization protocols, and present a side-by-side comparison of key performance metrics, supported by experimental data from recent literature.

The Triazole Advantage: Why This Heterocycle?

The 1,2,4-triazole ring is a five-membered heterocycle that provides an exceptional backbone for energetic materials.[3] The high concentration of nitrogen atoms contributes to a large positive heat of formation, as the detonation products overwhelmingly favor the formation of highly stable dinitrogen (N₂) gas, releasing substantial energy.[5][6] Furthermore, the aromaticity and stable ring structure of triazoles impart a degree of thermal stability often lacking in other energetic frameworks.[3]

The true versatility of triazoles lies in the ability to tune their energetic properties through the strategic addition of functional groups (explosophores) and by linking rings together.[2] Groups like nitro (-NO₂), nitramino (-NHNO₂), amino (-NH₂), and azido (-N₃) can be introduced to manipulate density, oxygen balance, and sensitivity.[2][7] Fusing triazole rings with other heterocycles, such as pyrazoles or tetrazoles, can further enhance planarity, density, and detonation performance through extended conjugation and hydrogen bonding networks.[1][8]

cluster_Core Core 1,2,4-Triazole Structure cluster_Mods Structural Modifications cluster_Props Resulting Properties core 1,2,4-Triazole Ring func FunctionalGroups (-NO₂, -NH₂, -N₃, -NHNO₂) core->func Functionalization link Linkages & Fused Rings (e.g., Bis-triazole, Pyrazole-triazole) core->link Dimerization/ Fusion perf Energetic Performance (Detonation Velocity, Pressure) func->perf safe Safety & Stability (Thermal Stability, Sensitivity) func->safe link->perf link->safe cluster_Characterization Material Characterization synthesis 1. Synthesis & Purification structure 2. Structural Confirmation (NMR, IR, X-ray Diffraction) synthesis->structure Purity Check density 3. Density Measurement (Gas Pycnometry) structure->density Confirmed Material thermal 4. Thermal Analysis (DSC/TGA) density->thermal Known Density sensitivity 5. Sensitivity Testing (Impact & Friction) thermal->sensitivity Known Stability calculation 6. Performance Calculation (EXPLO5 Software) sensitivity->calculation Known Safety Profile evaluation Final Evaluation (Performance vs. Safety) calculation->evaluation

Caption: Standard experimental workflow for the development of energetic materials.

This protocol provides a generalized approach. Specific reaction conditions (temperature, solvents, reaction times) must be optimized for target molecules.

  • Step 1: Cycloaddition Reaction. A common route involves the reaction of a nitrile with hydrazine to form an amidrazone, which is a key intermediate.

  • Step 2: Ring Closure. The amidrazone is then reacted with a suitable reagent, such as formic acid, to facilitate the closure of the 1,2,4-triazole ring.

  • Step 3: Dimerization/Linking. To form a bis-triazole, a linking agent (e.g., glyoxal) is used to connect two triazole rings.

  • Step 4: Functionalization (Nitration). The bis-triazole backbone is carefully nitrated using a mixed acid (e.g., HNO₃/H₂SO₄) under strictly controlled temperature conditions to introduce nitro groups.

  • Step 5: Purification. The final product is purified through recrystallization from a suitable solvent to achieve high purity, which is critical for consistent performance and safety testing.

  • Scientist's Note (Expertise): The choice of nitrating agent and temperature is critical. Aggressive conditions can lead to ring cleavage or over-nitration, creating unstable and unpredictable byproducts. The slow, dropwise addition of the substrate to the cooled mixed acid is a fundamental safety precaution to manage the exothermic reaction.

Density is a crucial parameter as it directly influences the detonation performance of an explosive. [1]

  • Step 1: Calibration. Calibrate the gas pycnometer (e.g., Anton Paar Ultrapyc 5000) using the provided calibration sphere of a known volume.

  • Step 2: Sample Preparation. Accurately weigh a sample of the purified energetic material (typically 100-500 mg) and place it in the sample chamber.

  • Step 3: Measurement. Seal the chamber and purge it with helium gas multiple times to remove any adsorbed atmospheric gases.

  • Step 4: Data Acquisition. Run the analysis protocol. The instrument will automatically measure the volume of the sample by applying the gas displacement principle (Boyle's Law).

  • Step 5: Calculation. The instrument's software calculates the density by dividing the sample's mass by its measured volume. Perform at least three measurements to ensure reproducibility.

  • Scientist's Note (Trustworthiness): Helium is used as the analysis gas because it is inert and its small atomic size allows it to penetrate fine pores on the material's surface, ensuring a highly accurate volume measurement. [9]

DSC is used to determine the decomposition temperature (Td) and the nature of the decomposition (exothermic or endothermic). [10][11]

  • Step 1: Sample Preparation. Place a small, precisely weighed amount of the material (1-2 mg) into an aluminum or copper crucible.

  • Step 2: Instrument Setup. Place the sample crucible and an empty reference crucible into the DSC cell.

  • Step 3: Thermal Program. Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 5 °C/min). [1]4. Step 4: Data Analysis. The resulting thermogram plots heat flow against temperature. The onset temperature of the first major exothermic peak is typically reported as the decomposition temperature (Td).

  • Scientist's Note (Expertise): A sharp, single exothermic peak indicates a clean, rapid decomposition, which is often desirable for high performance. A broad or multi-peaked exotherm may suggest a complex, multi-stage decomposition process. [2]

Impact sensitivity measures the ease of initiation of a material by a drop-weight impact.

  • Step 1: Sample Preparation. A small amount of the material (approx. 30-40 mg) is placed on the anvil of a drop-hammer apparatus.

  • Step 2: Testing Procedure. A standard weight (e.g., 2.5 kg) is dropped from varying heights onto the sample.

  • Step 3: "Go" vs. "No-Go". The outcome is recorded as a "go" (initiation, evidenced by sound, flash, or smoke) or a "no-go".

  • Step 4: Statistical Analysis. A statistical method (e.g., the Bruceton up-and-down method) is used to determine the height at which there is a 50% probability of initiation (H₅₀). This is then converted to energy in Joules.

  • Scientist's Note (Trustworthiness): This is a statistical test requiring a sufficient number of trials (typically 20-30) to be valid. The reported value represents a probability, not an absolute threshold, emphasizing the stochastic nature of initiation.

Conclusion and Future Outlook

The comparative analysis demonstrates that triazole-based precursors are exceptionally versatile, enabling the design of energetic materials that can outperform traditional benchmarks like RDX in specific, and sometimes multiple, performance categories. [1]Fused heterocyclic systems offer a promising route to high-density, high-performance explosives, while functionalized triazolone and triazole-tetrazole frameworks are leading to a new generation of remarkably insensitive materials. [12][13] The key to future development lies in balancing the often-competing demands of energy and safety. [4]By leveraging the structure-property relationships discussed and employing the rigorous, self-validating experimental workflow outlined, researchers can continue to design and synthesize novel triazole-based compounds tailored for specific applications, from highly brisant military explosives to stable, heat-resistant propellants.

References

  • Review on Energetic Compounds Based on Triazoles.
  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design.
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  • Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acids. Dalton Transactions.
  • Synthesis of High-Nitrogen Energetic Material.
  • Synthesis of High-Nitrogen Energetic M
  • Energetic materials with promising properties: Synthesis and characterization of 4,4′-Bis(5-nitro-1,2,3-2H-triazole)
  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
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  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Crystal Growth & Design.
  • A theoretical studies on the energetic properties of triazole-benzene and triazole-pyridine deriv
  • New energetic materials from triazoles and tetrazines.
  • Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds.
  • Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic m
  • Combination of Energetic Tetrazole and Triazole: Promising Materials with Exceptional Stability and Low Mechanical Sensitivity as Propellants and Gas Generators.
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  • Energetic Material Testing. SGS PSI - Polymer Solutions.
  • Molecular design of energetic tetrazine-triazole deriv
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Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison for the purity validation of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, and compare its performance with alternative analytical techniques, namely Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity in Guanazole

Guanazole is a nitrogen-rich heterocyclic compound with a diverse range of applications, including as a precursor in the synthesis of various pharmaceutical agents. The presence of impurities, which can arise from the synthetic route or degradation, can impact the pharmacological and toxicological profile of the final drug product. Therefore, a highly specific and validated analytical method is imperative for its quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the most widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and robustness. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

A Validated Reversed-Phase HPLC Method for Guanazole

The following protocol outlines a validated HPLC method for the purity determination of Guanazole. The choice of a reversed-phase C18 column is based on its versatility and ability to retain polar compounds like Guanazole when used with an appropriate aqueous mobile phase.

Experimental Protocol: HPLC Purity Validation of Guanazole

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as a phosphate buffer, in an isocratic or gradient elution. For instance, a simple mobile phase can be prepared with acetonitrile and water containing phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Accurately weigh and dissolve the Guanazole sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R2) Guidelines): [2][3]

    • Specificity: Demonstrated through forced degradation studies and analysis of blank samples (diluent).

    • Linearity: Assessed over a concentration range of 0.1 to 1.5 mg/mL.

    • Accuracy: Determined by the recovery of known amounts of Guanazole spiked into a placebo mixture.

    • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

    • Robustness: Assessed by making deliberate small changes to the method parameters (e.g., pH of the mobile phase, column temperature).

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation (ICH Q2(R2)) cluster_Analysis Sample Analysis MD_Start Start MD_Optimization Optimize Chromatographic Conditions MD_Start->MD_Optimization MD_End Final HPLC Method MD_Optimization->MD_End V_Specificity Specificity (Forced Degradation) MD_End->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness A_SamplePrep Sample Preparation V_Robustness->A_SamplePrep A_HPLC_Run HPLC Analysis A_SamplePrep->A_HPLC_Run A_Data Data Processing & Purity Calculation A_HPLC_Run->A_Data

Caption: A workflow for the validation of an HPLC method for purity determination.

Forced Degradation Studies: Ensuring Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[4][5] These studies involve subjecting the API to stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation of Guanazole

  • Acid Hydrolysis: Reflux the Guanazole solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the Guanazole solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the Guanazole solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Guanazole sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the Guanazole solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the main Guanazole peak.

Diagram: Potential Degradation Pathways of Guanazole

Forced_Degradation cluster_Stress Stress Conditions cluster_Products Potential Degradation Products Guanazole 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole) Acid Acid Hydrolysis Guanazole->Acid Base Base Hydrolysis Guanazole->Base Oxidation Oxidation Guanazole->Oxidation Heat Thermal Stress Guanazole->Heat Light Photolytic Stress Guanazole->Light Hydrolysis_Product Ring-Opened Products Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product N-Oxides Oxidation->Oxidation_Product Dimerization_Product Dimers Heat->Dimerization_Product Other_Degradants Other Impurities Light->Other_Degradants

Caption: A conceptual diagram of forced degradation pathways for Guanazole.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer unique advantages and can be used as orthogonal methods for purity confirmation.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules.[6] It offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique for impurity profiling.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) for Guanazole Purity

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 2.5).

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 210 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[7][8] It provides a highly accurate purity assessment based on the integration of NMR signals relative to a certified internal standard.

Experimental Protocol: qNMR for Guanazole Purity

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the Guanazole sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of Guanazole and a signal from the internal standard.

    • Calculate the purity of Guanazole using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Performance Comparison of Analytical Techniques

The following table provides a comparative overview of HPLC, CE, and qNMR for the purity validation of Guanazole.

FeatureHPLC (Reversed-Phase)Capillary Electrophoresis (CZE)Quantitative NMR (qNMR)
Principle Partitioning between a stationary phase and a mobile phase.Differential migration of ions in an electric field.Nuclear spin resonance in a magnetic field.
Selectivity High, based on polarity.Very high, based on charge-to-size ratio.High, based on chemical environment of nuclei.
Sensitivity High (ng to pg range).High (pg to fg range).Moderate (µg to mg range).
Speed Moderate (10-30 min per run).Fast (5-15 min per run).Fast data acquisition, longer sample prep.
Quantitation Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (primary method, uses an internal standard).
Instrumentation Cost Moderate to high.Moderate.High.
Throughput High, with autosamplers.High, with autosamplers.Lower, due to sample preparation.
Strengths Robust, versatile, widely available.High efficiency, low solvent consumption.High accuracy, no need for analyte reference standard.
Limitations May require complex mobile phases for polar compounds.Sensitive to matrix effects, lower sample capacity.Lower sensitivity, requires soluble samples.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole), HPLC stands out as the primary method of choice for routine quality control due to its robustness, high throughput, and established validation protocols. Its ability to separate a wide range of potential impurities makes it indispensable in a pharmaceutical setting.

Capillary Electrophoresis serves as an excellent orthogonal technique , providing a different selectivity that can be crucial for confirming the absence of co-eluting impurities that might be missed by HPLC. Its speed and low solvent consumption are also significant advantages.

Quantitative NMR provides the highest level of confidence in purity assessment , acting as a primary method for the certification of reference standards and for obtaining an accurate, absolute purity value. While its lower sensitivity and higher cost may limit its use in high-throughput screening, its role in definitive purity determination is unparalleled.

Ultimately, a combination of these techniques provides a self-validating system for ensuring the purity of Guanazole. The choice of method will depend on the specific stage of drug development, the required level of accuracy, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers and scientists can make informed decisions to guarantee the quality and safety of their products.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.).
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Validation

A Comparative Guide to High-Performance Energetic Materials Derived from 4H-1,2,4-Triazole-3,4,5-triamine

Introduction: The Quest for Superior Energetic Materials In the ever-evolving field of energetic materials, the pursuit of compounds that offer a superior balance of high performance, low sensitivity, and enhanced therma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Energetic Materials

In the ever-evolving field of energetic materials, the pursuit of compounds that offer a superior balance of high performance, low sensitivity, and enhanced thermal stability is paramount. Nitrogen-rich heterocyclic compounds have emerged as a promising frontier in this endeavor, with their high heats of formation and the generation of voluminous, environmentally benign N₂ gas upon decomposition. Among these, derivatives of 4H-1,2,4-Triazole-3,4,5-triamine, also known as guanazine, represent a particularly compelling class of materials. This guide provides a comprehensive performance comparison of energetic materials derived from this versatile precursor, offering insights into their synthesis, characterization, and potential applications for researchers and scientists in the field.

The 1,2,4-triazole ring serves as an excellent backbone for energetic materials due to its inherent thermal stability and high nitrogen content.[1][2] The addition of three amino groups in the 3, 4, and 5 positions of the triazole ring in guanazine provides multiple sites for functionalization, allowing for the synthesis of a diverse range of energetic derivatives with tailored properties.[3] This guide will delve into the performance characteristics of key derivatives, including azo-linked compounds and energetic salts, providing a comparative analysis against established energetic materials.

Performance Comparison of Guanazine Derivatives

The energetic performance of materials derived from 4H-1,2,4-Triazole-3,4,5-triamine is significantly influenced by the nature of the functional groups introduced and the resulting molecular architecture. Azo-coupling and salt formation are two effective strategies to enhance the energetic properties of the parent guanazine molecule.

Azo-Linked Derivatives: Enhancing Energy and Stability

A noteworthy derivative is 4,4',5,5'-tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT), synthesized through the electrochemical oxidation of guanazine.[3] This azo-linked compound exhibits a remarkable combination of high performance and low sensitivity, making it a promising candidate for various applications. Further nitration of TAABT yields 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole (DNDAABT), a zwitterionic material with a high density and predicted detonation parameters comparable to some of the most powerful explosives.[4]

Energetic Salts: Tailoring Performance through Ion Engineering

The formation of energetic salts by reacting guanazine with various strong acids is another effective approach to tune the performance characteristics. These salts often exhibit desirable properties such as high densities, good thermal stabilities, and impressive detonation velocities and pressures.[5]

Below is a comparative table summarizing the key performance parameters of selected energetic materials derived from 4H-1,2,4-Triazole-3,4,5-triamine, alongside benchmark explosives for context.

CompoundAbbreviationDensity (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Td) (°C)Reference
4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazoleTAABT1.798850 (calculated)33.8 (calculated)>300[3][6]
4,4'-Dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazoleDNDAABT1.889680 (predicted)42.9 (predicted)195[4]
Guanazinium PerchlorateGP1.939270 (calculated)39.5 (calculated)315[5]
Guanazinium DinitramideGDN1.829048 (calculated)30.3 (calculated)209[5]
TrinitrotolueneTNT1.65690019.0240[7]
CyclotrimethylenetrinitramineRDX1.82875034.0204[7]

Experimental Methodologies

The synthesis and characterization of these energetic materials require precise and carefully controlled experimental procedures. Below are representative protocols for the synthesis of key derivatives of 4H-1,2,4-Triazole-3,4,5-triamine.

Synthesis of 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT) via Electrochemical Oxidation

This method provides a green and efficient route to TAABT, avoiding the use of harsh chemical oxidants.[3]

Procedure:

  • Prepare an aqueous solution of 3,4,5-triamino-1,2,4-triazole (guanazine).

  • Utilize a divided electrochemical cell with a platinum anode and a graphite cathode.

  • Apply a constant current density to the solution.

  • The product, TAABT, precipitates out of the solution as a stable, colored solid.

  • Filter, wash with water, and dry the product.

Synthesis_of_TAABT Guanazine 3,4,5-Triamino-1,2,4-triazole (Guanazine) ElectrochemicalCell Electrochemical Oxidation (Aqueous Solution, Pt Anode) Guanazine->ElectrochemicalCell Oxidation TAABT 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT) ElectrochemicalCell->TAABT Azo Coupling

Caption: Electrochemical synthesis of TAABT from guanazine.

Synthesis of Guanazinium Perchlorate (GP)

This protocol describes a straightforward acid-base reaction to form the energetic salt.[5]

Procedure:

  • Dissolve 3,4,5-triamino-1,2,4-triazole (guanazine) in hot water.

  • Slowly add an aqueous solution of perchloric acid to the guanazine solution with stirring.

  • Allow the mixture to cool to room temperature, inducing crystallization of the guanazinium perchlorate salt.

  • Filter the crystalline product, wash with cold water, and dry under vacuum.

Synthesis_of_GP Guanazine 3,4,5-Triamino-1,2,4-triazole (Guanazine) Reaction Acid-Base Reaction (Aqueous Solution) Guanazine->Reaction PerchloricAcid Perchloric Acid (HClO4) PerchloricAcid->Reaction GP Guanazinium Perchlorate (GP) Reaction->GP Salt Formation Molecular_Structures cluster_Guanazine 4H-1,2,4-Triazole-3,4,5-triamine (Guanazine) cluster_TAABT 4,4',5,5'-Tetraamino-3,3'-azo-bis-1,2,4-triazole (TAABT) G G T [Structure of TAABT - Two guanazine rings linked by an N=N bond]

Caption: Molecular structures of Guanazine and TAABT. (Note: A placeholder is used for the TAABT structure as a complex chemical drawing is not feasible in DOT language. In a full publication, a proper chemical structure image would be inserted here.)

Conclusion and Future Outlook

Energetic materials derived from 4H-1,2,4-Triazole-3,4,5-triamine demonstrate significant potential as next-generation high-performance explosives and propellants. The versatility of the guanazine precursor allows for the synthesis of a wide array of derivatives with tunable energetic properties. Azo-linked compounds like TAABT and its derivatives offer an excellent balance of energy and stability, while energetic salts provide a means to fine-tune performance characteristics for specific applications.

Future research in this area should focus on the development of novel synthetic methodologies to access more complex derivatives, including fused-ring systems incorporating the guanazine moiety. Further investigation into the relationship between molecular structure and sensitivity is crucial for designing safer and more reliable energetic materials. The continued exploration of this fascinating class of compounds holds the key to unlocking new frontiers in energetic materials science.

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  • He, C., et al. (2018). Synthesis and Characterization of 4-(1,2,4-Triazole-5-yl)furazan Derivatives as High-Performance Insensitive Energetic Materials. Chemistry, 24(41), 10488–10497.
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  • 4-Amino-3-hydrazino-1,2,4-triazole: a Precursor for the Preparation of Divalent Energetic Materials | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Detonation velocity and detonation pressure of the explosives according... | Download Table - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide: 4H-1,2,4-Triazole-3,4,5-triamine Derivatives vs. Traditional Energetic Materials

Executive Summary For decades, the field of energetic materials has been dominated by nitroaromatics and nitramines such as TNT, RDX, and HMX. While undeniably effective, these traditional materials present persistent ch...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, the field of energetic materials has been dominated by nitroaromatics and nitramines such as TNT, RDX, and HMX. While undeniably effective, these traditional materials present persistent challenges related to handling sensitivity, environmental toxicity, and performance ceilings. In response, the scientific community has turned its focus to nitrogen-rich heterocyclic compounds, which represent a paradigm shift in energetic material design. This guide provides an in-depth comparison of an exemplary class of these next-generation compounds—4H-1,2,4-Triazole-3,4,5-triamine (also known as guanazine) derivatives—with their traditional counterparts. We will explore the fundamental chemical principles that grant these materials their unique properties, present comparative performance data, and detail the standardized protocols essential for their evaluation. The evidence suggests that triazole derivatives offer a compelling combination of high performance, often comparable to RDX, with markedly improved thermal stability and significantly lower sensitivity to mechanical stimuli, heralding a new era of safer, high-performance energetic materials.[1][2]

Introduction: The Imperative for Advanced Energetic Materials

The development of energetic materials is driven by a continuous search for compounds that can release large amounts of energy in a rapid, controllable manner.[3] Traditional explosives like Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetetranitramine (HMX) have been the bedrock of military and industrial applications for over a century. Their efficacy is derived from the oxidation of a carbon-based molecular backbone by nitro (-NO₂) groups, releasing energy and gaseous products.[4]

However, the reliance on this chemistry is not without significant drawbacks:

  • Sensitivity: The presence of nitro groups can render molecules highly sensitive to accidental initiation by impact, friction, or electrostatic discharge, posing substantial risks during manufacturing, transport, and handling.[5]

  • Toxicity: The manufacturing precursors and decomposition products of traditional explosives, such as RDX, are often toxic and environmentally persistent, leading to significant contamination concerns.[6]

  • Performance Limits: While powerful, there is a constant demand for materials with even higher energy density and detonation performance to meet the requirements of advanced applications.[7]

This has catalyzed research into high-nitrogen energetic materials, which derive their energy primarily from high positive heats of formation rather than oxidation.[8][9] By constructing molecules with a high concentration of N-N and C-N bonds, such as those in triazole and tetrazole rings, a vast amount of chemical energy is stored.[10][11] Upon decomposition, these molecules release the exceptionally stable dinitrogen (N₂) gas, a thermodynamically favored process that results in a massive and rapid energy release.[8] Derivatives of 4H-1,2,4-Triazole-3,4,5-triamine are at the forefront of this research, offering a unique molecular framework for building safer and more powerful energetic materials.[1]

Molecular Design and Synthetic Rationale

The strategic advantage of nitrogen-rich heterocycles lies in their fundamental chemistry. Unlike traditional explosives that rely on an internal fuel (carbon) and oxidizer (nitro groups), high-nitrogen compounds are inherently energetic "building blocks."

The core principle is the maximization of nitrogen content. The formation of the N≡N triple bond in dinitrogen gas is one of the most exothermic processes in chemistry. By designing molecules rich in nitrogen-nitrogen single and double bonds, we create a high-energy system that releases its stored potential upon collapsing into the low-energy, highly stable N₂ state. This results in a high positive enthalpy of formation and a large volume of gaseous products, which are key determinants of explosive power.[3][12] Furthermore, the extensive hydrogen bonding networks often found in the crystal structures of these compounds contribute to higher densities and enhanced thermal stability.[13][14]

Caption: Fig 1. Conceptual diagram comparing the decomposition of traditional vs. nitrogen-rich energetic materials.

General Synthetic Pathway

The synthesis of 4H-1,2,4-triazole derivatives often begins with commercially available starting materials, proceeding through multi-step reactions. For instance, 3,4,5-triamino-4H-1,2,4-triazole (guanazine) can be prepared from thiosemicarbazide.[15] Further derivatization can be achieved through condensation with aldehydes or other functionalization reactions to produce a wide array of energetic compounds with tailored properties.[16][17][18][19] The choice of synthetic route is critical, aiming for high yields, safety, and scalability—key factors for the practical application of any new energetic material.[20]

Comparative Performance and Safety Analysis

The true measure of an energetic material lies in its performance and safety characteristics. The following table summarizes key experimental data for representative 4H-1,2,4-triazole derivatives compared to standard military explosives.

Causality Behind the Metrics:

  • Density (ρ): Higher density packs more energy into a smaller volume, which is directly correlated with higher detonation pressure and velocity.[3]

  • Detonation Velocity (Vd): The speed at which the detonation shockwave travels through the material. A primary indicator of performance and brisance (shattering effect).[21]

  • Detonation Pressure (P): The pressure exerted at the detonation front, crucial for applications like rock blasting or armor penetration.[22]

  • Decomposition Temp. (Td): The temperature at which the material begins to rapidly decompose. A higher Td indicates greater thermal stability, which is vital for safe storage and handling.[23]

  • Impact/Friction Sensitivity (IS/FS): Measures the energy (Joules) or force (Newtons) required to initiate the material via mechanical stimuli. Higher values signify a less sensitive, and therefore safer, material.[1]

CompoundChemical FormulaDensity (ρ) (g/cm³)Detonation Velocity (Vd) (m/s)Detonation Pressure (P) (GPa)Decomp. Temp. (Td) (°C)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)
Traditional Materials
TNTC₇H₅N₃O₆1.656,900[21]19.5[22]29515[1]353[1]
RDXC₃H₆N₆O₆1.828,750[21]34.9[24]239[22]7.4[22]120[22]
HMXC₄H₈N₈O₈1.919,100[21]39.2[24]2807.4[22]112[22]
Triazole Derivatives
TMT¹C₄H₇N₁₁1.718,417[1]29.5262> 40[1]> 360[1]
ABDNT²C₄N₁₄O₈1.939,490[22]42.4[22]262[22]15[22]> 360[22]
Salt of MDTDA³C₅H₁₀N₁₀·2ClO₄1.868,990[13]28.2[13]258--
N3-3⁴C₄H₄N₁₂O₂1.859,341[14]-302[14]--

¹ 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine[1] ² 1,1′-azobis(3,5-dinitro-1,2,4-triazole)[22] ³ Perchlorate salt of 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine)[13] ⁴ A triazole-tetrazole system derivative[14] Note: Dashes (-) indicate data not readily available in the cited sources.

Analysis of Comparative Data

The data clearly illustrates the potential of 4H-1,2,4-triazole derivatives. Compounds like ABDNT and the salt of MDTDA exhibit detonation velocities and pressures that are superior to RDX and rival HMX.[13][22] Perhaps most strikingly, compounds such as TMT demonstrate this high performance while being remarkably insensitive to impact (>40 J) and friction (>360 N), making them significantly safer than both RDX and HMX.[1] This combination of high energy and low sensitivity is the "holy grail" in energetic materials research and underscores the value of the high-nitrogen heterocyclic approach.

Standardized Experimental Protocols

To ensure data is reliable and comparable across different studies, standardized testing methodologies are paramount. These protocols form a self-validating system for characterizing any new energetic compound.

Protocol 1: Thermal Stability via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[25] It is a cornerstone technique for determining the thermal stability of energetic materials by identifying the onset temperature of decomposition and the energy released.[26][27]

Methodology:

  • Sample Preparation: Accurately weigh 0.5-1.5 mg of the energetic material into a sample pan (typically aluminum or gold-plated copper for compatibility).

  • Encapsulation: Hermetically seal the pan to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

  • Thermal Program: Heat the cell at a constant rate, commonly 5 or 10 °C/min, under an inert atmosphere (e.g., nitrogen gas flow).[22]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: The resulting thermogram will show an exothermic peak. The onset temperature of this peak is taken as the initiation of decomposition, and the peak maximum represents the point of maximum decomposition rate.[23][28]

Protocol 2: Friction Sensitivity via BAM Friction Test

Principle: The BAM (Bundesanstalt für Materialforschung) friction test determines a material's sensitivity to initiation by frictional stimuli.[29] It is a critical safety test required for the classification and handling of explosives.

Caption: Fig 2. Standard Workflow for the BAM Friction Test.

Methodology:

  • Sample Preparation: A small, standardized volume (approx. 10 mm³) of the test material is placed on a rough porcelain plate.[30]

  • Apparatus Setup: The plate is secured on a sliding carriage. A weighted lever arm lowers a stationary porcelain pin onto the sample.[31]

  • Load Application: A specific load (force) is applied to the pin, starting from a low value and increasing incrementally. Loads can range from 5 N up to 360 N.[29]

  • Test Execution: A motor drives the carriage, moving the plate back and forth under the pin over a distance of 10 mm, subjecting the sample to friction.[30]

  • Observation: The operator observes for any sign of reaction, which can include an audible report, a spark or flash, or smoke/odor.[31]

  • Determination of Sensitivity: The test is repeated multiple times at each load level. The friction sensitivity is reported as the lowest load at which a positive reaction occurs in at least one out of six trials.[30] A higher value indicates lower sensitivity.

Conclusion and Future Outlook

The evidence strongly supports the development of 4H-1,2,4-triazole-3,4,5-triamine derivatives as viable next-generation energetic materials. They frequently exhibit detonation performance on par with or exceeding that of RDX while offering a vastly superior safety profile, characterized by low sensitivity to impact and friction.[1] Their "green" decomposition, which produces primarily nitrogen gas, is a significant environmental advantage over traditional carbon-based explosives.[32]

Challenges remain, particularly in developing cost-effective and scalable synthetic routes to enable widespread industrial and military adoption.[14] However, the fundamental advantages are clear. Continued research into the synthesis of novel triazole and tetrazole frameworks, the formation of energetic salts, and the optimization of molecular structures promises to yield even more advanced materials.[2][6] These nitrogen-rich compounds are not merely incremental improvements; they represent a fundamental shift in the design of energetic materials, paving the way for a future of safer, more powerful, and environmentally benign technologies.

References

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  • Wurzenberger, M. H., et al. (2022). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole. Dalton Transactions. Retrieved from [Link]

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Validation

The Gold Standard and Its Contenders: A Comparative Guide to the Structural Validation of 4H-1,2,4-Triazole-3,4,5-triamine Derivatives

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, recognized for its role in a multitude of pharmacologically active agents.[1] Specifically, derivatives of 4H-1,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, recognized for its role in a multitude of pharmacologically active agents.[1] Specifically, derivatives of 4H-1,2,4-Triazole-3,4,5-triamine represent a class of molecules with significant potential, demanding rigorous and unambiguous structural validation to understand their bioactivity and guide further development. This guide provides an in-depth comparison of the premier technique for structural elucidation, single-crystal X-ray crystallography, with essential spectroscopic and computational alternatives. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Indisputable Proof: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[2] It provides a precise and accurate measurement of molecular dimensions, offering an unparalleled, unambiguous depiction of bond lengths, bond angles, and stereochemistry.[3] For novel 4H-1,2,4-triazole-3,4,5-triamine derivatives, obtaining a crystal structure is the gold standard for validating a synthetic pathway and confirming the absolute structure.

The power of SCXRD lies in its ability to generate a detailed electron density map of the molecule within a crystal lattice.[4] However, the journey to this definitive structure is predicated on the successful growth of a high-quality single crystal, a process that can be a significant experimental bottleneck.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The path from a synthesized powder to a refined crystal structure is a multi-step process demanding patience and precision.

Step 1: Crystal Growth - The Art of Nucleation

The formation of a diffraction-quality single crystal (typically >0.1 mm) is the most critical and often challenging step.[6] The choice of solvent and technique is paramount and is guided by the solubility and stability of the triazole derivative.

  • Causality: The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. Slow cooling or slow solvent evaporation allows molecules sufficient time to align into a low-energy, highly ordered crystal lattice.[7] N-heterocyclic compounds, like triazoles, often benefit from polar organic solvents that can engage in hydrogen bonding, which helps to stabilize the crystal packing.[8]

  • Methodologies:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) to near saturation.[8] Loosely cap the vial to allow the solvent to evaporate over several days to weeks.[9]

    • Solvent Diffusion (Layering): Create a solution of the compound in a dense solvent in which it is soluble (e.g., DMF). Carefully layer a less dense, miscible "anti-solvent" in which the compound is insoluble (e.g., diethyl ether) on top.[10] Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container to allow it to cool to room temperature over several hours or days, promoting the growth of large, well-defined crystals.[7]

G cluster_prep Crystal Growth A Dissolve Triazole Derivative in Appropriate Solvent B Create Supersaturated Solution A->B Heating / Add more solute C Induce Slow Precipitation B->C Slow Evaporation / Solvent Diffusion / Slow Cooling D High-Quality Single Crystal C->D

Caption: Workflow for growing single crystals of triazole derivatives.

Step 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays in a diffractometer.[11]

  • Causality: The regular arrangement of atoms in the crystal diffracts the X-rays in a specific, predictable pattern of spots.[5] By rotating the crystal, a complete three-dimensional diffraction pattern is collected. The intensities and positions of these spots contain the information needed to calculate the electron density and, subsequently, the atomic positions.

  • Methodology:

    • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibration and radiation damage.[6]

    • Data Collection: The crystal is placed in a single-crystal diffractometer (commonly using Cu Kα or Mo Kα radiation). The instrument rotates the crystal through a series of angles, collecting diffraction images at each step.[11][12]

    • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (like direct methods) to generate an initial model of the atomic arrangement.[6]

    • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[11][13] The quality of the final structure is assessed using metrics like the R-factor.[14]

G A Mount Single Crystal B Expose to X-ray Beam in Diffractometer A->B C Collect Diffraction Pattern B->C D Process Data (Unit Cell, Space Group) C->D E Solve Structure (Direct Methods) D->E F Refine Atomic Positions E->F Least-Squares Minimization G Final 3D Structure F->G Validation (R-factor) G cluster_exp Experimental Techniques cluster_comp Computational cluster_info Structural Information XRD X-ray Crystallography DFT DFT Modeling XRD->DFT Validation AbsStruct Absolute 3D Structure XRD->AbsStruct Definitive NMR NMR Spectroscopy NMR->DFT Validation Connectivity Atomic Connectivity NMR->Connectivity Primary Conformation Conformational Analysis NMR->Conformation MS Mass Spectrometry MS->DFT Validation MolWeight Molecular Weight MS->MolWeight Primary DFT->Connectivity Confirmatory DFT->Conformation Predictive

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Novel 1,2,4-Triazole Compounds

Introduction: The Crucial Role of 1,2,4-Triazoles and the Imperative of Structural Integrity The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of 1,2,4-Triazoles and the Imperative of Structural Integrity

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] Compounds such as the antifungal agents Fluconazole and Itraconazole, and the anticancer drug Letrozole, highlight the pharmacological significance of this heterocyclic system.[1][4]

This guide provides an in-depth comparison of the essential analytical techniques used to validate the structure of novel 1,2,4-triazole compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals.

The Orthogonal Validation Strategy: A Mandate for Confidence

The core principle of robust structural validation is the use of orthogonal techniques—independent analytical methods that probe different physical properties of the molecule. Relying on a single piece of data, such as a molecular weight from mass spectrometry, is insufficient and fraught with risk. A confident structural assignment is only achieved when multiple, complementary lines of evidence converge on a single, unambiguous structure. This multi-faceted approach ensures that the determined structure is a true representation of the molecule's connectivity and stereochemistry.

cluster_workflow Orthogonal Validation Workflow Synthesis Newly Synthesized 1,2,4-Triazole Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Primary_Validation Primary Validation (NMR & MS) Purification->Primary_Validation Initial structural hypothesis Purity_Check Purity Assessment (e.g., HPLC, Elemental Analysis) Primary_Validation->Purity_Check Validated_Structure Validated Structure & SAR Studies Primary_Validation->Validated_Structure If data is unambiguous and matches hypothesis Definitive_Validation Definitive Validation (X-ray Crystallography) Purity_Check->Definitive_Validation If single crystal is obtained & absolute proof is needed Definitive_Validation->Validated_Structure Gold-standard confirmation

Caption: The Orthogonal Validation Workflow for novel compounds.

Primary Validation Techniques: The Essential First Pass

For any newly synthesized organic compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the indispensable first-line techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR should be performed.

  • Expertise & Causality: We don't just run NMR to get a spectrum; we use it to test a hypothesis. For a 1,2,4-triazole, we are looking for specific signals that confirm the presence of the heterocyclic ring and its substitution pattern. The chemical shifts of the triazole ring protons (¹H NMR) and carbons (¹³C NMR) are characteristic and highly sensitive to the electronic environment created by the substituents.[5][6] For example, the C-H proton of an unsubstituted 1H-1,2,4-triazole ring typically appears as a singlet at a downfield chemical shift (around 8-9 ppm) due to the deshielding effect of the electronegative nitrogen atoms.[4][7] The presence and integration of this signal, or its absence in a fully substituted triazole, provides immediate, critical information.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals. DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocycles.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6] For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for establishing proton-proton and proton-carbon connectivities, respectively.[8]

  • Spectral Analysis:

    • ¹H NMR: Analyze chemical shifts, integration (proton count), and multiplicity (splitting patterns) to identify the different types of protons and their neighboring environments.

    • ¹³C NMR: Identify the number of unique carbon environments. The chemical shifts for the triazole ring carbons are typically found in the 140-160 ppm range.[6][9]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the molecular weight of the compound, offering a direct check against the expected molecular formula. Furthermore, the fragmentation pattern can serve as a molecular fingerprint, providing evidence for the proposed structure.

  • Expertise & Causality: The choice of ionization technique is crucial as it dictates the amount of fragmentation observed.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[10] This is the preferred method for unequivocally determining the molecular weight of the parent compound.

    • Electron Ionization (EI): A "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[10] While the molecular ion peak may be weak or absent, the resulting fragments provide rich structural information. For 1,2,4-triazoles, a characteristic fragmentation pathway under EI involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[10]

cluster_fragmentation Common EI-MS Fragmentation of 1,2,4-Triazole Ring M [M]⁺ F1 [M - N₂]⁺ (Nitrilium ion) M->F1 Loss of N₂ F2 [M - HCN]⁺ M->F2 Loss of HCN

Caption: Generalized EI-MS fragmentation of the 1,2,4-triazole ring.[10]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source is standard.[10]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 50 mm, <5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.

    • Flow Rate: 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ion Source: ESI, typically in positive ion mode for nitrogenous bases like triazoles.

    • Scan Range: A wide range (e.g., m/z 100–1000) to ensure capture of the molecular ion.

    • Data Analysis: Compare the observed m/z of the most abundant ion with the calculated exact mass of the expected protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) can provide mass accuracy to within 5 ppm, allowing for confident molecular formula determination.[11]

Definitive Structural Elucidation: The Gold Standard

While NMR and MS provide powerful evidence, they infer connectivity. For absolute, undeniable proof of structure, especially for publications, patent filings, or when dealing with unexpected reaction outcomes, a "gold standard" method is required.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

X-ray crystallography is the only technique that provides a direct, three-dimensional map of the atomic positions within a molecule. It definitively establishes not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.[12]

  • Expertise & Causality: This technique is employed when the data from NMR and MS are ambiguous or when the absolute stereochemistry of a chiral center needs to be determined. The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction. The resulting crystal structure provides unequivocal proof of the triazole ring's substitution pattern and the overall molecular architecture.[13][14][15]

  • Crystal Growth: This is the most critical and often challenging step. It involves slowly crystallizing the purified compound from a variety of solvents or solvent mixtures. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibration. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[13][15] The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final, precise 3D structure.

Comparative Data: Crystallographic Parameters of 1,2,4-Triazole Derivatives

The data obtained from X-ray crystallography is highly quantitative and allows for direct comparison with other known structures.

Compound IdentifierChemical FormulaCrystal SystemSpace GroupKey Geometric FeatureReference
Compound 1 C₁₀H₉N₅SMonoclinicP2₁Triazole and indole rings twisted by 4.94–7.22°[12][15]
Compound 2 C₁₇H₁₅N₃OCl₂MonoclinicP2(1)/nExtensive 3D network due to π-π interactions[13]
Compound 3 C₁₈H₁₄BrN₅STriclinicP-1Triazole and indole rings twisted by 12.65°[12][15]
Compound 4 C₁₈H₂₀N₄OMonoclinicP2₁/cStabilized by C–H···O intermolecular contacts[14]

This table summarizes representative data from published structures to illustrate the type of information generated.

Conclusion: An Integrated Approach to Certainty

The structural validation of novel 1,2,4-triazole compounds is a systematic process that relies on the convergence of data from orthogonal analytical techniques. The initial hypothesis, born from the synthetic route, is first tested using the powerful combination of NMR spectroscopy and mass spectrometry . These primary methods confirm the molecular framework and mass. For absolute proof, particularly for novel scaffolds or when ambiguity exists, single-crystal X-ray crystallography provides the definitive and unassailable 3D structure. By judiciously applying this integrated workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of the next generation of 1,2,4-triazole-based therapeutics.

References

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (No Date). PMC. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (No Date). PMC. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (No Date). PMC. [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (No Date). Phaem. [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (No Date). PMC. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (No Date). ISRES. [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (2019). PubMed. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012). Bentham Science Publishers. [Link]

  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. (No Date). ResearchGate. [Link]

  • Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. (2012). Asian Journal of Chemistry. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (No Date). National Chemical Laboratory. [Link]

  • Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. (1967). UNT Digital Library. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PMC. [Link]

  • Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (2019). ResearchGate. [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). ResearchGate. [Link]

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  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (No Date). PubMed. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2023). Al-Nahrain Journal of Science. [Link]

  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2023). ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (No Date). MDPI. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Applicable Chemistry. [Link]

  • Mass spectra of some 1,2,4-triazoles. (1991). Semantic Scholar. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (No Date). Iraqi Journal of Science. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (No Date). American Chemical Society. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Impact and Friction Sensitivity of Triazole-Based Explosives

Introduction: The Rise of Triazoles and the Imperative of Safety In the field of energetic materials, the quest for compounds that offer both high performance and enhanced safety is relentless. Triazole-based explosives...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Triazoles and the Imperative of Safety

In the field of energetic materials, the quest for compounds that offer both high performance and enhanced safety is relentless. Triazole-based explosives have emerged as a prominent class of materials poised to meet this challenge, offering a favorable balance between energy output and stability that often surpasses traditional explosives like RDX and HMX.[1] The five-membered aromatic ring of 1,2,4-triazole, rich in nitrogen, provides a robust and thermally stable backbone for constructing high-energy-density materials.[2] However, the performance of an explosive is only as valuable as its safety profile. Before any new energetic material can be considered for practical application, its response to accidental mechanical stimuli—namely impact and friction—must be rigorously quantified.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, standard methodologies, and comparative data for assessing the impact and friction sensitivity of triazole-based explosives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for industry-standard tests, and explore the critical structure-sensitivity relationships that govern the behavior of these advanced materials.

Chapter 1: Fundamentals of Mechanical Sensitivity

The sensitivity of an energetic material describes its propensity to initiate a decomposition reaction when subjected to an external stimulus.[3] For impact and friction, this initiation is primarily a thermal process, driven by the rapid conversion of mechanical energy into localized heat. This energy concentration creates "hot spots," microscopic regions where the temperature rises sufficiently to trigger the initial exothermic decomposition, which can then propagate into a full-scale detonation. Understanding and quantifying the minimum energy required to create these hot spots is the fundamental goal of sensitivity testing.[4] The lower the required energy, the more sensitive the material.

Chapter 2: Impact Sensitivity Assessment

Impact sensitivity testing measures the response of an explosive to the energy transferred from a falling weight.[5] This simulates accidental scenarios such as dropping a container of the material or the impact of equipment during processing.[6] The most widely accepted method for this assessment is the BAM Fallhammer test, which provides a standardized measure of the impact energy required for initiation.[7][8]

Principle and Apparatus: The BAM Fallhammer

The BAM Fallhammer apparatus consists of a solid base, a guiding rail, an anvil where the sample is placed, and a series of standardized drop weights (e.g., 1 kg, 5 kg, 10 kg).[9] The weight is raised to a specific height and dropped, striking a steel striker that is in contact with the confined explosive sample. The impact energy is calculated in Joules (J) based on the mass of the weight and the drop height. The goal is to determine the H₅₀ value, which is the drop height from which there is a 50% probability of causing an initiation.[10]

Experimental Protocol: BAM Fallhammer Test (UN Test 3(a)(ii))

This protocol outlines the standardized "up-and-down" method to determine the H₅₀ value.

  • Sample Preparation: A small, measured amount of the explosive powder (typically around 40 mm³) is carefully loaded into the testing apparatus assembly, which consists of two concentric steel rings and a steel striker pin.

  • Apparatus Setup: The sample assembly is placed on the anvil. A drop weight of a specified mass (e.g., 5 kg) is selected.

  • Initial Height Determination: For an unknown material, an initial trial is performed at a height estimated to not cause a reaction. For subsequent tests, the height is determined by the result of the previous trial.

  • Test Execution: The weight is raised to the designated height and released remotely.[9] The operator observes for any sign of initiation.

  • Result Assessment: A "go" (a reaction) is defined as any audible report, flash, or visible evidence of decomposition (smoke or charring).[4] A "no-go" is the absence of these phenomena.

  • Height Adjustment (Up-and-Down Method):

    • If a "go" occurs, the next test is performed at a lower height (decreasing the step).

    • If a "no-go" occurs, the next test is performed at a higher height (increasing the step).

  • Data Analysis: This process is repeated for a statistically significant number of trials (typically 25-50). The H₅₀ value and the corresponding impact energy in Joules are then calculated from the series of "go" and "no-go" results using statistical methods like the Bruceton analysis.[11]

G cluster_prep Preparation cluster_test Testing Cycle cluster_analysis Analysis & Iteration prep_sample Prepare Sample (40 mm³) place_sample Place Assembly on Anvil prep_sample->place_sample select_height Select Drop Height place_sample->select_height drop_weight Release Drop Weight select_height->drop_weight observe Observe for Reaction drop_weight->observe go Reaction ('Go') observe->go Yes no_go No Reaction ('No-Go') observe->no_go No decrease_h Decrease Height for Next Trial go->decrease_h calc_h50 Calculate H₅₀ (Joules) After Sufficient Trials go->calc_h50 increase_h Increase Height for Next Trial no_go->increase_h no_go->calc_h50 decrease_h->select_height increase_h->select_height

Workflow for BAM Fallhammer Impact Sensitivity Test.

Chapter 3: Friction Sensitivity Assessment

Friction sensitivity testing evaluates the response of an explosive to the energy generated by rubbing between two surfaces.[12] This is a critical safety parameter, as friction is a common hazard in manufacturing, transport, and handling where explosive powders may be subjected to shearing forces.[13] The standard apparatus for this measurement is the BAM Friction Tester.[14]

Principle and Apparatus: The BAM Friction Tester

The BAM Friction Apparatus consists of a fixed porcelain pin and a movable porcelain plate, both with standardized surface roughness.[12][15] A sample of the explosive is placed on the plate, and a weighted loading arm presses the pin onto the sample with a specific, adjustable force. An electric motor then drags the plate under the pin for a set distance (e.g., 10 mm forward and back).[15] The test determines the lowest load (in Newtons, N) at which an initiation event occurs.

Experimental Protocol: BAM Friction Test (UN Test 3(b)(i))
  • Sample Preparation: A small volume of the test substance (approx. 10 mm³) is placed on the porcelain plate.[16]

  • Apparatus Setup: The porcelain plate is secured to the sliding carriage. The porcelain pin is fixed in its holder on the loading arm.

  • Load Application: A weight is placed on the loading arm to apply a specific, calculated force on the pin.[17] For an unknown material, a low starting load is used.

  • Test Execution: The motor is activated, causing the plate to move once back and forth beneath the pin.[18] The test is typically conducted in a darkened room to aid observation.

  • Result Assessment: A "go" is defined by an audible report (crackling), a spark/flash, or smoke/flame.[18] Odor or discoloration alone is not considered a positive result.

  • Load Adjustment: The test is performed in a series of trials. The goal is to find the limiting friction load, which is the lowest load at which a "go" is observed in at least 1 out of 6 trials.

  • Data Analysis: The result is reported as the friction load in Newtons (N). A material that does not react at the maximum load of the machine (typically 360 N) is reported as ">360 N".

G cluster_prep Preparation cluster_test Testing Cycle cluster_analysis Analysis & Iteration prep_sample Prepare Sample (10 mm³) place_sample Place Sample on Porcelain Plate prep_sample->place_sample apply_load Apply Load via Weighted Arm place_sample->apply_load move_plate Move Plate Under Pin apply_load->move_plate observe Observe for Reaction move_plate->observe go Reaction ('Go') observe->go Yes no_go No Reaction ('No-Go') observe->no_go No record_result Record Result (Newtons) Determine Limiting Load go->record_result no_go->apply_load Adjust Load & Repeat no_go->record_result

Workflow for BAM Friction Sensitivity Test.

Chapter 4: Comparative Performance of Triazole-Based Explosives

A key advantage of many triazole-based explosives is their remarkable insensitivity compared to conventional benchmarks like RDX and HMX. The following table summarizes experimental sensitivity data for several notable triazole derivatives, providing a direct comparison to established energetic materials. It is critical to note that higher values for Impact Sensitivity (IS) and Friction Sensitivity (FS) indicate a less sensitive, and therefore safer, material.

Compound NameAbbreviationImpact Sensitivity (IS)Friction Sensitivity (FS)
Benchmark Explosives
Trinitrotoluene[19]TNT15 J353 N
Cyclotrimethylenetrinitramine[20][21]RDX7.5 J120 N
Cyclotetramethylenetetranitramine[22]HMX7.4 J120 N
Triazole-Based Explosives
4-amino-3,7-dinitro-[12][14][23]triazolo[5,1-c][12][14][23]triazine[24]TTX>40 J>360 N
3-nitro-[12][14][23]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine[25][26]TTNA>40 J>360 N
Zwitterionic Pyrazole-Triazole Derivative (Cpd 3)[1][27]->40 J-
Fused Triazole-Triazine Derivative (Cpd 8)[28]->40 J>360 N
Trinitro-pyrazolo-triazole Derivative (Cpd 12)[29]TNPT35 J180 N
Triazole Salt (Cpd 2)[21]-30 J252 N
Fused Triazolo-Pyridazine (Cpd 1)[30]-20 J>360 N

Chapter 5: Structure-Sensitivity Relationships: The 'Why' Behind Insensitivity

The superior insensitivity of many triazole-based explosives is not arbitrary; it is a direct consequence of their molecular and crystal structures. Understanding these relationships is paramount for the rational design of new, safer energetic materials.

  • High Nitrogen Content and Aromaticity: The triazole ring is inherently stable due to its aromaticity and high nitrogen content, which results in a high heat of formation. This stability means more energy is required to initiate its decomposition compared to less stable structures.

  • Intermolecular Hydrogen Bonding: The presence of functional groups like amino (-NH2) allows for extensive networks of intermolecular hydrogen bonds. These bonds act like a molecular "scaffolding," holding the crystal lattice together more tightly and requiring more energy to disrupt, thus increasing insensitivity.[31]

  • Introduction of N-Oxide Groups: Incorporating N-oxide groups can be a powerful strategy. It often increases the density and oxygen balance (enhancing performance) while simultaneously reducing sensitivity. The N-oxide bond can participate in unique bonding interactions that stabilize the molecule.[32][33]

  • Planarity and π-π Stacking: Many advanced triazole derivatives are designed to be planar molecules. This planarity promotes efficient crystal packing through π-π stacking interactions, which adds to the overall stability of the crystal lattice and reduces sensitivity.[24][26]

Key structural features that reduce mechanical sensitivity.

Conclusion

The assessment of impact and friction sensitivity through standardized methods like the BAM Fallhammer and Friction tests is a non-negotiable step in the development of any energetic material. For triazole-based explosives, these tests consistently demonstrate their primary advantage: a significant reduction in sensitivity compared to legacy explosives like RDX and HMX. This enhanced safety, rooted in specific structural features like hydrogen bonding and ring stability, allows for the design of high-performance materials that are safer to handle, transport, and deploy. As research continues, the principles and protocols outlined in this guide will remain fundamental to the discovery of the next generation of advanced, insensitive energetic materials.

References

  • Combining 1,2,4-triazole and pyrazole frameworks for new insensitive energetic materials. New Journal of Chemistry (RSC Publishing). Available at: [Link]

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  • Triazole-Based Tricyclic Energetics: High Performance With Tuned Insensitivity. PubMed. Available at: [Link]

  • BAM Friction Test Apparatus. UTEC Corporation. Available at: [Link]

  • How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test. YouTube. Available at: [Link]

  • Synthesis and Properties of 1,2,4-Triazol-3-one-Based Energetic Compounds. Chemistry – An Asian Journal. Available at: [Link]

  • OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. Wiley Online Library. Available at: [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

  • Synthesis and Properties of Trinitromethyl‐1H‐1,2,4‐Triazole Bridging Nitropyrazole Energetic Salts. ResearchGate. Available at: [Link]

  • How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. Available at: [Link]

  • Theoretical study of friction sensitivity of energetic materials. ResearchGate. Available at: [Link]

  • Studies on the Synthesis and Properties of High-Energy Low-Sensitivity Compounds Based on 3-Amino-1,2,4-triazole. ACS Publications. Available at: [Link]

  • Synthetic manifestation of trinitro-pyrazolo-2H-1,2,3-triazoles (TNPT) as insensitive energetic materials. Chemical Communications (RSC Publishing). Available at: [Link]

  • LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. Available at: [Link]

  • Quantum Chemical Studies on Three Novel 1,2,4-triazole N-oxides as Potential Insensitive High Explosives. PubMed. Available at: [Link]

  • Small Scale Impact Sensitivity Testing of Energetic Materials under Temperature and Relative Humidity. IMEMG. Available at: [Link]

  • A Highly Stable and Insensitive Fused Triazolo–Triazine Explosive (TTX). ResearchGate. Available at: [Link]

  • An advanced primary explosive and secondary explosive based on a zwitterionic pyrazole–triazole derivative. Chemical Communications (RSC Publishing). Available at: [Link]

  • An advanced primary explosive and secondary explosive based on a zwitterionic pyrazole–triazole derivative. RSC Publishing. Available at: [Link]

  • Computational simulation of safety parameters concerning friction and impact sensitivity of tested civil use explosives. MATEC Web of Conferences. Available at: [Link]

  • FSKM-10 BAM Friction Apparatus. OZM Research. Available at: [Link]

  • BAM FRICTION APPARATUS FSKM 10. Tokyo Instruments, Inc. Available at: [Link]

  • Synthesis and properties of insensitive[12][14][23]triazolo[4,3-b]-1,2,4,5-tetrazine explosives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Sensitivity and Performance of Energetic Materials. ResearchGate. Available at: [Link]

  • Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. MDPI. Available at: [Link]

  • FSKM 10 BAM Friction Apparatus. OZM Research. Available at: [Link]

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  • Sensitivity and Performance of Energetic Materials. SciSpace. Available at: [Link]

  • Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. NIH. Available at: [Link]

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Comparative

A Comparative Guide to the Detonation Properties of 4H-1,2,4-Triazole-3,4,5-triamine (TATr) Salts

This guide provides an in-depth comparative analysis of the detonation properties of energetic salts derived from 4H-1,2,4-Triazole-3,4,5-triamine, also known as guanazine (TATr). As the field of energetic materials adva...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the detonation properties of energetic salts derived from 4H-1,2,4-Triazole-3,4,5-triamine, also known as guanazine (TATr). As the field of energetic materials advances, the focus has shifted towards developing compounds that not only deliver superior performance but also exhibit enhanced thermal stability and reduced sensitivity to accidental stimuli. The TATr cation, with its high nitrogen content and extensive potential for hydrogen bonding, serves as an excellent building block for this new generation of materials.

The formation of energetic salts is a proven strategy to tailor the physicochemical properties of an explosive. By combining a cationic core like TATr with various energetic anions, researchers can fine-tune parameters such as density, oxygen balance, and stability, which are critical determinants of detonation performance and safety. This guide will benchmark key TATr salts against each other and established secondary explosives like RDX and HMX, supported by experimental data and standardized testing protocols.

Pillar 1: The Science of Benchmarking Energetic Materials

To objectively compare energetic materials, a suite of standardized experimental and computational methods is employed. The choice of these methods is rooted in the fundamental physics of detonation and chemical stability. Each test provides a critical piece of the puzzle, creating a self-validating system for assessing both the performance and safety of a novel compound.

Core Performance Metrics: Detonation Velocity & Pressure

Detonation velocity (D) and detonation pressure (P) are the primary indicators of an explosive's performance. Detonation velocity is the speed at which the reaction front propagates through the material, while detonation pressure relates to the destructive power exerted at the detonation front.

  • Experimental Determination: A common method for measuring these parameters is the "rate stick" test, where a cylindrical charge of the explosive is detonated and the time it takes for the detonation wave to travel between embedded probes (like pressure pin gauges) at known distances is recorded.[1] Optical techniques using high-speed cameras to capture the shock wave propagation are also employed for their relative simplicity and cost-effectiveness.[1]

  • Computational Prediction: Due to the hazards and costs of large-scale testing, computational methods are indispensable. Programs like EXPLO5 are widely used in the field to calculate detonation parameters based on the material's density (ρ) and its standard enthalpy of formation (ΔHf).[2][3]

Critical Safety Metrics: Sensitivity to External Stimuli

An explosive's utility is fundamentally limited by its safety. Sensitivity testing quantifies the ease with which a material can be initiated by common external stimuli such as impact, friction, or electrostatic discharge.

  • Impact Sensitivity (IS): This measures the material's response to mechanical impact. The standard procedure is the BAM Fallhammer test .[4] In this test, a specified weight is dropped from various heights onto a small sample of the material. The result is typically reported as the impact energy in Joules (J) corresponding to the lowest height at which an explosion, flame, or decomposition is observed.[4] Higher values indicate a less sensitive, safer material. The test apparatus and methodology comply with international standards, including the UN Transport of Dangerous Goods criteria.

  • Friction Sensitivity (FS): This evaluates the material's response to frictional forces. The BAM Friction test is the standard method, where the material is subjected to a defined rubbing load between a static porcelain peg and a moving porcelain plate. The result is the load in Newtons (N) required to cause initiation.[5][6] As with impact sensitivity, a higher value signifies greater insensitivity.

Workflow for Characterization of Novel Energetic Salts

The process of characterizing a new energetic salt is a systematic progression from synthesis to comprehensive performance and safety evaluation. This workflow ensures that all critical parameters are assessed logically.

Caption: General workflow for characterizing a new energetic material.

Pillar 2: Comparative Data Analysis of Triazole-Based Energetic Salts

The following table summarizes the key detonation and safety properties of several energetic salts based on triazole derivatives, with a focus on compounds related to TATr. For benchmarking purposes, data for the conventional explosives TNT, RDX, and HMX are also included.

Compound/SaltDensity (ρ)TdecImpact SensitivityFriction SensitivityDetonation Velocity (D)Detonation Pressure (P)
(g/cm³) (°C) (J) (N) (m/s) (GPa)
TATr-based Salts
Bis(TATr) 5,5′-azotetrazolate[7]1.669>200>28>2408922-
TATr Perchlorate[7]--780--
TATr Dinitramide[8]-12920220--
Related Triazole Salts
DATr Perchlorate[9][10]1.8202588-862032.8
DATr Nitrate[9][10]1.704221>40-711322.4
Methylene-bis(DATr) Perchlorate[11]1.8626720280899028.2
Benchmark Explosives
TNT1.6529515353690021.0
RDX[9][12]1.812047.5120875034.0
HMX[12]1.912807.4120910039.0
Note: TATr = 3,4,5-Triamino-1,2,4-triazole; DATr = 3,4-Diamino-1,2,4-triazole. Data for some TATr salts is limited in open literature; related di-amino salts are shown for structural comparison.
Interpretation of Results

The data reveals several key insights into the performance of TATr-based energetic salts:

  • High Performance Potential: Several triazole-based salts exhibit detonation velocities and pressures that are comparable to or even exceed that of RDX. For instance, the perchlorate salt of 3,4-diaminotriazole (DATr) shows a detonation velocity of 8620 m/s and a pressure of 32.8 GPa, placing it in the performance class of RDX.[9][10] Similarly, bridging two DATr cations with a methylene group can produce a perchlorate salt with a remarkable detonation velocity of 8990 m/s.[11] The calculated detonation velocity for Bis(TATr) 5,5′-azotetrazolate is an impressive 8922 m/s.[7]

  • The Anion's Crucial Role: The choice of anion significantly influences both performance and sensitivity.

    • Perchlorate (ClO₄⁻): Consistently delivers high density and excellent detonation performance. However, this comes at the cost of increased sensitivity, with impact sensitivities often below 10 J, similar to RDX.[9]

    • Nitrate (NO₃⁻): Tends to result in materials that are remarkably insensitive. The nitrate salt of DATr, for example, has an impact sensitivity greater than 40 J, making it very safe to handle, though its detonation performance is lower.[9][10]

    • Dinitramide (N(NO₂)₂⁻) & Azotetrazolate: These nitrogen-rich anions offer a compelling balance. They provide high energy content, leading to excellent detonation velocities, while often maintaining moderate sensitivities (IS: 20 J for TATr Dinitramide), making them safer than their perchlorate counterparts.[8]

  • Balancing Performance and Safety: The primary goal in modern explosives research is to break the traditional paradigm where higher performance necessitates higher sensitivity.[13] Nitrogen-rich salts based on the TATr cation are promising candidates in this pursuit. For example, the Bis(TATr) 5,5′-azotetrazolate combines a very high calculated detonation velocity with an impact sensitivity greater than 28 J, showcasing a superior balance of properties compared to RDX (IS: ~7.5 J).[7]

Pillar 3: Experimental Protocol Visualization

To ensure clarity and reproducibility, the protocol for a cornerstone safety test is detailed below.

Standard Operating Procedure: BAM Fallhammer Impact Test

The BAM Fallhammer test is a standardized method to determine the impact sensitivity of solids and liquids.[14][15] The procedure is designed to find the lowest impact energy at which a reaction occurs.

Caption: Workflow for the BAM Fallhammer impact sensitivity test.

Conclusion

The family of 4H-1,2,4-Triazole-3,4,5-triamine salts represents a significant step forward in the design of next-generation energetic materials. By strategically selecting the counter-anion, it is possible to develop compounds with detonation performance rivaling that of RDX and HMX, but with markedly lower sensitivity to impact and friction. Salts incorporating nitrogen-rich anions like azotetrazolates and dinitramides are particularly promising, offering a superior balance of energy and safety. This guide demonstrates that TATr-based salts are not merely theoretical curiosities but viable candidates for applications requiring high performance, thermal stability, and improved safety margins over conventional explosives. Continued research into this class of materials is essential for advancing the field of energetic materials science.

References

  • AIP Publishing. (2012, March 29). Determination of detonation parameters for liquid high explosives. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). 3,4-Diamino-1,2,4-triazole based energetic salts: synthesis, characterization, and energetic properties. Retrieved from [Link]

  • ResearchGate. Experimental determination of detonation parameters of explosives based on ammonium nitrate | Request PDF. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2024, April 3). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set for Modeling. Retrieved from [Link]

  • YouTube. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test. Retrieved from [Link]

  • ResearchGate. Potential energetic salts of 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine) cation: Synthesis, characterization and detonation performance | Request PDF. Retrieved from [Link]

  • Fauske & Associates. (2017, September 7). How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Retrieved from [Link]

  • AIP Publishing. (2012, March 29). Experimental determination of detonation parameters of explosives based on ammonium nitrate. Retrieved from [Link]

  • ResearchGate. The detonation velocity and pressure of the selected compound ( HE-I, HE-II, and HE-IV) to show the reliability approach applied. Retrieved from [Link]

  • Studies on Empirical Approaches for Estimation of Detonation Velocity of High Explosives. Retrieved from [Link]

  • Open Access LMU. Nitraza‐/Oxa‐Propylene‐ and Hydrazonemethylene‐Bridged 1,2,4‐Nitraminotriazoles and Selected Salts. Retrieved from [Link]

  • Wiley Online Library. (2008, August 7). Structural and Theoretical Investigations of 3,4,5‐Triamino‐1,2,4‐Triazolium Salts. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. Retrieved from [Link]

  • YouTube. (2018, March 12). BAM Fallhammer Test – DEKRA Process Safety. Retrieved from [Link]

  • Olan Navigator. (2023, December 4). What is the BAM fall hammer impact sensitivity test? Retrieved from [Link]

  • ResearchGate. Energetic Salts Based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): Synthesis and Properties | Request PDF. Retrieved from [Link]

  • New Mexico Tech. (2015, January 15). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. Retrieved from [Link]

  • OZM Research. BFH SERIES - BAM FALL HAMMER SERIES. Retrieved from [Link]

  • PubMed. (2023, November 21). Evaluating the impact sensitivity of energetic materials using inelastic neutron scattering and low frequency THz-Raman spectroscopies. Retrieved from [Link]

  • ResearchGate. Theoretical study of friction sensitivity of energetic materials | Request PDF. Retrieved from [Link]

  • ResearchGate. (PDF) Sensitivity and Performance of Energetic Materials. Retrieved from [Link]

  • Sci-Hub. 3,4-Diamino-1,2,4-triazole based energetic salts. Retrieved from [Link]

  • ResearchGate. (2015, August 7). (PDF) 3,4-Diamino-1,2,4-triazole-Based Energetic Salts: Synthesis, Characterization, and Energetic Properties. Retrieved from [Link]

  • ResearchGate. Table 6 . Detonation velocity calculated by using Equation (1) and.... Retrieved from [Link]

  • ResearchGate. Comparison of a) detonation performances. b) Sensitivities of 4–8, 12–16, FOX‐7, RDX, and HMX. Retrieved from [Link]

  • OSTI.gov. Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. Retrieved from [Link]

  • PubMed. 1,2,4-triazolium-cation-based energetic salts. Retrieved from [Link]

  • MDPI. (2023, August 24). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. Retrieved from [Link]

  • NIH. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]

  • The Royal Society of Chemistry. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Retrieved from [Link]

  • ResearchGate. 4H-[9][16][17]Triazolo[4,5-c][18][9][16]oxadiazole 5-oxide and Its Salts: Promising Multipurpose Energetic Materials. Retrieved from [Link]

  • ResearchGate. Is HMX Really Less Effective Than Rdx In Terms Of Air Blast Performance?. Retrieved from [Link]

  • OSTI.GOV. COMPARISON OF EXPERIMENTAL DATA ON DETONATION VELOCITY AND CHAPMAN-JOUGET PRESSURE VS INITIAL HE DENSITY WITH PREDICTIONS FROM. Retrieved from [Link]

  • NAPS. 6_3 2018-NAPS-31 RDX vs HMX Performance in Modern Perforating. Retrieved from [Link]

  • OUCI. Comparative Analysis of Detonation Growth Characteristics between HMX‐ and TATB‐based PBXs. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

Foreword: A Directive on Safety and Compliance This document provides essential procedural guidance for the proper disposal of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole (CAS No. 1455-77-2).

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Directive on Safety and Compliance

This document provides essential procedural guidance for the proper disposal of 4H-1,2,4-Triazole-3,4,5-triamine, commonly known as Guanazole (CAS No. 1455-77-2). As a nitrogen-rich, energetic compound, Guanazole presents significant hazards if mishandled. The information herein is directed at researchers, scientists, and drug development professionals. The core directive of this guide is unequivocal: under no circumstances should laboratory personnel attempt to neutralize or dispose of Guanazole waste directly. The entire disposal process must be managed by a licensed and certified hazardous waste disposal facility specializing in reactive and energetic materials. This guide serves to ensure your operational safety and logistical compliance in preparing this material for its final, secure disposition.

Part 1: Hazard Assessment and Regulatory Classification

A thorough understanding of the hazards associated with Guanazole is the foundation of its safe management. Its chemical structure, rich in nitrogen-nitrogen and carbon-nitrogen bonds, contributes to its high heat of formation and potential for rapid, exothermic decomposition.

Intrinsic Hazards
  • Reactivity and Explosive Potential: Guanazole is a member of the triazole family, a class of compounds known for their energetic properties. The National Oceanic and Atmospheric Administration (NOAA) classifies triazoles as potentially explosive materials sensitive to heat, friction, and impact.[1] Dusts of Guanazole can also be explosive when suspended in air at specific concentrations.[1] Thermal analysis of related energetic salts of the 3,4,5-triamino-1,2,4-triazole cation indicates a critical temperature for thermal explosion, underscoring its inherent instability under thermal stress.[2][3]

  • Toxicity: The toxicological properties of Guanazole have not been fully investigated.[2] Safety Data Sheets (SDSs) indicate it may cause skin, eye, and respiratory tract irritation.[2][3][4][5] Due to the lack of comprehensive data, it must be handled as a substance of unknown but potential toxicity, warranting stringent exposure controls.

U.S. EPA Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by being either specifically "listed" or by exhibiting certain "characteristics." Guanazole is not found on the F, K, P, or U lists of hazardous wastes.[6] Therefore, its classification is based on its characteristics.

Given its potential to detonate or react explosively when heated under confinement or subjected to a strong initiating source, Guanazole waste must be classified as a characteristic hazardous waste for reactivity .[2][3][4][5][7]

  • EPA Hazardous Waste Code: D003 (Reactivity)

This classification is critical and legally mandated. All waste containers must be labeled with this code to ensure proper handling, transportation, and disposal.

Part 2: On-Site Waste Management & Preparation for Disposal

Proper on-site management is a non-negotiable prerequisite for the safe and compliant disposal of Guanazole. The goal is to securely contain the waste, clearly communicate its hazards, and prepare it for pickup by a licensed hazardous waste carrier.

Segregation and Collection
  • Dedicated Waste Stream: Establish a dedicated waste stream solely for Guanazole and materials heavily contaminated with it. Do not mix Guanazole waste with any other chemical waste, particularly solvents, acids, or oxidizing agents.[4]

  • Container Selection: Use only robust, sealable containers compatible with the material. A high-density polyethylene (HDPE) drum or a similar UN-rated container is recommended. Ensure the container is clean and dry before use.

  • Collection Protocol:

    • Collect waste at the point of generation in a designated satellite accumulation area (SAA).

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the waste.[2][3][5]

    • For solid waste, carefully place it into the container. Avoid generating dust. If there is a risk of dust, slightly dampen the material with water before transfer.[1]

    • For items contaminated with Guanazole (e.g., weigh boats, gloves, filter paper), place them in the same dedicated container.

    • Do not fill the container more than 80% full to allow for expansion and prevent spillage.

Labeling and Storage
  • Labeling: Immediately upon adding the first piece of waste, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)"

    • EPA Waste Code: D003

    • The accumulation start date.

    • An indication of the hazards (e.g., "Reactive," "Potentially Explosive").

  • Storage:

    • Store the sealed waste container in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[2]

    • The storage area should be secure and clearly marked as a hazardous waste storage location.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

Part 3: Professional Disposal Protocol

The terminal disposal of D003 reactive waste is a highly specialized process that can only be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).

High-Temperature Incineration

The accepted and most effective disposal method for energetic nitrogen-containing compounds like Guanazole is high-temperature incineration .[3]

  • Mechanism of Destruction: The material is introduced into a primary combustion chamber operating at temperatures typically exceeding 1000°C. This high temperature, combined with controlled oxygen input and sufficient residence time, breaks the stable triazole ring and completely oxidizes the compound.

  • Flue Gas Treatment: The thermal decomposition of nitrogen-rich compounds inevitably produces nitrogen oxides (NOx), which are potent air pollutants.[8] Modern incineration facilities are equipped with sophisticated flue gas cleaning systems to handle these byproducts. These systems often include:

    • Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR): These processes inject ammonia or urea into the flue gas to convert NOx into harmless nitrogen (N₂) and water (H₂O).[9][10]

    • Scrubbers: Wet or dry scrubbers are used to remove other acidic gases, such as hydrogen cyanide (HCN), which can be a byproduct of aminotriazole decomposition.[1][5]

    • Particulate Control: Baghouses or electrostatic precipitators capture any remaining particulate matter before the cleaned gas is released.[9]

The causality for selecting this method is clear: it ensures the complete and irreversible destruction of the hazardous compound while preventing the release of harmful pollutants into the atmosphere.

Selecting a Disposal Vendor

Engage a reputable, licensed hazardous waste management company. Verify that they have the permits and technical capability to transport and dispose of D003 reactive and potentially explosive waste. They will provide the necessary shipping manifests and ensure compliance with all Department of Transportation (DOT) and EPA regulations.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is vital to mitigate risk.

Step-by-Step Spill Response Protocol:

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area.

  • Control Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation in the area, preferably using a fume hood if the spill is contained within one.

  • Don PPE: Before re-entering the area, don appropriate PPE: safety goggles, face shield, chemical-resistant gloves, lab coat, and if dust is airborne, a NIOSH-approved respirator.[2]

  • Contain and Clean:

    • For small spills, gently dampen the solid material with water to prevent dust formation.[1]

    • Carefully sweep or vacuum up the dampened material. Use a vacuum cleaner rated for hazardous dust if available.[2]

    • Place the collected material and all contaminated cleaning supplies into a designated hazardous waste container labeled as described in Part 2.2.

  • Decontaminate: Wash the spill surface thoroughly with soap and water.

  • Seek Medical Attention: If there has been any personal contact with the material, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3][5]

Data and Workflow Summary

Table 1: Key Safety and Handling Data for Guanazole
PropertyData / GuidelineSource
Synonyms Guanazole, 3,5-Diamino-1,2,4-triazole[2][4]
CAS Number 1455-77-2[3][4]
Primary Hazard Energetic, Potentially Explosive, Reactive[1]
EPA Waste Code D003 (Reactivity)[3][7]
PPE Safety goggles, gloves, lab coat; respirator for dust[2][5]
Storage Cool, dry, well-ventilated area away from heat[2]
Spill Control Dampen with water, avoid dust, collect for disposal[1]
Disposal Method Prohibited for Lab Personnel. Must use a licensed TSDF.[2][3][4]
Terminal Treatment High-Temperature Incineration with Flue Gas Control[3][9]
Diagram 1: Guanazole Waste Disposal Workflow

Guanazole_Disposal_Workflow cluster_lab Laboratory Responsibility cluster_vendor Licensed Vendor Responsibility gen Step 1: Waste Generation (Guanazole & Contaminated Items) seg Step 2: Segregate Waste (Dedicated D003 Stream) gen->seg Immediate Action pack Step 3: Containerize (Labeled, Sealed UN-Rated Container) seg->pack store Step 4: Accumulate (Secure Satellite Area) pack->store pickup Step 5: Manifest & Transport (Licensed Carrier) store->pickup Scheduled Pickup tsdf Step 6: High-Temp Incineration (Permitted TSDF) pickup->tsdf Secure Chain of Custody final Step 7: Final Disposition (Complete Destruction & Gas Treatment) tsdf->final

Caption: Workflow for the safe and compliant disposal of Guanazole waste.

References

  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Cole-Parmer. Available from: [Link]

  • Kaboom: All About Reactivity. ACTenviro. (2021). Available from: [Link]

  • Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide. ResearchGate. Available from: [Link]

  • Evaluating Flue Gas Cleaning Systems In Industrial Incinerators: A Comprehensive Guide. Stenau. Available from: [Link]

  • Flue Gas Treatment. Inova. Available from: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • How to Identify Reactive Hazardous Wastes. Lion Technology. (2019). Available from: [Link]

  • D003 – The Characteristic Hazardous Waste Code for Reactive Waste. Daniels Training Services. (2011). Available from: [Link]

  • Reactivity Characteristic. WM Solutions. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. Available from: [Link]

  • Thermal behavior of 3,4,5-triamino-1,2,4-triazole dinitramide. AKJournals. (2010). Available from: [Link]

  • Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. ResearchGate. Available from: [Link]

  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. ChemPhysChem. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Alternatives to Open Burning/Open Detonation of Energetic Materials. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting. (2014). Available from: [Link]

  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental. Available from: [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). Available from: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4H-1,2,4-Triazole-3,4,5-triamine (Guanazole)

Welcome to your essential guide for the safe handling of 4H-1,2,4-Triazole-3,4,5-triamine, also known as Guanazole (CAS 1455-77-2). As a nitrogen-rich heterocyclic compound, Guanazole presents unique safety challenges th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4H-1,2,4-Triazole-3,4,5-triamine, also known as Guanazole (CAS 1455-77-2). As a nitrogen-rich heterocyclic compound, Guanazole presents unique safety challenges that demand meticulous attention to protocol. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you, our valued research colleagues, with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a comprehensive understanding of the risks. 4H-1,2,4-Triazole-3,4,5-triamine is not a benign substance; its hazard profile necessitates a cautious and informed approach. The causality for the stringent PPE protocols described later is rooted in its inherent chemical and toxicological properties.

Hazard CategoryDescription of RiskSupporting Evidence
Acute Toxicity The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Inhalation of dust can lead to respiratory irritation.[2]Safety Data Sheets consistently list these warnings, categorizing it as Acute Toxicity, Category 4.[1]
Skin & Eye Irritation Direct contact causes serious eye irritation and skin irritation.[1] The material can inflame the skin and may worsen pre-existing dermatitis.[2] Entry through cuts or abrasions could lead to systemic injury.[2]Classified as Skin Irritant Category 2 and Eye Irritant Category 2/2A.[1]
Chronic Health Effects There is limited evidence of a carcinogenic effect.[2] As an azole compound, it warrants caution regarding potential long-term systemic effects.[2][3]Studies on similar triazoles have indicated potential carcinogenicity in animal models.[3]
Physical Hazards As a dust, it can form explosive mixtures in the air at specific concentrations.[4] It is also sensitive to air and incompatible with strong oxidizing agents.[1][4]The NOAA CAMEO Chemicals database highlights its potential for dust explosion.[4]
Environmental Hazards The substance is toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[2]Proper disposal is critical to prevent environmental contamination.[2][5]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to contextualize its role. In laboratory safety, PPE is the last line of defense. The most effective safety protocols prioritize eliminating or minimizing hazards at their source.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE caption Fig. 1: Hierarchy of Safety Controls

Caption: Fig. 1: Hierarchy of Safety Controls

Always handle 4H-1,2,4-Triazole-3,4,5-triamine within certified engineering controls, such as a chemical fume hood, to minimize inhalation exposure. This guide focuses on the final, critical layer of protection: your personal protective equipment.

Core PPE Protocol for 4H-1,2,4-Triazole-3,4,5-triamine

The following protocols are designed to provide comprehensive protection. Adherence should be considered mandatory for all handling procedures.

Hand Protection: Your Primary Contact Barrier

Given that the compound is harmful upon skin contact, robust hand protection is non-negotiable.[1]

  • Glove Type: Use powder-free nitrile or neoprene gloves.[6] These materials provide adequate chemical resistance for incidental contact. Avoid latex gloves.

  • Glove Thickness: A standard thickness of 4-8 mil is generally sufficient for handling the solid and its solutions.

  • Integrity Check: Always inspect gloves for tears or punctures before use.[7]

  • Double Gloving: When weighing the powder or performing manipulations with a high risk of splashes, wearing two pairs of gloves is best practice.[6][8] The outer glove can be removed immediately after the task, containing potential contamination.

  • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[7]

Body Protection: Shielding Against Contamination

Clothing is essential to prevent the compound from settling on your personal clothes or skin.

  • Gown/Lab Coat: A disposable, polyethylene-coated polypropylene gown is required.[6] Standard cotton lab coats are not recommended as they are absorbent and can hold the chemical against your skin. The gown should be long-sleeved with knit cuffs.[9]

  • Secure Fit: Ensure the gown is fully fastened. Gloves should be pulled over the cuffs of the gown to create a seal.[8]

  • Contaminated Clothing: Contaminated clothing must be removed immediately and laundered separately before reuse.[2] For disposable gowns, they must be disposed of as hazardous waste.

Eye and Face Protection: Preventing Ocular Exposure

4H-1,2,4-Triazole-3,4,5-triamine is a serious eye irritant.[1]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the absolute minimum for handling solutions in a closed system.[7][10]

  • Recommended Standard: Chemical splash goggles are required when handling the powder, preparing solutions, or performing any operation with a splash risk.[6]

  • Maximum Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6][9]

Respiratory Protection: Mitigating Inhalation Risk

The risk of inhaling aerosolized powder is a primary concern.

  • Engineering Controls First: All work with the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • When a Respirator is Required: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is mandatory.

  • Respirator Type: A NIOSH-approved N95 dust mask or a higher-rated particulate respirator is necessary to protect against airborne dust.[11]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use.

Operational Plans: From Gowning to Disposal

A self-validating safety system integrates PPE into every step of the workflow.

PPE Donning and Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination. Follow this sequence precisely.

DonningDoffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Gown d2 2. Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Gown f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Mask/Respirator f3->f4 caption Fig. 2: PPE Donning & Doffing Sequence

Caption: Fig. 2: PPE Donning & Doffing Sequence

Safe Handling Workflow: Weighing and Solution Preparation

This step-by-step process integrates PPE and engineering controls for a common laboratory task.

Workflow start Start: Assemble Materials prep 1. Don Full PPE (Gown, Double Gloves, Goggles, N95 Respirator) start->prep hood 2. Work Inside a Certified Chemical Fume Hood prep->hood weigh 3. Carefully Weigh Solid into a Tared Container hood->weigh dissolve 4. Add Solvent Slowly to Dissolve Solid weigh->dissolve cap 5. Cap and Label Container dissolve->cap decon 6. Decontaminate Work Surface and Equipment cap->decon doff 7. Doff PPE in Correct Order decon->doff dispose 8. Dispose of Contaminated PPE and Waste Properly doff->dispose end End: Procedure Complete dispose->end caption Fig. 3: Safe Handling & Solution Prep Workflow

Caption: Fig. 3: Safe Handling & Solution Prep Workflow

Emergency and Disposal Plans

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is required.

Exposure First Aid
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing. If irritation persists, seek medical attention.[1][10]
Eye Contact Immediately rinse cautiously with water for several minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Spill Response

For small spills within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Ensure you are wearing the appropriate PPE, including a respirator and double gloves.

  • Contain Dust: Gently dampen the solid spill material with water to prevent dust from becoming airborne.[4]

  • Absorb: Use absorbent paper dampened with water to carefully pick up the material.[4]

  • Collect: Transfer all dampened material and absorbent paper into a suitable, labeled container for hazardous waste.[2][4]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[4]

  • Dispose: Seal contaminated clothing and cleaning materials in a vapor-tight plastic bag for eventual disposal as hazardous waste.[4]

Decontamination and Disposal
  • Work Surfaces: All surfaces and equipment must be decontaminated after use.

  • PPE Disposal: All disposable PPE (gloves, gowns, masks) used while handling the compound must be disposed of in a designated hazardous waste container. Do not discard in the regular trash.

  • Chemical Waste: Dispose of the chemical and its containers at an approved waste disposal plant, following all local, state, and federal regulations.[1][7]

By integrating this expert guidance into your standard operating procedures, you build a robust culture of safety. Trust in the protocol, understand the science behind it, and ensure that every member of your team is empowered to work safely and effectively.

References

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Source: Oregon OSHA. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Source: Provista. [Link]

  • Personal protective equipment in your pharmacy . Source: Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment . Source: Canada.ca. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Source: Pharmacy Purchasing & Products. [Link]

  • 4-AMINO-1,2,4-TRIAZOLE Laboratory Chemicals . Source: Loba Chemie. [Link]

  • Guanazol - Wikipedia . Source: Wikipedia. [Link]

  • 4H-1,2,4-Triazole-3,4,5-triamine CAS NO.473-96-1 . Source: Parish Chemical Company. [Link]

  • [Study of cancerogenic effect of 4-amino-1,2,4-triazole in chronic experiments] . Source: PubMed. [Link]

  • A Comprehensive review on 1, 2,4 Triazole . Source: International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole-3,4,5-triamine
Reactant of Route 2
4H-1,2,4-Triazole-3,4,5-triamine
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